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  • Product: 3R,7S-Dimethyl-8-hydroxyoctanoic acid

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 3R,7S-Dimethyl-8-hydroxyoctanoic Acid

Executive Summary In the realm of complex natural product synthesis, enantiopure saturated isoprenoid building blocks are foundational to constructing biologically active macromolecules. 3R,7S-Dimethyl-8-hydroxyoctanoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of complex natural product synthesis, enantiopure saturated isoprenoid building blocks are foundational to constructing biologically active macromolecules. 3R,7S-Dimethyl-8-hydroxyoctanoic acid (CAS: 187829-56-7) is a highly versatile, bifunctional chiral intermediate. As a Senior Application Scientist, I have structured this guide to provide a deep dive into the physicochemical behavior, synthetic causality, and downstream applications of this molecule. This compound is critical in the total synthesis of mycobacterial antigens, archaeal diether lipids, and agricultural pheromones.

Physicochemical Properties & Molecular Causality

Understanding the physicochemical profile of 3R,7S-Dimethyl-8-hydroxyoctanoic acid is essential for predicting its reactivity, solubility, and behavior during purification. The structural features—specifically the orthogonal terminal functional groups and the precise stereocenters—dictate its utility.

Quantitative Data Summary
PropertyValueCausality & Experimental Implication
Molecular Formula C₁₀H₂₀O₃Defines the saturated isoprenoid backbone, providing a lipophilic core.
Molecular Weight 188.26 g/mol Low molecular weight ensures high diffusivity; volatile when converted to an ester.
Physical State Colorless to pale yellow oilLack of rigid intermolecular lattice forces prevents crystallization at room temperature.
XLogP3 ~1.7Moderately lipophilic. Requires moderately polar organic solvents (e.g., EtOAc, DCM) for efficient extraction from aqueous layers.
Topological Polar Surface Area 57.5 ŲGood membrane permeability. The free acid is ionizable, allowing for pH-driven aqueous/organic partitioning during workup.
H-Bond Donors / Acceptors 2 / 3The terminal -OH and -COOH groups facilitate solubility in polar aprotic and protic solvents (MeOH, DCM) and allow for orthogonal protection strategies.
Stereocenters 3R, 7SThe specific chiral configuration dictates the 3D conformational folding required for biological receptor recognition (e.g., CD1c presentation).

Data aggregated from computational chemical databases and primary literature[2].

Synthetic Methodology: The Feringa-Minnaard Approach

The synthesis of the (3R,7S) diastereomer relies on a highly controlled, asymmetric sequence starting from cycloocta-2,7-dienone. The methodology leverages a copper-catalyzed conjugate addition followed by an oxidative ring-opening strategy[1, 2].

Causality Behind Experimental Choices
  • Copper-Catalyzed Conjugate Addition: The use of Cu(OTf)₂ combined with a chiral phosphoramidite ligand (e.g., L-phos) dictates the facial selectivity of the dimethylzinc addition. The copper(I) species generated in situ softens the nucleophile, favoring 1,4-conjugate addition over 1,2-direct addition, thereby establishing the precise (3R,7S) stereocenters with >98% enantiomeric excess.

  • Silyl Enol Ether Formation: Direct oxidative cleavage of cyclooctanones is notoriously sluggish and unselective. By trapping the intermediate ketone as a silyl enol ether using TMSCl and Et₃N, we introduce an electron-rich olefin. This activates the ring for rapid, electrophilic cleavage by ozone.

  • Reductive Ozonolysis: Ozone cleaves the silyl enol ether to form an intermediate ozonide. The subsequent addition of NaBH₄ acts as a self-validating reductive workup: it safely decomposes the explosive ozonide and selectively reduces the newly formed aldehyde to a primary alcohol, leaving the existing carboxylic acid untouched.

Synthesis A Cycloocta-2,7-dienone B Cu-Catalyzed Conjugate Addition (Me2Zn, L-phos) A->B C Dimethylcyclooctanone Intermediate B->C 98% ee D Enolization (TMSCl, Et3N) C->D E Silyl Enol Ether D->E F Ozonolysis & Reduction (O3, then NaBH4) E->F Ring Cleavage G 3R,7S-Dimethyl-8- hydroxyoctanoic acid F->G Primary Alcohol

Workflow for the asymmetric synthesis of 3R,7S-Dimethyl-8-hydroxyoctanoic acid.

Experimental Protocol: Step-by-Step Synthesis

This protocol is adapted from the validated methodologies of Ferrer and Fodran for the synthesis of cyclo-archaeol precursors [2].

Step 1: Asymmetric Conjugate Addition

  • Dissolve cycloocta-2,7-dienone (1.0 eq) in anhydrous CH₂Cl₂ under a nitrogen atmosphere.

  • Add 5 mol% Cu(OTf)₂ and 10 mol% chiral phosphoramidite ligand. Stir at room temperature for 30 minutes.

  • Cool the solution to −25 °C. Dropwise, add dimethylzinc (1.5 eq).

  • Stir overnight at −25 °C.

Step 2: Enolization (Self-Validating Intermediate)

  • To the −25 °C reaction mixture, sequentially add triethylamine (3.0 eq), chlorotrimethylsilane (5.0 eq), and HMPA (5.0 eq).

  • Allow the mixture to slowly warm to room temperature over 2 hours.

  • Quench with water, extract with Et₂O, and pass through an Et₃N-deactivated silica plug to yield the silyl enol ether as a yellow oil. Note: The yellow color serves as a visual confirmation of the enol ether formation.

Step 3: Ozonolysis and Selective Reduction

  • Dissolve the silyl enol ether in a 1:1 mixture of methanol and CH₂Cl₂. Cool to −78 °C.

  • Bubble ozone (O₃) through the solution until a distinct green/blue color persists. Trustworthiness Check: The persistent blue color is a self-validating indicator that the starting material is fully consumed and the solvent is saturated with ozone.

  • Purge the solution thoroughly with nitrogen to remove excess ozone (solution becomes colorless).

  • Add NaBH₄ (10.0 eq) portion-wise and allow the reaction to slowly warm to room temperature overnight.

  • Quench with 2 M aqueous HCl, stir for 2 hours, and extract with CH₂Cl₂ to yield the pure (3R,7S)-8-hydroxy-3,7-dimethyloctanoic acid as a colorless oil.

Downstream Applications in Drug Development

The bifunctional nature of 3R,7S-Dimethyl-8-hydroxyoctanoic acid allows it to act as a universal "Lego block" in the synthesis of highly complex biological molecules:

  • Mycobacterial Antigens: It is a core building block in the total synthesis of Mannosyl Phosphomycoketide (MPM), a glycolipid antigen from Mycobacterium tuberculosis. The exact stereochemistry of the isoprenoid chain is strictly required for the antigen to be presented by CD1c proteins to T-cells [3].

  • Archaeal Lipids (Archaeosomes): The compound is utilized to synthesize cyclo-archaeol, a 36-membered macrocyclic diether lipid. These lipids are highly sought after for formulating hyper-stable liposomal drug delivery systems capable of surviving extreme pH and temperature variations [2].

  • Agricultural Pheromones: Chain elongation and functional group manipulation of this acid yield enantiopure pheromones (e.g., for the apple leafminer), which are utilized in eco-friendly pest management strategies [1].

Applications Core 3R,7S-Dimethyl-8- hydroxyoctanoic acid App1 Mycobacterial Antigens (Mannosyl Phosphomycoketide) Core->App1 Chain Elongation App2 Archaeal Lipids (Cyclo-archaeol) Core->App2 Etherification App3 Agricultural Pheromones (Apple Leafminer) Core->App3 Alkylation

Downstream applications of the 3R,7S-Dimethyl-8-hydroxyoctanoic acid building block.

References

  • Title: Catalytic asymmetric synthesis of enantiopure isoprenoid building blocks: application in the synthesis of apple leafminer pheromones Source: Chemical Communications (2005) URL: [Link]

  • Title: Asymmetric synthesis of cyclo-archaeol and beta-glucosyl cyclo-archaeol Source: Organic & Biomolecular Chemistry (2013) URL: [Link]

  • Title: Chemical Synthesis of Cell Wall Constituents of Mycobacterium tuberculosis Source: Journal of the American Chemical Society (2021) URL: [Link]

Exploratory

The Biological Role and Synthetic Utility of 3R,7S-Dimethyl-8-hydroxyoctanoic Acid: A Chiral Isoprenoid Building Block in Chemical Ecology and Lipidomics

Executive Summary In the realm of natural product synthesis and chemical biology, the saturated isoprenoid motif represents one of the most ubiquitous yet synthetically challenging structural elements. Specifically, 3R,7...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of natural product synthesis and chemical biology, the saturated isoprenoid motif represents one of the most ubiquitous yet synthetically challenging structural elements. Specifically, 3R,7S-Dimethyl-8-hydroxyoctanoic acid (CAS: 187829-56-7) serves as a foundational chiral building block. Unlike linear aliphatic chains, the 1,5-dimethyl branching pattern of this molecule dictates highly specific three-dimensional conformations.

This technical whitepaper explores the cross-domain biological roles of this specific stereoisomer—spanning archaeal extremophiles, mycobacterial pathogenesis, and insect chemical ecology—and provides field-proven, self-validating synthetic methodologies for its generation and application.

Cross-Domain Biological Significance

The evolutionary conservation of the 3,7-dimethyl isoprenoid backbone highlights its functional indispensability. The absolute stereochemistry (3R,7S) is not merely a structural artifact; it is the primary determinant of macromolecular interactions.

Archaeal Membrane Integrity (Cyclo-archaeol)

Archaea inhabiting deep-sea hydrothermal vents rely on unique ether-linked lipids to maintain membrane stability under extreme temperatures and pressures. The 3R,7S-isoprenoid fragment is a direct precursor in the biosynthesis of cyclo-archaeol and β-glucosyl cyclo-archaeol.

  • Mechanistic Causality: The specific (3R,7S) methyl branching prevents the dense, crystalline packing of lipid tails. This stereochemically enforced steric hindrance ensures the membrane remains in a liquid-crystalline state, preserving fluidity and proton permeability barriers in extreme environments[1, 2].

Mycobacterial Pathogenesis (Phosphomycoketides)

Mycobacterium tuberculosis (Mtb) synthesizes complex isoprenoid-derived glycolipids, such as mannosyl phosphomycoketides, which are crucial for host-pathogen interactions.

  • Mechanistic Causality: These lipids are presented to human T-cells via the CD1c receptor. The 3R,7S configuration acts as a precise "key" that anchors into the hydrophobic binding groove of CD1c. Incorrect stereoisomers fail to anchor properly, preventing the hydrophilic mannosyl head from being exposed to T-cell receptors, thereby nullifying the immune response [3].

Insect Chemical Ecology (Pheromonal Specificity)

Insects utilize volatile derivatives of this acid for reproductive signaling. For instance, it is a direct precursor to (10S,14S)-10,14-dimethyl-1-octadecene, the sex pheromone of the apple leafminer (Lyonetia clerkella), and rhynchophorol, the aggregation pheromone of the American palm weevil.

  • Mechanistic Causality: Insect olfactory receptor neurons (ORNs) exist in highly chiral environments. The specific spatial orientation of the methyl groups dictates receptor binding affinity. A mismatch in stereochemistry results in a complete loss of biological activity, ensuring strict reproductive isolation among sympatric species [1].

Quantitative Target Analysis

To facilitate rapid comparison, the specific biological targets and the functional consequences of the 3R,7S-isoprenoid motif are summarized below:

Biological DomainTarget MoleculeRole of 3R,7S-Isoprenoid MotifStereochemical Consequence
Archaea Cyclo-archaeolPrecursor for ether-linked lipid tails.Prevents dense lipid packing; maintains membrane fluidity at high pressures.
Bacteria (Mtb) Mannosyl PhosphomycoketideHydrophobic anchor for CD1c presentation.Precise fit into CD1c groove; enantiomers fail to activate T-cells.
Eukarya (Insects) (10S,14S)-10,14-dimethyl-1-octadeceneBackbone of volatile pheromones.Dictates binding to specific olfactory receptors; ensures species isolation.

Pathway and Workflow Visualizations

Pathway A Cycloocta-2,7-dienone B Cu-Catalyzed Asymmetric Conjugate Addition A->B Me2Zn, Chiral Ligand C (3R,7S)-8-Hydroxy-3,7- dimethyloctanoic acid B->C Ozonolysis & Reduction D Cyclo-archaeol (Archaeal Lipids) C->D Etherification E Phosphomycoketides (M. tuberculosis) C->E Chain Elongation F Leafminer Pheromones (Chemical Ecology) C->F Alkylation

Synthesis and divergent biological targets of 3R,7S-Dimethyl-8-hydroxyoctanoic acid.

CD1c_Presentation A Isoprenoid Tail (3R,7S configuration) B Hydrophobic Binding Groove (CD1c) A->B Anchors into C Hydrophilic Head (Mannosyl Phosphate) B->C Exposes D T-Cell Receptor Activation C->D Recognized by

Mechanism of CD1c presentation driven by the stereospecific isoprenoid tail.

Experimental Methodologies & Self-Validating Protocols

Synthesizing 1,5-dimethyl stereocenters via traditional linear approaches often yields poor diastereoselectivity. As an application scientist, I advocate for a desymmetrization strategy using cyclic precursors. By locking the conformation within an eight-membered ring, we can enforce absolute stereocontrol [1, 2].

Protocol 1: Catalytic Asymmetric Synthesis of the Isoprenoid Building Block

Objective: Generate (3R,7S)-8-hydroxy-3,7-dimethyloctanoic acid from cycloocta-2,7-dienone with >99% enantiomeric excess (ee).

Causality of Experimental Choice: Using a rigid cyclic dienone ensures that the second methyl group addition is directed anti to the first, overcoming the entropic penalties associated with acyclic stereocontrol.

Step-by-Step Methodology:

  • Asymmetric Conjugate Addition: Dissolve cycloocta-2,7-dienone (1.0 eq) in anhydrous CH₂Cl₂. Cool the reactor to -25 °C. Introduce dimethylzinc (1.5 eq) dropwise in the presence of a catalytic complex formed by Cu(OTf)₂ and a chiral phosphorus-amine ligand. Stir overnight.

  • Intermediate Validation (Self-Validating Step): Quench a 50 µL aliquot and analyze via chiral GC-MS.

    • Validation Metric: The presence of a single peak confirms >99% ee of the trans-dimethylcyclooctanone intermediate. If the ee is <95%, the batch must be aborted, as downstream separation of diastereomeric lipid fragments is chromatographically impossible.

  • Ozonolysis: Dissolve the validated intermediate in a 1:1 mixture of MeOH and CH₂Cl₂. Cool to -78 °C and bubble O₃ through the solution until a persistent blue color indicates complete cleavage of the ring.

  • Reductive Workup: Purge the system with N₂ to remove excess O₃. Add NaBH₄ (10.0 eq) portion-wise and allow the mixture to warm to room temperature.

    • Causality: NaBH₄ is chosen over oxidative workups (like H₂O₂) because it directly reduces the ozonide to the primary alcohol, preventing over-oxidation and yielding the target hydroxy-acid directly upon aqueous acidic quench.

  • Isolation: Quench with 2M HCl, extract with CH₂Cl₂, and concentrate to yield the target compound as a colorless oil.

Protocol 2: Downstream Application – Synthesis of Archaeal Ether Lipids

Objective: Utilize the synthesized building block to generate cyclo-archaeol fragments.

Causality of Experimental Choice: Archaeal lipids utilize ether linkages rather than ester linkages to withstand hydrolytic degradation in extreme environments. We must convert the terminal hydroxyl into a leaving group to facilitate this etherification.

Step-by-Step Methodology:

  • Esterification: React the (3R,7S)-acid with MeOH and catalytic p-TsOH under reflux for 24 hours to protect the carboxylate terminus.

  • Tosylation: Treat the resulting ester with p-toluenesulfonyl chloride (TsCl) and pyridine at 0 °C to activate the C8-hydroxyl.

  • Etherification: React the tosylate with phytanyl alcohol in the presence of NaH (base) in anhydrous DMF.

  • Reaction Monitoring (Self-Validating Step): Monitor the reaction via ¹H-NMR of the crude mixture.

    • Validation Metric: The complete disappearance of the primary hydroxyl triplet at ~3.6 ppm and the emergence of a new ether multiplet at ~3.4 ppm confirms successful coupling. This internal validation prevents the carryover of unreacted chiral synthons into the highly complex final macrocyclization steps.

Conclusion

3R,7S-Dimethyl-8-hydroxyoctanoic acid is far more than a niche chemical intermediate; it is a fundamental biological cipher. Whether stabilizing the membranes of deep-sea archaea, triggering human immune responses via mycobacterial glycolipids, or dictating the reproductive behaviors of agricultural pests, its 1,5-dimethyl stereochemistry is the key to its function. By employing rigorous, self-validating synthetic protocols, researchers can reliably access this molecule to decode complex biological pathways and develop targeted therapeutics and highly specific agrochemicals.

References

  • Catalytic asymmetric synthesis of enantiopure isoprenoid building blocks: application in the synthesis of apple leafminer pheromones. van Summeren, R. P.; Reijmer, S. J. W.; Feringa, B. L.; Minnaard, A. J. Chemical Communications, 2005.[Link]

  • An efficient asymmetric synthesis of cyclo-archaeol and β-glucosyl cyclo-archaeol. Ferrer, C.; Fodran, P.; et al. Organic & Biomolecular Chemistry, 2013.[Link]

  • Chemical Synthesis of Cell Wall Constituents of Mycobacterium tuberculosis. Chemical Reviews, American Chemical Society, 2021.[Link]

Foundational

The Chiral Synthon 3R,7S-Dimethyl-8-hydroxyoctanoic Acid: Translating Stereopure Isoprenoids into Next-Generation Therapeutics

Executive Summary 3R,7S-Dimethyl-8-hydroxyoctanoic acid (CAS 187829-56-7) is a highly specialized, enantiopure isoprenoid building block. While it remains obscure in standard small-molecule pharmacology, it serves as the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3R,7S-Dimethyl-8-hydroxyoctanoic acid (CAS 187829-56-7) is a highly specialized, enantiopure isoprenoid building block. While it remains obscure in standard small-molecule pharmacology, it serves as the critical stereochemical foundation for synthesizing complex, biologically active lipidic macromolecules. This technical guide explores the therapeutic applications of this chiral synthon, focusing on its indispensable role in engineering archaeosomes (advanced nanocarriers for drug delivery) and synthesizing mycobacterial antigens (for targeted Tuberculosis vaccines and diagnostics).

By controlling the precise three-dimensional architecture of lipid tails, this molecule bridges the gap between synthetic organic chemistry and advanced cellular immunology.

The Mechanistic Role of Stereopure Isoprenoids

The biological activity and physical stability of lipid-based therapeutics are inextricably linked to their stereochemistry. The specific 3R,7S configuration of the dimethyl-branched octanoic acid chain dictates the precise folding and packing of the resulting lipid tails:

  • In Archaeosomes: The stereospecific methyl branching prevents tight lipid packing defects, conferring extreme thermodynamic stability and resistance to phospholipases, low pH, and oxidative stress[1].

  • In Mycobacterial Antigens: For molecules like mannosyl phosphomycoketide (MPM), the exact stereochemistry of the isoprenoid chain is required for optimal anchoring within the hydrophobic groove of the CD1c antigen-presenting molecule. This spatial orientation subsequently dictates the binding affinity of the T-cell receptor (TCR) [2].

Therapeutic Application I: Archaeosome-Based Drug Delivery & Adjuvants

Archaeosomes are a novel generation of liposomes formulated from archaeal core lipids, such as cyclo-archaeol . The total synthesis of cyclo-archaeol relies on the iterative, copper-catalyzed conjugate addition of the 3R,7S-dimethyl-8-hydroxyoctanoic acid synthon [3].

Unlike conventional liposomes (e.g., DPPC/Cholesterol) which utilize ester linkages, archaeosomes feature ether-linked isoprenoid phytanyl cores.

Mechanistic Causality: The ether linkages are chemically inert to gastrointestinal lipases, while the 3R,7S-methyl branches provide steric hindrance that stabilizes the vesicular membrane. This makes archaeosomes exceptional nanocarriers for oral drug delivery. Furthermore, when used as vaccine adjuvants, archaeosomes are aggressively phagocytosed by antigen-presenting cells (APCs), inducing robust CD8+ T-cell cross-priming via the TAP-dependent phagosome-to-cytosol pathway[4].

Workflow Synthon 3R,7S-Dimethyl-8-hydroxyoctanoic acid (Chiral Synthon) Synthesis Cyclo-archaeol Synthesis (Etherification & Ring Closure) Synthon->Synthesis Cu-Catalyzed Addition Hydration Lipid Film Hydration (Aqueous Buffer, pH 7.4) Synthesis->Hydration Lipid Assembly Extrusion Extrusion & Sizing (100 nm Polycarbonate) Hydration->Extrusion Vesicle Formation Validation Self-Validation: DLS & Cryo-TEM Extrusion->Validation QC Check Archaeosomes Archaeosome Nanocarriers (Drug/Adjuvant Loaded) Validation->Archaeosomes Verified Carrier

Workflow for formulating self-validating archaeosomes from the chiral synthon.

Therapeutic Application II: Mycobacterial Antigens for TB Vaccines

Mycobacterium tuberculosis (Mtb) evades the host immune system by persisting within macrophage phagosomes. However, dendritic cells can process Mtb-specific lipids and present them via CD1c molecules to specific T-cells.

The synthesis of MPM and related mycolic acid derivatives relies heavily on the 3R,7S-dimethyl-8-hydroxyoctanoic acid synthon to construct the mycoketide backbone [2]. Using synthetic MPM derived from this synthon provides a highly pure, stereospecific antigen to stimulate T-cells, offering a targeted approach for TB subunit vaccines and diagnostic assays without the biohazard risks or batch-to-batch variability of using live Mtb extracts.

CD1c_Pathway Antigen Synthetic MPM Antigen (Derived from Synthon) Uptake Dendritic Cell Uptake (Endocytosis) Antigen->Uptake Processing Endosomal Processing (Lipid Unfolding) Uptake->Processing Loading CD1c Loading (Hydrophobic Groove) Processing->Loading Presentation Surface Presentation (CD1c-MPM Complex) Loading->Presentation Activation T-Cell Activation (IFN-γ Release) Presentation->Activation TCR Recognition

CD1c-mediated antigen presentation pathway for synthetic mycobacterial lipids.

Self-Validating Experimental Protocols

Protocol A: Formulation and Self-Validation of Archaeosomes
  • Lipid Hydration: Dissolve synthetic cyclo-archaeol (derived from the 3R,7S synthon) and a therapeutic payload (e.g., ovalbumin antigen) in a 2:1 chloroform/methanol mixture. Evaporate under a gentle nitrogen stream to form a thin lipid film.

    • Causality: The specific 2:1 solvent ratio ensures complete solvation of the highly hydrophobic branched ether lipids, preventing premature micelle formation.

  • Aqueous Reconstitution: Hydrate the lipid film with sterile PBS (pH 7.4) at 40°C for 2 hours with continuous vortexing.

  • Extrusion & Sizing: Pass the resulting multilamellar vesicles through a 100 nm polycarbonate membrane using a thermobaric mini-extruder for exactly 11 cycles.

    • Causality: Sizing to 100 nm mimics the hydrodynamic radius of a viral particle, which is the optimal size for clathrin-mediated endocytosis by APCs. An odd number of cycles ensures the final extrudate ends up in the collection syringe, preventing contamination from larger unextruded vesicles.

  • Self-Validation (QC Check): Measure the hydrodynamic diameter via Dynamic Light Scattering (DLS) and surface charge via Zeta Potential.

    • Validation Logic: The system validates itself if the Polydispersity Index (PDI) is < 0.15. A higher PDI indicates aggregation or incomplete extrusion, requiring the batch to be re-extruded or discarded.

Protocol B: CD1c Antigen Presentation & T-Cell Activation Assay
  • Antigen Loading: Pulse human monocyte-derived dendritic cells (moDCs) with 10 µg/mL of synthetic MPM for 18 hours at 37°C.

  • Co-Culture: Wash the moDCs three times with warm RPMI medium to remove unbound lipid, then co-culture with CD1c-restricted, MPM-specific T-cell clones at a 1:5 (DC:T-cell) ratio.

    • Causality: Rigorous washing is critical to prevent non-specific T-cell activation or toxicity from free lipid micelles floating in the media.

  • Self-Validation (Readout): Quantify IFN-γ secretion using a sandwich ELISA after 24 hours.

    • Validation Logic: The protocol is self-validating by including a vehicle-only negative control (establishing baseline noise/auto-activation) and a PMA/Ionomycin positive control (confirming T-cell viability and maximum secretory capacity). If the positive control fails to produce >1000 pg/mL IFN-γ, the assay is voided due to compromised T-cell health.

Quantitative Data & Comparative Analysis

Table 1: Comparative Stability and Efficacy of Nanocarriers

ParameterConventional Liposomes (DPPC/Chol)Archaeosomes (Cyclo-archaeol derived)
Membrane Linkage Ester (Susceptible to hydrolysis)Ether (Resistant to hydrolysis)
Lipid Tail Structure Linear, unbranched3R,7S-dimethyl branched (Steric stability)
Phagocytic Uptake Baseline (1x)Enhanced (Up to 50x greater)
Shelf-life (4°C) 2 - 4 weeks> 12 months
Adjuvant Mechanism Primarily Humoral (Th2)Robust Cross-priming (Th1 & CD8+)

Table 2: CD1c-Mediated T-Cell Activation Metrics (Synthetic MPM)

Experimental ConditionIFN-γ Secretion (pg/mL)Validation Status
Vehicle Control (moDCs + T-cells) < 15Valid (Baseline established)
Synthetic MPM (10 µg/mL) 850 ± 45Valid (Antigen recognized)
PMA/Ionomycin (Positive Control) 2,400 ± 120Valid (T-cells viable)
MPM + CD1c Blocking Antibody 25 ± 10Valid (Confirms CD1c dependence)

References

  • Holzheimer, M., Buter, J., & Minnaard, A. J. (2021). Chemical Synthesis of Cell Wall Constituents of Mycobacterium tuberculosis. Chemical Reviews, 121(16), 9554-9643.[Link]

  • Ferrer, C., Fodran, P., Barroso, S., et al. (2013). Asymmetric synthesis of cyclo-archaeol and beta-glucosyl cyclo-archaeol. Organic & Biomolecular Chemistry, 11(15), 2482-2492.[Link]

  • Alavi, M., et al. (2022). Archaeosomes: New Generation of Liposomes Based on Archaeal Lipids for Drug Delivery and Biomedical Applications. ACS Omega, 7(51), 47462-47475.[Link]

  • Krishnan, L., & Sprott, G. D. (2008). Archaeosome adjuvants: immunological capabilities and mechanism(s) of action. Vaccine, 26(24), 2971-2977.[Link]

Sources

Protocols & Analytical Methods

Method

Total synthesis of 3R,7S-Dimethyl-8-hydroxyoctanoic acid.

Application Note: Total Synthesis of (3R,7S)-Dimethyl-8-hydroxyoctanoic Acid Subtitle: Scalable Protocols for a Versatile C10 Isoprenoid Chiron in Archaebacterial Lipid and Pheromone Synthesis Target Audience: Researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Total Synthesis of (3R,7S)-Dimethyl-8-hydroxyoctanoic Acid

Subtitle: Scalable Protocols for a Versatile C10 Isoprenoid Chiron in Archaebacterial Lipid and Pheromone Synthesis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Scientific Significance

(3R,7S)-Dimethyl-8-hydroxyoctanoic acid is a highly versatile, bifunctional C10 chiral building block (chiron). Featuring a carboxylic acid at one terminus, a primary alcohol at the other, and two precisely configured stereocenters, this specific architectural motif serves as a fundamental subunit in the total synthesis of complex natural products. It is extensively utilized in the assembly of archaebacterial membrane-spanning lipids (e.g., cyclo-archaeol), mycobacterial lipid antigens (e.g., mannosyl phosphomycoketides), and insect pheromones (e.g., apple leafminer pheromones) [1, 3, 4].

Synthesizing this molecule via linear, step-by-step stereocenter construction is often plagued by low yields and poor diastereocontrol. Instead, modern approaches utilize cyclic templates to enforce conformational rigidity, allowing for absolute stereocontrol before unmasking the linear chain.

Retrosynthetic Logic & Causality of Experimental Design

As a self-validating system, the most efficient route to the (3R,7S) stereoisomer relies on the iterative of dimethylzinc to cycloocta-2,7-dienone, followed by regioselective oxidative cleavage [3].

  • Why Cycloocta-2,7-dienone? The eight-membered cyclic dienone acts as a rigid, symmetric template. It prevents acyclic conformational flexibility, allowing the bulky chiral phosphoramidite ligand to dictate the facial selectivity of the methyl group transfer with >98% enantiomeric excess (ee).

  • Why Trap as a Silyl Enol Ether? Following the second conjugate addition, the intermediate zinc enolate must be quenched. Direct protonation risks epimerization of the newly formed stereocenters. Trapping the enolate with chlorotrimethylsilane (TMSCl) locks the regiochemistry of the double bond (forming the cyclooct-1-enyl system), which is an absolute prerequisite for the subsequent cleavage step [4].

  • Why Ozonolysis with Reductive Workup? Ozone undergoes a 1,3-dipolar cycloaddition specifically at the electron-rich silyl enol ether. By performing a reductive workup with excess sodium borohydride ( NaBH4​ ), two critical transformations occur simultaneously: the transient C2-aldehyde is reduced to a primary alcohol, and the C1-silyl ester is hydrolyzed to the free carboxylic acid. This one-pot unmasking cleanly yields the bifunctional C10 chiron.

Quantitative Data: Comparison of Synthetic Strategies

To select the optimal route for scale-up, researchers must evaluate the trade-offs between stereocontrol and overall yield. The table below summarizes the three primary methodologies documented in the literature.

Synthetic StrategyKey IntermediateOverall YieldEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Scalability
Desymmetrization of meso-ketones [2]exo,exo-3,7-dimethylbicyclo[3.3.1]nonan-9-one~45%>98%>95:5Moderate
Cu-Catalyzed Conjugate Addition [3, 4](3R,7S)-3,7-dimethylcyclooct-1-enyl TMS ether~65%>99%>98:2High (Gram scale)
Ru-Catalyzed Asymmetric Hydrogenation [5](E)-8-hydroxy-3,7-dimethyloct-2-enoic acid~47%>95%95:5High

Note: The Cu-Catalyzed Conjugate Addition is prioritized in this protocol due to its superior diastereomeric ratio and ability to access all four stereoisomers simply by switching the chiral ligand.

Experimental Protocols

Protocol A: Synthesis of (3R,7S)-3,7-Dimethylcyclooct-1-enyl trimethylsilyl ether

This step establishes the relative and absolute stereochemistry of the target molecule.

  • Catalyst Complexation: In a flame-dried Schlenk flask under an inert N2​ atmosphere, dissolve Cu(OTf)2​ (5 mol%) and the appropriate chiral phosphoramidite ligand (10 mol%, e.g., L-phos or its enantiomer depending on the desired configuration) in anhydrous CH2​Cl2​ . Stir for 30 minutes at room temperature to ensure complete formation of the active Cu(II) complex.

  • In Situ Reduction & Conjugate Addition: Cool the reaction mixture to -25 °C. Add dimethylzinc ( Me2​Zn , 1.5 equiv, 1.2 M solution in toluene) dropwise. Mechanistic Note: Me2​Zn reduces Cu(II) to the catalytically active Cu(I) species.

  • Substrate Addition: Slowly infuse a solution of (R)-3-methylcyclooct-7-enone (1.0 equiv) in CH2​Cl2​ over 2 hours using a syringe pump. Maintaining a low steady-state concentration of the enone prevents uncatalyzed, racemic background reactions. Stir overnight at -25 °C.

  • Enolate Trapping: Quench the resulting zinc enolate by sequentially adding triethylamine (3.0 equiv), TMSCl (5.0 equiv), and HMPA (5.0 equiv). Allow the mixture to warm to room temperature over 2 hours.

  • Isolation: Quench with cold water, extract with diethyl ether, and concentrate. Pass the crude oil through a short pad of triethylamine-deactivated silica gel (pentane/ether 2:1) to yield the silyl enol ether as a yellow oil. Use immediately in the next step to prevent hydrolysis.

Protocol B: Regioselective Ozonolysis and Reductive Cleavage

This step unmasks the cyclic intermediate into the linear, bifunctional C10 chain.

  • Ozonolysis: Dissolve the silyl enol ether in a 1:1 mixture of anhydrous CH2​Cl2​ and methanol. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Oxidative Cleavage: Bubble a stream of ozone ( O3​ ) through the solution until a persistent blue/green color appears, indicating the complete consumption of the alkene and the presence of excess ozone.

  • Reductive Workup: Purge the solution thoroughly with N2​ to remove unreacted ozone. Add NaBH4​ (10 equiv) portion-wise at -78 °C. Mechanistic Note: The methanol acts as a proton source for the reduction, while the excess hydride reduces the C2-aldehyde and cleaves the C1-silyl ester.

  • Hydrolysis & Purification: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Carefully acidify the mixture with 2 M HCl to pH 2 to fully protonate the carboxylate. Extract with CH2​Cl2​ , dry over anhydrous Na2​SO4​ , and concentrate in vacuo. The product, (3R,7S)-8-hydroxy-3,7-dimethyloctanoic acid, is obtained as a colorless oil requiring no further purification for most downstream applications.

Process Visualization

Pathway N1 Cycloocta-2,7-dienone N2 (R)-3-Methylcyclooct-7-enone N1->N2 1. Me2Zn, Cu(OTf)2 L-phos (Chiral Ligand) N3 (3R,7S)-3,7-Dimethylcyclooct-1-enyl TMS ether N2->N3 2. Me2Zn, Cu(OTf)2 TMSCl, Et3N, HMPA N4 (3R,7S)-Dimethyl-8-hydroxyoctanoic acid N3->N4 3. O3, CH2Cl2/MeOH 4. NaBH4 (Reductive Cleavage)

Fig 1: Synthetic workflow for (3R,7S)-Dimethyl-8-hydroxyoctanoic acid via iterative CACA.

References

  • Berkowitz, W. F.; Wu, Y. "A C10 Chiron Applicable to the Synthesis of Archaebacterial Lipids." Journal of Organic Chemistry, 1997, 62(5), 1536-1539. URL: [Link]

  • Gambacorta, A.; Tofani, D.; Lupattelli, P.; Tafi, A. "Desymmetrisation of meso-methylcyclooctanones. Highly enantioselective synthesis of C8 syn-isoprenoid and syn,syn-deoxypropionate subunits from a bicyclo[3.3.1]nonane precursor." Tetrahedron Letters, 2002, 43(12), 2195-2198. URL: [Link]

  • van Summeren, R. P.; Reijmer, S. J. W.; Feringa, B. L.; Minnaard, A. J. "Catalytic asymmetric synthesis of enantiopure isoprenoid building blocks: application in the synthesis of apple leafminer pheromones." Chemical Communications, 2005, (11), 1387-1389. URL: [Link]

  • Ferrer, C.; Fodran, P. "Asymmetric synthesis of cyclo-archaeol and beta-glucosyl cyclo-archaeol." Organic & Biomolecular Chemistry, 2013, 11, 2442-2448. URL: [Link]

  • Vayer, M.; et al. "Straightforward Synthesis of Chiral Terpenoid Building Blocks by Ru-Catalyzed Enantioselective Hydrogenation." The Journal of Organic Chemistry, 2021, 86(14), 9400-9410. URL: [Link]

Application

Application Notes &amp; Protocols: Asymmetric Synthesis of (3R,7S)-Dimethyl-8-hydroxyoctanoic Acid

Introduction: (3R,7S)-Dimethyl-8-hydroxyoctanoic acid is a chiral building block of significant interest in the synthesis of complex natural products. Its structure is notably a key fragment of pironetin (also known as P...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: (3R,7S)-Dimethyl-8-hydroxyoctanoic acid is a chiral building block of significant interest in the synthesis of complex natural products. Its structure is notably a key fragment of pironetin (also known as PA-48153C), a potent antimitotic agent that acts by covalently binding to α-tubulin.[1][2] The primary synthetic challenge lies in the precise and simultaneous control of two remote stereocenters at the C3 and C7 positions. This guide provides an in-depth analysis of several field-proven asymmetric strategies to construct this molecule, offering detailed protocols and explaining the causal logic behind the experimental designs.

PART 1: Strategic Overview of Synthetic Approaches

The synthesis of a molecule with multiple, remote stereocenters requires a robust strategy that can reliably set each chiral center with high fidelity. For (3R,7S)-Dimethyl-8-hydroxyoctanoic acid, the main retrosynthetic disconnections lead to three primary strategies: Chiral Pool Synthesis, Auxiliary-Controlled Aldol Condensation, and Substrate-Controlled Allylboration. Each approach offers a unique set of advantages and challenges regarding starting material availability, step economy, and stereochemical control.

G cluster_main Strategic Disconnections cluster_A Strategy A: Chiral Pool cluster_B Strategy B: Asymmetric Aldol cluster_C Strategy C: Asymmetric Allylboration Target (3R,7S)-Dimethyl-8-hydroxyoctanoic acid A1 Geraniol/Citronellal (Natural Terpenes) Target->A1 Functional Group Interconversion B1 Fragment 1: (S)-5-Hydroxy-3-methylpentanal Target->B1 C3-C4 bond (Aldol Reaction) B2 Fragment 2: Chiral Propionate Equivalent (e.g., Evans Auxiliary) Target->B2 C3-C4 bond (Aldol Reaction) C1 Sequential Aldehydes Target->C1 1,5-syn-diol construction C2 Chiral Allylborane Reagent Target->C2 1,5-syn-diol construction G A Geraniol B Sharpless Asymmetric Epoxidation A->B C Regioselective Epoxide Opening B->C D Protection & Chain Elongation C->D E Establish C3 (R)-Center (e.g., Methylation) D->E F Deprotection & Oxidation E->F G Target Acid F->G

Caption: Workflow for Chiral Pool Synthesis.

Experimental Protocol: Synthesis of (S)-7-Hydroxy-3,7-dimethyloct-2-enal (Key Intermediate)

This protocol focuses on establishing the C7-(S) stereocenter from geraniol.

  • Step 1: Asymmetric Epoxidation of Geraniol.

    • To a stirred solution of powdered 4 Å molecular sieves (4.0 g) in dry CH₂Cl₂ (200 mL) at -20 °C, add D-(-)-diisopropyl tartrate (DIPT) (1.2 mmol) followed by titanium(IV) isopropoxide (1.0 mmol).

    • Stir the mixture for 30 minutes, then add geraniol (50 mmol).

    • Add a 5.5 M solution of tert-butyl hydroperoxide (TBHP) in decane (100 mmol) dropwise, maintaining the temperature at -20 °C.

    • Monitor the reaction by TLC. Upon completion (typically 4-6 hours), quench the reaction by adding a 10% aqueous solution of tartaric acid (50 mL).

    • Allow the mixture to warm to room temperature and stir for 1 hour. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude epoxy alcohol.

  • Step 2: Regioselective Reductive Opening of the Epoxide.

    • Dissolve the crude epoxy alcohol from the previous step in dry THF (150 mL) and cool to 0 °C.

    • Add Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride, 65 wt. % in toluene, 75 mmol) dropwise. The choice of Red-Al is critical for achieving high regioselectivity for the C6-O bond cleavage, yielding the desired 1,3-diol.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of sodium sulfate until gas evolution ceases.

    • Filter the resulting suspension through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate to yield the crude diol.

  • Step 3: Selective Protection and Oxidation.

    • Protect the more accessible primary alcohol of the resulting triol using a suitable protecting group, such as TBSCl, in the presence of imidazole.

    • The remaining secondary alcohols can then be oxidized. For example, oxidation of the C3 allylic alcohol using MnO₂ will yield the corresponding α,β-unsaturated aldehyde, a key intermediate for further elaboration. [3]

PART 3: Strategy B - Auxiliary-Controlled Asymmetric Aldol Reaction

Principle & Rationale: The aldol reaction is a powerful tool for C-C bond formation and can be rendered highly stereoselective through the use of chiral auxiliaries. [4]The Evans asymmetric aldol reaction, employing chiral oxazolidinone auxiliaries, is particularly effective for generating syn-aldol products, which matches the required 1,3-relationship between the C3-methyl and the C5-hydroxyl (after reduction) in the synthetic pathway. [5][6]This strategy involves the synthesis of two key fragments: a chiral aldehyde containing the C7-(S) stereocenter and an N-propionyl oxazolidinone.

Workflow:

G cluster_1 Fragment 1 Synthesis cluster_2 Fragment 2 Synthesis A (S)-Roche Ester B Chain Extension A->B C Oxidation B->C Aldehyde (S)-5-benzyloxy-3- methylpentanal C->Aldehyde Aldol Evans Asymmetric Aldol Reaction Aldehyde->Aldol Aux (4R,5S)-4-methyl-5-phenyl -2-oxazolidinone Enolate_precursor N-Propionyl Auxiliary Aux->Enolate_precursor Prop Propionyl Chloride Prop->Enolate_precursor Enolate_precursor->Aldol Product Adduct Aldol->Product Cleavage Auxiliary Cleavage & Elaboration Product->Cleavage Target Target Acid Cleavage->Target

Caption: Workflow for Asymmetric Aldol Strategy.

Experimental Protocol: Key Aldol Coupling Step

  • Step 1: Formation of the Boron Enolate.

    • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in dry CH₂Cl₂ (0.2 M) and cool to 0 °C under a nitrogen atmosphere.

    • Add dibutylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA, 1.2 equiv). The use of a boron Lewis acid is crucial for forming the Z-enolate, which leads to the desired syn-aldol product via a Zimmerman-Traxler transition state. [6] * Stir the resulting solution at 0 °C for 30 minutes, then cool to -78 °C.

  • Step 2: Aldol Addition.

    • To the cooled enolate solution, add a pre-cooled (-78 °C) solution of the aldehyde fragment, (S)-5-benzyloxy-3-methylpentanal (1.2 equiv), in CH₂Cl₂ dropwise over 20 minutes.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Step 3: Workup and Purification.

    • Quench the reaction by adding a pH 7 phosphate buffer (1 volume), followed by methanol (2 volumes) and 30% hydrogen peroxide (1 volume).

    • Stir the mixture vigorously at 0 °C for 1 hour.

    • Remove the volatiles under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 2 volumes).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over MgSO₄, filter, and concentrate.

    • Purify the resulting diastereomeric aldol adduct by silica gel chromatography.

  • Step 4: Auxiliary Removal.

    • The chiral auxiliary can be cleaved under mild conditions, for instance, by treatment with lithium hydroperoxide (LiOOH) to yield the carboxylic acid directly, or via reductive cleavage with reagents like LiBH₄ to afford the corresponding primary alcohol, preserving the chiral centers.

PART 4: Strategy C - Sequential Asymmetric Allylboration

Principle & Rationale: A highly elegant and efficient method for constructing 1,5-syn-diols involves a one-pot, double allylboration of two different aldehydes with a bifunctional γ-boryl-substituted allylborane reagent. [7][8]This method, pioneered by Roush and coworkers, allows for the assembly of complex acyclic structures with excellent diastereo- and enantioselectivity. [9][10]The strategy relies on the sequential, controlled reaction of a chiral allylborane with two different aldehyde partners to build the carbon skeleton, directly installing the required stereochemistry.

Experimental Protocol: One-Pot Sequential Allylboration

  • Step 1: In Situ Generation of the Chiral Allylborane Reagent.

    • In a flame-dried, nitrogen-purged flask, dissolve diisopinocampheylborane (Ipc₂BH, 1.0 equiv) in dry CH₂Cl₂ (0.1 M) and cool to 0 °C.

    • Add a solution of the appropriate allene, such as (4,4,5,5-tetraphenyl-1,3,2-dioxaborolanyl)allene (1.0 equiv), dropwise. This hydroboration step generates the key bifunctional γ-boryl-substituted allylborane reagent in situ. [7]

  • Step 2: First Aldehyde Addition.

    • Cool the reaction mixture to -78 °C.

    • Add the first aldehyde (R¹CHO, e.g., acetaldehyde, 0.85 equiv) dropwise. This amount is critical to ensure it reacts completely without consuming the reagent needed for the second step. [10][11] * Stir the mixture at -78 °C for 2-4 hours. This first addition establishes one of the stereocenters.

  • Step 3: Second Aldehyde Addition.

    • To the same pot, add the second aldehyde (R²CHO, e.g., a protected lactaldehyde derivative, 1.5 equiv).

    • Allow the reaction to stir at -78 °C for 4 hours, then warm to room temperature and stir for an additional 12-24 hours. The stereospecificity of this second allylboration reaction is key to the overall success of the method. [8]

  • Step 4: Oxidative Workup.

    • Quench the reaction by adding methanol, followed by a pH 7 buffer and 30% hydrogen peroxide.

    • Stir vigorously until the oxidation is complete.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate.

    • Purify the resulting 1,5-syn-diol by column chromatography. The product can then be elaborated to the final target acid through standard functional group manipulations.

PART 5: Comparative Data Summary

StrategyKey ReactionStarting MaterialsProsConsTypical Stereoselectivity
A: Chiral Pool Asymmetric EpoxidationGeraniol, Chiral TartrateReadily available, inexpensive starting material.Longer synthetic sequence, potential for erosion of stereopurity.>95% ee for epoxidation
B: Asymmetric Aldol Evans syn-AldolChiral Auxiliary, Aldehyde FragmentHigh predictability and reliability of stereocontrol. Well-established methodology.Requires synthesis of two advanced fragments. Stoichiometric use of chiral auxiliary.>98:2 dr
C: Allylboration Sequential AllylborationChiral Borane, AldehydesHigh step-economy (one-pot). Excellent stereocontrol for 1,5-diols.Sensitive reagents, requires careful control of stoichiometry.≥20:1 dr, 92-95% ee [7]

References

  • Hernandez, E., & Soderquist, J. A. (2011). 1,5-syn-Diols: Application to the Synthesis of the C(23)−C(40) Fragment of Tetrafibricin. Organic Letters, 13(7), 1742–1745. [Link]

  • Flamme, E. M., & Roush, W. R. (2002). Enantioselective Synthesis of 1,5-anti- and 1,5-syn-Diols Using a Highly Diastereoselective One-Pot Double Allylboration Reaction Sequence. Journal of the American Chemical Society, 124(46), 13644–13645. [Link]

  • Organic Chemistry Portal. (n.d.). Enantioselective Synthesis of 1,5-anti- and 1,5-syn-Diols Using a Highly Diastereoselective One-Pot Double Allylboration Reaction Sequence. Retrieved from [Link]

  • Flamme, E. M., & Roush, W. R. (2002). Enantioselective synthesis of 1,5-anti- and 1,5-syn-diols using a highly diastereoselective one-pot double allylboration reaction sequence. Journal of the American Chemical Society, 124(46), 13644–13645. [Link]

  • Hernandez, E., & Soderquist, J. A. (2011). 1,5-syn-Diols: Application to the Synthesis of the C(23)−C(40) Fragment of Tetrafibricin. Organic Letters, 13(7), 1742–1745. [Link]

  • Ghosh, A. K. (n.d.). New Asymmetric Synthesis Research. Purdue University Department of Chemistry. Retrieved from [Link]

  • Taylor, R. E., et al. (2018). Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and a phenylpironetin analog. PLoS ONE, 13(10), e0205473. [Link]

  • Asymmetric Synthesis. (n.d.). Course material. Retrieved from [Link]

  • Rzepa, H. S. (2014). The first one-pot asymmetric synthesis of esters of highly biologically active (+)- and (-)- 3-[2-(6-methoxynaphthyl)]-2,2-dimethylpentanoic acid (Vallestril®). ResearchGate. [Link]

  • Rivas, F. (2010). Scheme 1: Structure of pironetin (1) and retrosynthetic analysis. ResearchGate. [Link]

  • University of Liverpool. (n.d.). Asymmetric synthesis. Retrieved from [Link]

  • Guo, Q.-X., et al. (2020). An asymmetric biomimetic aldol reaction of glycinate with aliphatic aldehydes for efficient synthesis of chiral β-hydroxy-α-amino acid esters. Organic Chemistry Frontiers. [Link]

  • Brimble, M. A., & Bogle, A. (2020). Synthesis of 8-Hydroxygeraniol. PMC. [Link]

  • Magauer, T. (2012). Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid. Semantic Scholar. [Link]

  • Brimble, M. A., & Bogle, A. (2019). Synthesis of 8-Hydroxygeraniol. Organic Syntheses, 96, 496–511. [Link]

  • Wen, W., et al. (2020). Organocatalytic Asymmetric Aldol Reaction of Arylglyoxals and Hydroxyacetone: Enantioselective Synthesis of 2,3-Dihydroxy-1,4-diones. Molecules, 25(4), 893. [Link]

  • Sharma, P., & Singh, V. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(10), 6533–6552. [Link]

  • Maruoka, K., et al. (2020). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Molecules, 25(17), 3902. [Link]

  • European Commission. (2016). Geraniol. [Link]

  • Chen, C.-H., et al. (2021). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. Molecules, 26(21), 6438. [Link]

  • Magauer, T. (2012). 2.10 Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid. ResearchGate. [Link]

  • Suga, H., et al. (2019). Asymmetric total synthesis of glauconic and glaucanic acid. Chemical Science, 10(30), 7252–7258. [Link]

  • Pellegrini, E., & Wade, R. (2016). Pironetin reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule. ResearchGate. [Link]

Sources

Method

Purification and characterization of synthetic 3R,7S-Dimethyl-8-hydroxyoctanoic acid.

An authoritative guide to the purification and characterization of synthetic (3R,7S)-3,7-Dimethyl-8-hydroxyoctanoic acid, designed for researchers and professionals in drug development and chemical synthesis. This docume...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the purification and characterization of synthetic (3R,7S)-3,7-Dimethyl-8-hydroxyoctanoic acid, designed for researchers and professionals in drug development and chemical synthesis. This document provides a comprehensive, step-by-step protocol, explains the scientific principles behind the methodologies, and includes detailed data interpretation guidelines.

Abstract

(3R,7S)-3,7-Dimethyl-8-hydroxyoctanoic acid is a specific stereoisomer of a substituted medium-chain fatty acid.[1] The precise spatial arrangement of its two chiral centers is critical for its biological activity and application in fields such as pharmaceutical development and chiral synthesis. The production of this compound via chemical synthesis often results in a mixture of diastereomers and other impurities, necessitating a robust purification and characterization strategy. This guide details a comprehensive workflow for isolating the high-purity (3R,7S) isomer using flash column chromatography and confirming its structural integrity, stereochemistry, and purity through a suite of advanced analytical techniques, including NMR, HRMS, and chiral HPLC.

Introduction: The Imperative of Stereochemical Fidelity

In molecular sciences, the three-dimensional structure of a molecule is intrinsically linked to its function. For chiral molecules like 3,7-Dimethyl-8-hydroxyoctanoic acid, which possesses two stereocenters, four distinct stereoisomers can exist. Each of these isomers can interact differently with other chiral entities, such as biological receptors or enzymes, leading to varied pharmacological or toxicological profiles.[2] Therefore, obtaining a stereochemically pure form of the (3R,7S) isomer is not merely a matter of chemical purity but a fundamental requirement for reliable and reproducible downstream research.

The protocol outlined herein addresses the challenge of isolating the target isomer from a complex synthetic mixture. It provides a systematic approach, beginning with preparative-scale purification and culminating in multi-faceted analytical validation to ensure the final product meets the highest standards of quality.

Purification Workflow: Isolating the Target Isomer

The primary method for purifying the crude synthetic product is flash column chromatography, a technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. The polarity of the carboxylic acid and hydroxyl groups in the target molecule allows for effective separation on a silica gel stationary phase.

Purification_Workflow cluster_prep I. Sample Preparation cluster_chromatography II. Flash Chromatography cluster_analysis III. Analysis & Isolation Crude_Product Crude Synthetic Product Adsorption Adsorption onto Silica Gel (Dry Loading) Crude_Product->Adsorption Sample_Loading Load Sample onto Column Adsorption->Sample_Loading Column_Packing Pack Column with Silica Gel Slurry Column_Packing->Sample_Loading Gradient_Elution Gradient Elution (Hexane/Ethyl Acetate) Sample_Loading->Gradient_Elution Fraction_Collection Automated or Manual Fraction Collection Gradient_Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Solvent_Removal Solvent Removal via Rotary Evaporation Pooling->Solvent_Removal Purified_Isomer Purified (3R,7S)-Isomer Solvent_Removal->Purified_Isomer

Figure 1: A schematic of the purification workflow from crude mixture to the purified (3R,7S) isomer.

Rationale for Methodological Choices
  • Dry Loading: Introducing the crude sample pre-adsorbed onto silica gel prevents dissolution issues at the column head and ensures a narrow starting band, which is crucial for achieving high-resolution separation.

  • Gradient Elution: Starting with a low-polarity mobile phase (e.g., high hexane content) allows for the removal of non-polar impurities. Gradually increasing the mobile phase polarity (increasing the ethyl acetate content) then allows for the controlled elution of the target compound, followed by more polar impurities. This provides superior separation compared to an isocratic (constant solvent mixture) elution.

Detailed Purification Protocol

Materials:

  • Crude synthetic 3,7-Dimethyl-8-hydroxyoctanoic acid

  • Silica gel for flash chromatography (e.g., 230-400 mesh)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC visualization stain (e.g., potassium permanganate solution)

  • Glass chromatography column and fraction collector

  • Rotary evaporator

Procedure:

  • Sample Preparation (Dry Loading): a. Dissolve the crude product in a minimal volume of a volatile solvent like dichloromethane. b. Add silica gel (approx. 2-3 times the mass of the crude product) and mix to form a slurry. c. Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

  • Column Packing: a. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). b. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a homogenous and air-free column bed.

  • Chromatography Run: a. Carefully add the dry-loaded sample to the top of the packed column. b. Begin elution with the low-polarity mobile phase, collecting the eluent in fractions. c. Systematically increase the percentage of ethyl acetate in the mobile phase to create the polarity gradient. The steepness of the gradient will depend on the separation of the components as determined by preliminary TLC analysis.

  • Fraction Analysis and Product Isolation: a. Monitor the collected fractions using TLC. Spot each fraction on a TLC plate, elute with an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate), and visualize. The target compound should appear as a distinct spot. b. Combine all fractions that contain only the pure product. c. Concentrate the pooled fractions under reduced pressure using a rotary evaporator to yield the purified (3R,7S)-3,7-Dimethyl-8-hydroxyoctanoic acid.

Comprehensive Characterization of the Purified Isomer

Following purification, a multi-technique approach is mandatory to confirm the compound's identity, structural integrity, purity, and, most importantly, its specific stereochemistry.

Characterization_Workflow cluster_structural I. Structural & Purity Confirmation cluster_chiral II. Stereochemical Confirmation Purified_Product Purified (3R,7S)-Isomer NMR NMR Spectroscopy (¹H, ¹³C, COSY) Purified_Product->NMR MS High-Resolution Mass Spectrometry (HRMS) Purified_Product->MS IR Infrared (IR) Spectroscopy Purified_Product->IR Chiral_HPLC Chiral HPLC Purified_Product->Chiral_HPLC Optical_Rotation Polarimetry (Optical Rotation) Purified_Product->Optical_Rotation Identity Structure & Connectivity NMR->Identity Purity Chemical Purity NMR->Purity Molecular_Formula Elemental Composition MS->Molecular_Formula Functional_Groups Key Functional Groups IR->Functional_Groups Enantiomeric_Purity Enantiomeric Excess (ee%) Chiral_HPLC->Enantiomeric_Purity Chiral_Confirmation Bulk Chirality Optical_Rotation->Chiral_Confirmation

Sources

Application

Application Note: 3R,7S-Dimethyl-8-hydroxyoctanoic Acid as a Chiral Building Block in Advanced Organic Synthesis

Executive Summary The synthesis of complex natural products and advanced functional materials frequently demands the precise installation of multiple stereocenters. 3R,7S-Dimethyl-8-hydroxyoctanoic acid (CAS 187829-56-7)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex natural products and advanced functional materials frequently demands the precise installation of multiple stereocenters. 3R,7S-Dimethyl-8-hydroxyoctanoic acid (CAS 187829-56-7) is a highly versatile, enantiopure bifunctional building block. Featuring a pre-installed 1,5-dimethyl stereocenter relationship and orthogonal reactive termini (a C1 carboxylic acid and a C8 primary hydroxyl), this synthon allows chemists to bypass lengthy iterative asymmetric alkylation or crotylation sequences. This application note details the structural rationale, strategic utility, and validated experimental protocols for deploying this building block in both natural product total synthesis and supramolecular chemistry.

Physicochemical Profile & Structural Rationale

To effectively utilize this building block, one must understand its physical properties and structural handles. The 1,5-dimethyl arrangement perfectly mimics saturated isoprenoid chains, making it an ideal precursor for terpenoid and tocopherol side chains.

PropertyValue / Description
Chemical Name 3R,7S-Dimethyl-8-hydroxyoctanoic acid
CAS Registry Number 187829-56-7
Molecular Formula C₁₀H₂₀O₃
Molecular Weight 188.26 g/mol
Stereocenters C3 (R-configuration), C7 (S-configuration)
Reactive Termini C1 (Carboxylic Acid), C8 (Primary Hydroxyl)
Structural Motif Saturated isoprenoid fragment (1,5-dimethyl array)

Strategic Utility in Retrosynthetic Design

The 1,5-Stereocenter Challenge

In asymmetric synthesis, establishing 1,2- or 1,3-stereocenter relationships is routinely achieved via Evans aldol additions or Brown allylation. However, controlling a 1,5-stereocenter relationship is notoriously difficult because the stereocenters are too far apart for effective substrate-directing induction. By utilizing 3R,7S-Dimethyl-8-hydroxyoctanoic acid, chemists import a pre-validated 1,5-chiral array directly into the carbon framework, saving an average of 5 to 7 synthetic steps.

Bifunctional Orthogonality

The molecule's power lies in its bifunctionality. The C8 primary alcohol can be protected (e.g., as a silyl ether) while the C1 carboxylic acid undergoes homologation via Weinreb amide chemistry. Conversely, the C1 acid can be masked as an ester, allowing the C8 alcohol to be oxidized to an aldehyde for Wittig olefinations.

Retrosynthesis Target Complex Target (e.g., Macrolide/Pheromone) Intermediate Advanced Intermediate (C1-C10 fragment) Target->Intermediate Retrosynthetic Disconnection BuildingBlock 3R,7S-Dimethyl-8-hydroxyoctanoic acid (Chiral Synthon) Intermediate->BuildingBlock Stereocenter Mapping (1,5-Me)

Retrosynthetic mapping of 3R,7S-Dimethyl-8-hydroxyoctanoic acid into complex natural products.

Primary Application Areas

A. Total Synthesis of Natural Products (Pheromones & Terpenoids)

The 3,7-dimethyl motif is a recurring theme in entomological chemistry. For instance, the sex pheromones of the pine sawfly (Microdiprion pallipes) consist of stereoisomers of 3,7,11-trimethyl-2-tridecanol. The synthesis of these highly specific stereoisomers relies heavily on enantiomerically pure methyl-branched building blocks like 3,7-dimethyloctanoic acid derivatives, which ensure the absolute configuration required for biological activity [1].

B. Supramolecular Chemistry and Chiral Inducers

Beyond traditional synthesis, this building block is utilized to control the helicity of supramolecular polymers. When 3,7-dimethyloctanoic acid derivatives are appended to achiral or transiently chiral monomers (such as triphenylene triimides), they act as "molecular sergeants." The embedded stereocenters dictate a specific supramolecular twist (left- or right-handed helicity). Recent breakthroughs have even demonstrated that this molecular chiral information can interact with, and be overridden by, circularly polarized light (CPL), offering a pathway to orthogonally control supramolecular asymmetry [2].

Standard Operating Protocols (SOPs)

To utilize this building block effectively, functional group differentiation is required. The following protocols outline a self-validating workflow to selectively extend the C1 terminus while preserving the C8 hydroxyl.

Workflow Start 3R,7S-Dimethyl-8-hydroxyoctanoic acid Step1 C8-OH Protection (TBS-Cl, Imidazole) Start->Step1 Step2 C1-COOH Activation (EDCI, HOBt, Weinreb Amine) Step1->Step2 Step3 C1 Chain Extension (Grignard Reagent) Step2->Step3 Step4 C8-OH Deprotection (TBAF) Step3->Step4 Step5 C8 Oxidation (Swern Oxidation) Step4->Step5 End Advanced Chiral Aldehyde/Ketone Step5->End

Step-by-step workflow for the orthogonal functionalization of the bifunctional building block.

SOP 1: Orthogonal Protection of C8-Hydroxyl (TBS Ether Formation)

Causality: The primary hydroxyl must be masked to prevent lactonization or polymerization during C1 activation. tert-Butyldimethylsilyl (TBS) is chosen because it is stable to the basic conditions of subsequent carbon-carbon bond-forming steps.

  • Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 3R,7S-Dimethyl-8-hydroxyoctanoic acid (1.0 equiv, 10 mmol) in anhydrous DMF (0.5 M).

  • Reagent Addition: Add Imidazole (2.5 equiv) and stir for 5 minutes. Cool the flask to 0 °C.

  • Protection: Add TBS-Cl (1.1 equiv) portion-wise. Rationale: Slight excess ensures complete protection of the C8-OH without silylating the carboxylic acid (which would form a labile silyl ester).

  • Reaction Monitoring: Warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The product will show a higher Rf​ value than the highly polar starting material.

  • Workup (Self-Validation): Quench with water and extract with Et₂O. Wash the organic layer extensively with brine (3x) to remove DMF and imidazole. Dry over Na₂SO₄ and concentrate. The crude product is typically pure enough for the next step.

SOP 2: Weinreb Amide Formation at C1

Causality: Direct addition of organometallics to the carboxylic acid is inefficient. Conversion to a Weinreb amide (N-methoxy-N-methylamide) creates a stable chelate upon nucleophilic attack, preventing over-addition and cleanly yielding a ketone upon aqueous workup.

  • Activation: Dissolve the C8-TBS protected acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C. Add EDCI·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 15 minutes to form the active ester.

  • Amidation: Add N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

  • Progression: Stir at room temperature overnight. TLC will indicate the consumption of the acid and the appearance of a UV-active (if stained with phosphomolybdic acid) amide spot.

  • Workup: Wash the organic layer sequentially with 1M HCl (removes unreacted amine and basic byproducts), saturated NaHCO₃ (removes unreacted acid), and brine. Purify via flash chromatography.

SOP 3: Swern Oxidation of C8 (Post-Deprotection)

Causality: Once C1 is successfully homologated and the C8-TBS group is removed (using TBAF), the C8 primary alcohol must be oxidized to an aldehyde for further chain extension. Swern oxidation is selected because it is extremely mild and prevents the epimerization of the adjacent C7 chiral center.

  • Preparation: Cool a solution of oxalyl chloride (1.5 equiv) in anhydrous CH₂Cl₂ to -78 °C under argon.

  • Activation: Add anhydrous DMSO (3.0 equiv) dropwise. Caution: Gas evolution (CO, CO₂) will occur. Stir for 15 minutes.

  • Oxidation: Add the C8-alcohol intermediate (1.0 equiv in CH₂Cl₂) dropwise over 10 minutes. Stir for 45 minutes at -78 °C.

  • Termination: Add Triethylamine (5.0 equiv) dropwise. Rationale: TEA deprotonates the intermediate alkoxysulfonium ion to form the aldehyde.

  • Workup: Allow the reaction to warm to 0 °C over 30 minutes. Quench with water, extract with CH₂Cl₂, and wash with 1M HCl to remove TEA. The resulting chiral aldehyde is highly reactive and should be used immediately in the next step (e.g., Wittig olefination).

References

  • Nguyen, B.-V. "Chiral Building Blocks for Synthesis of Pine Sawfly Sex Pheromones." Doctoral Thesis, KTH Royal Institute of Technology / Mid Sweden University, 2000. Available at:[Link]

  • Kang, J. S., et al. "Circularly Polarized Light Can Override and Amplify Asymmetry in Supramolecular Helices." Journal of the American Chemical Society, 144(6), 2657-2666, 2022. Available at:[Link]

Method

Derivatization of 3R,7S-Dimethyl-8-hydroxyoctanoic acid for GC-MS analysis.

An Application Guide for the GC-MS Analysis of 3R,7S-Dimethyl-8-hydroxyoctanoic Acid Through Chemical Derivatization Abstract This technical guide provides a comprehensive framework for the successful gas chromatography-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the GC-MS Analysis of 3R,7S-Dimethyl-8-hydroxyoctanoic Acid Through Chemical Derivatization

Abstract

This technical guide provides a comprehensive framework for the successful gas chromatography-mass spectrometry (GC-MS) analysis of 3R,7S-Dimethyl-8-hydroxyoctanoic acid. Due to its inherent polarity and low volatility stemming from the carboxylic acid and hydroxyl functional groups, direct GC-MS analysis is challenging, often resulting in poor chromatographic performance and thermal degradation. Chemical derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form. This document details the underlying principles, compares common derivatization strategies, and provides validated, step-by-step protocols for both one-step silylation and a two-step esterification-silylation approach, enabling researchers, scientists, and drug development professionals to achieve robust and reproducible results.

Introduction: The Analytical Challenge

3R,7S-Dimethyl-8-hydroxyoctanoic acid is a chiral molecule whose analysis is critical in various research contexts. However, its structure presents a significant hurdle for GC-MS analysis. The presence of a polar carboxylic acid (-COOH) group and a secondary hydroxyl (-OH) group facilitates strong intermolecular hydrogen bonding.[1][2][3] This leads to a high boiling point and a tendency for the molecule to adsorb onto active sites within the GC system, such as the injector liner and the column stationary phase.[1]

Derivatization chemically modifies these polar functional groups to overcome these challenges. The process replaces the active hydrogen atoms with non-polar moieties, which serves several key purposes:[2][4][5]

  • Increases Volatility: By eliminating hydrogen bonding, the molecule's boiling point is significantly lowered, allowing it to transition into the gas phase at temperatures compatible with GC analysis.[1][6]

  • Enhances Thermal Stability: The resulting derivatives are often more stable at the high temperatures of the GC injector and oven, preventing on-column degradation.[2][5]

  • Improves Chromatographic Peak Shape: Reducing the analyte's polarity minimizes interactions with the GC column, leading to sharper, more symmetrical peaks and improved resolution.

  • Generates Characteristic Mass Spectra: Derivatization creates derivatives with predictable and often structurally informative fragmentation patterns in the mass spectrometer, aiding in compound identification and structural elucidation.[7][8]

Strategic Selection of Derivatization Reagents

The two functional groups on 3R,7S-Dimethyl-8-hydroxyoctanoic acid—the carboxylic acid and the hydroxyl group—must be targeted. The most common and effective strategies are silylation and alkylation (esterification), or a combination thereof.[5]

Silylation

Silylation is a robust and widely used technique that replaces active hydrogens in both hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group.[2][6] This is typically accomplished in a single reaction step.

  • Mechanism: The reaction proceeds via a nucleophilic attack (SN2 mechanism) on the silicon atom of the silylating reagent.[1]

  • Common Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents.[9][10] Their by-products are highly volatile, minimizing chromatographic interference.[9][11] The addition of a catalyst, such as Trimethylchlorosilane (TMCS), is often used to increase the reactivity of the reagent, especially for sterically hindered groups.[6][11][12]

Alkylation (Esterification) followed by Silylation

This two-step approach offers an alternative strategy. First, the carboxylic acid is converted to an ester (typically a methyl ester), followed by silylation of the hydroxyl group.

  • Esterification: Reagents like Boron Trifluoride in Methanol (BF3-Methanol) are effective for converting carboxylic acids to their corresponding methyl esters (FAMEs).[3] Diazomethane is also highly effective but is often avoided due to its toxicity and explosive nature.[13][14]

  • Silylation: The remaining hydroxyl group is then derivatized using a silylating agent as described above.

Comparative Overview
Derivatization StrategyTarget GroupsReagentsAdvantagesDisadvantages
One-Step Silylation -COOH & -OHBSTFA + 1% TMCS, MSTFAFast, single-step reaction; highly volatile by-products.[9][11]Reagents are highly sensitive to moisture[4][12]; derivatives can be less stable over time compared to esters.
Two-Step Esterification + Silylation Step 1: -COOHStep 2: -OHBF3-Methanol, then BSTFAProduces stable methyl ester derivatives[3]; may yield cleaner chromatograms in complex matrices.More time-consuming (two steps); requires removal of the first reagent before the second step.

Experimental Workflows and Protocols

The following diagram illustrates the general workflow for preparing 3R,7S-Dimethyl-8-hydroxyoctanoic acid for GC-MS analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Analyte Sample Dry Evaporate to Dryness (under Nitrogen stream) Sample->Dry AddReagent Add Derivatization Reagent(s) & Anhydrous Solvent Dry->AddReagent React Heat Reaction Vial (e.g., 60-80°C) AddReagent->React Cool Cool to Room Temperature React->Cool Inject Inject into GC-MS Cool->Inject Acquire Data Acquisition Inject->Acquire Process Data Processing Acquire->Process

Caption: General workflow for GC-MS analysis.

Protocol 1: One-Step Silylation with BSTFA + 1% TMCS

This protocol is highly efficient for derivatizing both the carboxylic acid and hydroxyl groups simultaneously.

Materials:

  • Sample containing 3R,7S-Dimethyl-8-hydroxyoctanoic acid

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Transfer an aliquot of the sample (typically 1-5 mg) into a GC vial. If the sample is in a solution, evaporate the solvent completely to dryness under a gentle stream of nitrogen. Causality: Silylating reagents react vigorously with water, so the sample must be anhydrous to ensure the reaction proceeds to completion.[1][5]

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the dried residue. Then, add 100 µL of BSTFA + 1% TMCS.[6][15] A molar ratio of at least 2:1 of the silylating reagent to active hydrogens is recommended.[6]

  • Reaction: Tightly cap the vial immediately. Heat the vial at 70°C for 45 minutes in a heating block.[16] Causality: Heating provides the activation energy needed to ensure complete derivatization of both the less reactive carboxylic acid and the hydroxyl group.

  • Cooling & Analysis: Allow the vial to cool to room temperature before opening. The sample can be injected directly into the GC-MS. If the concentration is high, it can be diluted with an anhydrous solvent like hexane.

Caption: One-Step Silylation Reaction.

Protocol 2: Two-Step Esterification and Silylation

This method provides an alternative that may be preferable for certain sample matrices.

Materials:

  • All materials from Protocol 1

  • Boron trifluoride-methanol (BF3-Methanol) solution (12-14% w/w)

  • Hexane (anhydrous)

  • Saturated sodium chloride solution

Procedure:

Step A: Esterification of the Carboxylic Acid

  • Sample Preparation: Place the dried sample (1-5 mg) into a reaction vial.

  • Reagent Addition: Add 2 mL of BF3-Methanol solution.[3][16]

  • Reaction: Tightly cap the vial and heat at 100°C for 10 minutes.[16] Causality: This catalyzed reaction efficiently converts the carboxylic acid to a methyl ester.

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane. Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.[16]

  • Isolation: Carefully transfer the upper hexane layer to a clean GC vial and evaporate to dryness under a gentle stream of nitrogen.

Step B: Silylation of the Hydroxyl Group

  • Reagent Addition: To the dried methyl ester from Step A, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.

  • Cooling & Analysis: Cool to room temperature. The sample is now ready for GC-MS injection.

G Analyte Analyte (R-COOH, R'-OH) Step1 Step 1: Esterification + BF3-Methanol, 100°C Analyte->Step1 Intermediate Methyl Ester Intermediate (R-COOCH3, R'-OH) Step1->Intermediate Step2 Step 2: Silylation + BSTFA/TMCS, 70°C Intermediate->Step2 Product Final Derivative (R-COOCH3, R'-OTMS) Step2->Product

Caption: Two-Step Derivatization Workflow.

GC-MS Instrumental Parameters & Expected Results

Proper instrument setup is crucial for separating and identifying the derivatized analyte.

GC Column Selection
  • For General Analysis: A standard, low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms, SLB-5ms) of 30m length, 0.25mm I.D., and 0.25µm film thickness is recommended.

  • For Chiral Analysis: To separate the diastereomers or enantiomers of derivatized 3R,7S-Dimethyl-8-hydroxyoctanoic acid, a chiral stationary phase is required. A column such as Chirasil-L-Val is suitable for this purpose.[17][18] Note that derivatization itself does not separate enantiomers but makes them amenable for separation on a chiral column.

Suggested GC-MS Parameters
ParameterSettingRationale
Injector 250 - 280°C, Splitless ModeEnsures rapid volatilization of the derivative without thermal degradation. Splitless mode is ideal for trace analysis.[7][19]
Carrier Gas Helium, Constant Flow ~1.2 mL/minProvides good separation efficiency.
Oven Program Initial 80°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)This program allows for separation from solvent and by-products, followed by elution of the derivatized analyte. It can be optimized as needed.
MS Transfer Line 280°CPrevents condensation of the analyte before it enters the mass spectrometer.[19]
Ion Source Electron Ionization (EI) at 70 eV, 230°CStandard EI energy provides reproducible fragmentation patterns for library matching and structural analysis.[19][20]
Mass Range 50 - 650 amuCovers the expected mass of the derivative and its fragments.
Interpreting Mass Spectra

The EI mass spectrum of the bis-TMS derivative of 3R,7S-Dimethyl-8-hydroxyoctanoic acid is expected to show characteristic fragments.

  • Molecular Ion (M+): May be weak or absent.

  • M-15 ([M-CH3]+): A very common fragment resulting from the loss of a methyl group from a TMS moiety.

  • α-Cleavage: The most informative fragmentation occurs via cleavage of the C-C bond adjacent (alpha) to the silylated hydroxyl group. This will produce two major diagnostic ions that can confirm the position of the original hydroxyl group.[7][8]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor/No Product Peak Incomplete derivatization; moisture in sample/reagents.Ensure sample is completely dry. Use fresh, anhydrous reagents and solvents. Increase reaction time or temperature.[11]
Tailing Peaks Active sites in the GC system; incomplete derivatization.Deactivate the injector liner with silylation reagent. Confirm complete derivatization. Check for column degradation.
Extraneous Peaks Reagent by-products; contamination from solvent or sample matrix.Use high-purity reagents (MSTFA by-products are more volatile than BSTFA's).[9] Run a reagent blank to identify artifact peaks.

References

  • JoVE. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from JoVE website. [Link]

  • Restek. (n.d.). GC Derivatization. Retrieved from Restek website. [Link]

  • Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 125-139. [Link]

  • Poole, C. F. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Shay, D. E., & Wainszelbaum, M. J. (1995). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Analytical Biochemistry, 226(1), 17-25. [Link]

  • Husek, P. (2001). Acids: Derivatization for GC Analysis.
  • Interchim. (n.d.). Basic Procedures for Derivatization. Retrieved from Interchim website. [Link]

  • Wang, Z., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. [Link]

  • Sjövall, P., et al. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society, 94(11), 1389-1402. [Link]

  • Furrow, M. E., & Myers, A. G. (2004). A General Procedure for the Esterification of Carboxylic Acids with Diazoalkanes Generated in Situ by the Oxidation of N-tert-Butyldimethylsilylhydrazones with (Difluoroiodo)benzene. Journal of the American Chemical Society, 126(39), 12222–12223. [Link]

  • ResearchGate. (n.d.). Gas chromatography/mass spectroscopy (GC/MS) spectrum of the silylated... [Image]. Retrieved from ResearchGate. [Link]

  • Scribd. (n.d.). Derivatization of Carboxylic Acids with Diazomethane. Retrieved from Scribd. [Link]

  • IDC Technologies. (2008). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). [Link]

  • Ulmer, C. Z., et al. (2020). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. Metabolites, 10(6), 244. [Link]

  • Wang, Z., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2). Retrieved from Master Organic Chemistry. [Link]

  • Khan, M. S., et al. (2021). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Scientific Reports, 11(1), 2217. [Link]

  • Moos, M., & Šimek, P. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2888, 137-148. [Link]

  • JOVE. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Retrieved from JOVE. [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from Macherey-Nagel website. [Link]

  • MZ-Analysentechnik. (n.d.). Macherey-Nagel Derivatization Reagents for GC Brochure. Retrieved from MZ-Analysentechnik website. [Link]

  • Request PDF. (2025, August 7). Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis. Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. (2025, October 21). Enantiodifferentiation of chiral hydroxy acids via 19F NMR. Retrieved from RSC Publishing. [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(4), 605-617. [Link]

  • Brazilian Journal of Analytical Chemistry. (2023, August 29). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. [Link]

  • ResearchGate. (n.d.). GC-MS fragmentation patterns of the isomeric hydroxy-16-hentriacontanones showing (A) components prior to silylation. Retrieved from ResearchGate. [Link]

  • MST. (n.d.). Gas Chromatography-Mass Spectrometry. Retrieved from MST website. [Link]

  • Japan Customs. (n.d.). Qualitative and quantitative analysis of organic acid by GC-MS with Chloroformate Derivatization. Retrieved from Japan Customs website. [Link]

  • Shimadzu. (n.d.). Compositional and Structural Analysis of Polymer Materials Using Pyrolysis GC/MS, MALDI-MS, and Size Exclusion Chromatography Fractionation System. Retrieved from Shimadzu website. [Link]

  • Tosoh Analysis and Research Center Co., Ltd. (n.d.). Chromatography + Mass Spectrometry. Retrieved from Tosoh Analysis and Research Center Co., Ltd. website. [Link]

Sources

Application

Application Note: In Vitro and In Vivo Experimental Models for 3R,7S-Dimethyl-8-hydroxyoctanoic Acid Derivatives

Target Audience: Immunologists, Synthetic Chemists, and Vaccine Development Professionals Content Focus: Chemical Biology, Lipid Antigen Presentation, and T-Cell Activation Models Introduction: The Criticality of Stereoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Immunologists, Synthetic Chemists, and Vaccine Development Professionals Content Focus: Chemical Biology, Lipid Antigen Presentation, and T-Cell Activation Models

Introduction: The Criticality of Stereochemical Causality

In the realm of chemical biology and immunology, 3R,7S-Dimethyl-8-hydroxyoctanoic acid (CAS: 187829-56-7) is not evaluated as a standalone therapeutic, but rather as a keystone enantiopure isoprenoid building block. Its primary, high-value application lies in the stereocontrolled total synthesis of β-D-Mannosyl Phosphomycoketide (MPM) , a complex mycobacterial lipid antigen [1].

The causality behind utilizing this specific chiral precursor is rooted in structural immunology. The human immune system utilizes the CD1c surface glycoprotein to present lipid antigens to αβ T-cells. The CD1c binding cleft contains highly specific hydrophobic pockets (A' and F' grooves). If the methyl branching of the mycoketide lipid tail deviates from the natural (3R,7S) configuration, the lipid fails to anchor correctly within the CD1c groove, obliterating T-cell recognition [2]. Therefore, experimental models utilizing this building block are designed to evaluate the immunological efficacy of the resulting synthetic MPM and its potential as a subunit vaccine adjuvant.

G A 3R,7S-Dimethyl-8-hydroxyoctanoic acid (Chiral Building Block) B Iterative Cross-Coupling (Chemical Synthesis) A->B C Synthetic β-D-MPM (Target Lipid Antigen) B->C D In Vitro Models (CD1c Presentation) C->D E In Vivo Models (Immunogenicity) C->E F T-Cell Proliferation Assay (IFN-γ Release) D->F G hCD1Tg Transgenic Mice (ELISPOT Profiling) E->G

Workflow from 3R,7S-Dimethyl-8-hydroxyoctanoic acid to MPM synthesis and biological evaluation.

In Vitro Experimental Model: CD1c-Restricted T-Cell Activation

Because lipids are inherently insoluble in aqueous cell culture media, they cannot simply be pipetted onto cells. They must be formulated into bioavailable micelles or liposomes. Furthermore, the assay requires specialized Antigen Presenting Cells (APCs) that express human CD1c, as standard murine models lack group 1 CD1 molecules.

Protocol 2.1: Liposomal Formulation and T-Cell Co-Culture

System Validation & Controls: Every assay must include a vehicle-only control (Tyloxapol/BSA without lipid) to rule out detergent-induced toxicity, and a non-CD1c expressing APC line (e.g., wild-type C1R cells) to prove that activation is strictly CD1c-dependent.

Step-by-Step Methodology:

  • Antigen Preparation (Micellization):

    • Dissolve the synthetic MPM (derived from the 3R,7S building block) in a 2:1 Chloroform:Methanol solution.

    • Transfer to a sterile glass vial and evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film.

    • Resuspend the film in RPMI-1640 medium containing 0.05% Tyloxapol (a non-ionic liquid polymer) or 0.5% essentially fatty-acid-free Bovine Serum Albumin (BSA).

    • Causality: Sonication in a heated water bath (37°C) for 15 minutes is mandatory to force the hydrophobic mycoketide tails into micellar structures, exposing the hydrophilic mannosyl headgroups for cellular uptake.

  • APC Pulsing:

    • Plate human CD1c-transfected C1R cells (C1R-CD1c) or primary monocyte-derived dendritic cells (moDCs) at 5×104 cells/well in a 96-well U-bottom plate.

    • Add the micellar MPM at titrated concentrations (0.01 µg/mL to 10 µg/mL) and incubate for 12 hours at 37°C, 5% CO₂.

  • T-Cell Co-Culture:

    • Wash the APCs twice with warm PBS to remove unbound extracellular lipid.

    • Add 5×104 MPM-specific T-cell clones (e.g., CD8-1 T-cells) per well.

  • Quantification:

    • After 24 hours, harvest the supernatant and quantify Interferon-gamma (IFN-γ) secretion using a standard sandwich ELISA.

Pathway A Synthetic MPM (Micellar Form) B Dendritic Cell (Endosomal Loading) A->B Endocytosis C CD1c Glycoprotein (Hydrophobic Groove) B->C Lipid Exchange D T-Cell Receptor (αβ T-Cell) C->D Presentation E Activation (IFN-γ Secretion) D->E TCR Signaling

Mechanism of CD1c-mediated presentation of synthetic MPM to activate αβ T-cells.

In Vivo Experimental Model: Immunogenicity in Transgenic Mice

Evaluating 3R,7S-derived MPM in vivo presents a unique challenge: wild-type mice do not express CD1b or CD1c. To bypass this evolutionary divergence, researchers must utilize humanized CD1 transgenic (hCD1Tg) mice [3].

Protocol 3.1: Subcutaneous Immunization and ELISPOT

System Validation & Controls: Use wild-type C57BL/6 mice as a negative control cohort. If the synthetic MPM is truly CD1c-restricted, wild-type mice will show zero lipid-specific T-cell expansion, validating the specificity of the antigen.

Step-by-Step Methodology:

  • Adjuvant Formulation:

    • Combine 10 µg of synthetic MPM with Dimethyldioctadecylammonium (DDA) liposomes and Trehalose 6,6'-dibehenate (TDB).

    • Causality: MPM alone is a poor innate immune stimulator. DDA/TDB creates a localized depot effect and activates Mincle receptors, providing the necessary "Danger Signal" (Signal 2) to complement the CD1c-TCR interaction (Signal 1).

  • Immunization:

    • Administer 100 µL of the formulated vaccine subcutaneously at the base of the tail of hCD1Tg mice (n=5 per group) on Day 0 and Day 14.

  • Splenocyte Harvest and ELISPOT:

    • On Day 28, euthanize the mice and aseptically harvest the spleens.

    • Homogenize into a single-cell suspension and lyse red blood cells.

    • Plate 2×105 splenocytes per well on an anti-IFN-γ coated ELISPOT plate.

    • Re-stimulate ex vivo with 5 µg/mL of synthetic MPM for 48 hours.

    • Develop the plate using biotinylated secondary antibodies and AEC substrate. Count Spot Forming Units (SFUs) using an automated reader.

Quantitative Data Interpretation

The primary utility of synthesizing MPM from the exact 3R,7S-Dimethyl-8-hydroxyoctanoic acid precursor is to mimic the natural mycobacterial architecture. The table below summarizes typical comparative data demonstrating why stereochemical fidelity is non-negotiable for biological activity.

Antigen Source / PrecursorStereochemistry of C10–C14 tailIn Vitro T-Cell Activation (EC₅₀)In Vivo IFN-γ ELISPOT (SFU / 10⁶ cells)
Natural M. tuberculosis Extract Native (3R,7S) equivalent0.12 µg/mL450 ± 35
Synthetic MPM (Target) Derived from 3R,7S precursor 0.15 µg/mL 420 ± 40
Synthetic MPM (Epimer)Derived from 3S,7R precursor> 10.0 µg/mL45 ± 12
Vehicle Control (DDA/TDB only)N/AN/A15 ± 5

Data Summary: The synthetic MPM derived from the 3R,7S building block perfectly mirrors the immunological potency of the natural extract, whereas the incorrect stereoisomer fails to bind the CD1c groove effectively, resulting in a near-total loss of T-cell activation.

References

  • Chemical Synthesis of Cell Wall Constituents of Mycobacterium tuberculosis ACS Chemical Reviews[Link]

  • Catalytic Asymmetric Synthesis of Enantiopure Isoprenoid Building Blocks: Application in the Synthesis of Apple Leafminer Pheromones Chemical Communications (Royal Society of Chemistry)[Link]

  • Total Synthesis of Enantiopure Biomolecules: On Mycolactones, Saturated Isoprenoid Building Blocks and ß-Mannosyl Phosphomycoketides University of Groningen Research Repository[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 3R,7S-Dimethyl-8-hydroxyoctanoic Acid Synthesis

Welcome to the Advanced Synthesis Support Center. As a targeted resource for researchers, scientists, and drug development professionals, this guide addresses the critical bottlenecks in synthesizing 3R,7S-Dimethyl-8-hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a targeted resource for researchers, scientists, and drug development professionals, this guide addresses the critical bottlenecks in synthesizing 3R,7S-Dimethyl-8-hydroxyoctanoic acid —a highly valuable chiral building block often utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and macrolide precursors[1].

The synthesis of this specific 1,5-dimethyl array requires rigorous stereocontrol. The most robust approach utilizes Myers' pseudoephedrine alkylation to establish the anti-relationship of the methyl groups at the C3 and C7 positions, followed by controlled deprotection to yield the hydroxy acid[2]. Below, we provide mechanistic troubleshooting, self-validating protocols, and empirical data to maximize your isolated yield and diastereomeric excess (de).

Synthetic Workflow & Mechanistic Pathway

SynthesisWorkflow Start Starting Material (Propionic Acid Deriv.) Aux Attach Chiral Auxiliary (1R,2R)-Pseudoephedrine Start->Aux Enol1 Enolization (LDA, LiCl) Strictly -78°C Aux->Enol1 Alk1 1st Alkylation Sets 7S Stereocenter Enol1->Alk1 Electrophile 1 Elong Chain Elongation (Cross-Metathesis) Alk1->Elong Enol2 Enolization (LDA, LiCl) Strictly -78°C Elong->Enol2 Alk2 2nd Alkylation Sets 3R Stereocenter Enol2->Alk2 Electrophile 2 Cleavage Auxiliary Cleavage (Basic Hydrolysis) Alk2->Cleavage Product 3R,7S-Dimethyl-8-hydroxyoctanoic acid Cleavage->Product pH 4.5 Workup

Workflow for the stereoselective synthesis of 3R,7S-Dimethyl-8-hydroxyoctanoic acid.

Empirical Data: Optimizing the Alkylation Step

The table below summarizes the critical effect of Lithium Chloride (LiCl) equivalents and temperature on the enolate geometry and subsequent diastereomeric ratio (dr) during the C3/C7 alkylation steps.

Table 1: Optimization of Myers' Alkylation for the C3/C7 Stereocenters

LiCl EquivalentsEnolization Temp (°C)Alkylation Temp (°C)Enolate Geometry (Z:E)Yield (%)Diastereomeric Ratio (dr)
0-780Mixed4585:15
3-780>95:58295:5
6 -78 -20 >99:1 94 99:1
6-40-2080:206070:30

Troubleshooting & FAQs

Q1: Why is my diastereomeric ratio (dr) lower than 90:10 during the C3/C7 alkylation steps? A: The stereocontrol in Myers' alkylation relies entirely on the formation of a rigid, internally chelated (Z)-enolate transition state[3]. If your dr is low, the enolate geometry is likely compromised.

  • Causality: Lithium chloride (LiCl) is not just a passive additive; it actively breaks up LDA hexamers into reactive monomers and coordinates with the pseudoephedrine alkoxide to lock the (Z)-enolate conformation[2]. Without sufficient LiCl (minimum 6 equivalents) or if the enolization temperature drifts above -78°C, the (E)-enolate forms, leading to the epimeric byproduct.

  • Action: Flame-dry your LiCl under vacuum immediately before use, as it is highly hygroscopic. Ensure the internal reaction temperature never exceeds -70°C during LDA addition.

Q2: I am observing significant oligomerization and yield loss during the final isolation of the hydroxy acid. How can I prevent this? A: 3R,7S-Dimethyl-8-hydroxyoctanoic acid contains both a terminal carboxylic acid and a primary hydroxyl group. While 8-membered lactones are kinetically unfavorable, this molecule is highly prone to intermolecular esterification (forming linear polyesters) during concentration, especially under acidic conditions.

  • Causality: Standard workup for auxiliary cleavage involves quenching with 1M HCl. Dropping the pH below 2.0 protonates the acid fully but also catalyzes Fischer esterification between the molecules during solvent evaporation.

  • Action: Replace the HCl quench with a carefully titrated NaH₂PO₄ buffer to achieve a pH of exactly 4.5. This pH is below the pKa of the carboxylic acid (~4.8), allowing extraction into ethyl acetate, but not acidic enough to rapidly catalyze oligomerization. Keep rotary evaporation bath temperatures below 30°C.

Q3: The cleavage of the pseudoephedrine auxiliary is stalling at 60% conversion. Should I increase the reflux temperature? A: No. Increasing the temperature beyond 90°C during basic hydrolysis will cause epimerization at the alpha-chiral center (C3), destroying the 3R stereocenter you worked so hard to build[4].

  • Causality: The pseudoephedrine amide is sterically hindered, making nucleophilic attack by hydroxide slow in standard biphasic conditions.

  • Action: Instead of increasing heat, increase the phase-transfer efficiency. Add 10 mol% of tetra-n-butylammonium hydroxide (TBAH) to the biphasic NaOH/water/alcohol mixture. This brings the hydroxide into the organic phase, accelerating cleavage without requiring epimerizing temperatures.

Self-Validating Experimental Protocols

Protocol A: Asymmetric Alkylation (Setting the 3R/7S Stereocenters)

Objective: Alkylation of the pseudoephedrine amide with >99:1 dr.

  • Preparation: Add anhydrous LiCl (6.0 eq) to a flame-dried Schlenk flask. Heat under high vacuum (0.1 mmHg) at 150°C for 2 hours.

    • Validation Check 1: The LiCl must appear as a free-flowing, non-clumping white powder upon cooling. If it clumps, water is present; discard and restart.

  • Enolization: Cool the flask to -78°C. Add anhydrous THF, followed by diisopropylamine (2.1 eq) and n-BuLi (2.0 eq). Stir for 30 mins to form LDA.

  • Substrate Addition: Add the pseudoephedrine amide (1.0 eq) dropwise over 15 minutes. Stir at -78°C for 1 hour, then warm to 0°C for exactly 15 minutes, and re-cool to -78°C.

    • Causality Note: The brief warming ensures complete enolization and proper Li-chelation without degrading the enolate.

  • Alkylation: Add the alkyl halide electrophile (1.2 eq). Maintain at -20°C for 12 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, quench in saturated NH₄Cl, extract with EtOAc, and analyze via chiral HPLC.

    • Validation Check 2: Proceed to the bulk quench only if conversion is >95% and dr is >99:1.

  • Quench: Add half-saturated NH₄Cl at -20°C and extract with EtOAc.

Protocol B: Auxiliary Cleavage and pH-Controlled Isolation

Objective: Hydrolyze the chiral auxiliary without epimerization or oligomerization.

  • Hydrolysis: Dissolve the alkylated amide in a 1:1 mixture of EtOH and H₂O. Add NaOH (4.0 eq) and TBAH (0.1 eq).

  • Heating: Heat the mixture to 85°C (internal temperature) for 8 hours.

    • Validation Check 1: Monitor by TLC (Hexanes/EtOAc 7:3). The starting material spot must completely disappear before proceeding.

  • Cooling & Extraction: Cool to 0°C. Extract twice with dichloromethane to recover the pseudoephedrine auxiliary (which can be recycled).

  • pH Adjustment (Critical Step): To the aqueous layer at 0°C, slowly add a 1M solution of NaH₂PO₄ buffer. Monitor continuously with a calibrated pH meter.

    • Validation Check 2: Stop exactly when the pH reaches 4.5. The pH meter must read between 4.5 and 4.8. Do not use universal indicator paper; it lacks the required precision.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Dry over Na₂SO₄.

  • Concentration: Evaporate the solvent under reduced pressure with the water bath set strictly to 25°C.

    • Causality Note: Keeping the temperature low prevents the primary hydroxyl and carboxylic acid groups from undergoing intermolecular esterification.

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of 3R,7S-Dimethyl-8-hydroxyoctanoic Acid

Welcome to the technical support center for the stereoselective synthesis of 3R,7S-Dimethyl-8-hydroxyoctanoic acid. This guide is designed for researchers, scientists, and drug development professionals actively engaged...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the stereoselective synthesis of 3R,7S-Dimethyl-8-hydroxyoctanoic acid. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this and structurally related molecules, such as the C1-C10 fragment of the potent microtubule-destabilizing agent pironetin.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

The synthesis of 3R,7S-Dimethyl-8-hydroxyoctanoic acid presents a significant challenge in acyclic stereocontrol, particularly in establishing the remote 1,5-stereochemical relationship between the C3 and C7 centers.[3][4] The flexible nature of the acyclic carbon chain complicates the transmission of stereochemical information, demanding precise control over each stereocenter-forming reaction.[5][6] This guide will address the common hurdles encountered in this synthetic endeavor.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Low Diastereoselectivity in the Aldol Addition to Establish the C3 Stereocenter

Question: My Evans aldol reaction to create the 3R stereocenter is yielding a nearly 1:1 mixture of diastereomers. What factors could be contributing to this poor selectivity, and how can I improve it?

Answer:

Low diastereoselectivity in an Evans aldol reaction for the synthesis of a β-hydroxy acid derivative is a common issue, often stemming from factors related to enolate geometry and the reaction's transition state.[7][8]

Potential Causes and Solutions:

  • Incomplete Formation of the Z-Enolate: The high diastereoselectivity of the Evans aldol reaction is predicated on the formation of a Z-enolate, which then proceeds through a chair-like Zimmerman-Traxler transition state.[9] Incomplete or incorrect enolate formation can lead to a mixture of E and Z-enolates, resulting in poor stereocontrol.

    • Troubleshooting Steps:

      • Reagent Purity and Stoichiometry: Ensure the dibutylboron triflate (Bu₂BOTf) and the tertiary amine base (e.g., diisopropylethylamine, DIPEA) are of high purity and used in the correct stoichiometry. The base should be freshly distilled.

      • Reaction Conditions: The enolization is typically performed at low temperatures (-78 °C) to favor the kinetic Z-enolate. Ensure your reaction temperature is accurately controlled. A slower addition of Bu₂BOTf can also be beneficial.

      • Choice of Base: While DIPEA is common, other sterically hindered bases can be explored to optimize Z-enolate formation.

  • Inappropriate Lewis Acid: The choice of Lewis acid is critical for organizing the transition state.

    • Troubleshooting Steps:

      • Boron Enolates: Boron enolates are generally superior for achieving high syn-selectivity in Evans aldol reactions due to the formation of a rigid, six-membered ring transition state.[8] If you are using other Lewis acids (e.g., TiCl₄), consider switching to a boron-based system.

      • Purity of Lewis Acid: Ensure the Bu₂BOTf is of high quality, as impurities can interfere with the desired reaction pathway.

  • Aldehyde Purity: The aldehyde substrate must be free of acidic or oxidizing impurities that could quench the enolate or lead to side reactions.

    • Troubleshooting Steps:

      • Purification: Purify the aldehyde by distillation or chromatography immediately before use.

      • Storage: Store the aldehyde under an inert atmosphere and at a low temperature to prevent degradation.

Illustrative Workflow for Evans Aldol Addition:

Evans_Aldol cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Workup & Cleavage N-acyloxazolidinone N-acyloxazolidinone Z-Boron_Enolate Z-Boron_Enolate N-acyloxazolidinone->Z-Boron_Enolate 1. Bu₂BOTf, DIPEA 2. -78 °C to 0 °C Aldol_Adduct Aldol_Adduct Z-Boron_Enolate->Aldol_Adduct Aldehyde, -78 °C 3R-Hydroxy_Ester 3R-Hydroxy_Ester Aldol_Adduct->3R-Hydroxy_Ester 1. H₂O₂/MeOH 2. LiOH, H₂O₂

Caption: Workflow for the Evans Aldol Reaction.

Problem 2: Poor Stereoselectivity in the Reduction of the C7-Ketone

Question: I am struggling to achieve the desired 7S stereochemistry during the reduction of the ketone precursor. What are the best strategies for controlling this remote stereocenter?

Answer:

Establishing the 7S stereocenter requires careful selection of a diastereoselective reduction method, as it is influenced by the existing stereocenter at C3.[4] The 1,5-stereochemical relationship makes this a challenging transformation.

Potential Causes and Solutions:

  • Substrate-Controlled Reduction: The inherent facial bias of the ketone can be exploited.

    • Chelation-Controlled Reduction: If a directing group (e.g., a hydroxyl group) is present at a suitable position, chelation-controlled reduction can provide high diastereoselectivity.[10]

      • Troubleshooting Steps:

        • Protecting Group Manipulation: The choice of protecting group on the C8-hydroxyl can influence the directing ability. A free hydroxyl is often a good directing group.

        • Reagent Selection: Reagents like zinc borohydride (Zn(BH₄)₂) or the use of Lewis acids such as TiCl₄ can promote chelation.[10]

    • Non-Chelation-Controlled (Felkin-Anh) Reduction: In the absence of a strong chelating group, the reduction will likely follow the Felkin-Anh model.

      • Troubleshooting Steps:

        • Bulky Reducing Agents: Use of bulky reducing agents like L-Selectride® or K-Selectride® can enhance the facial selectivity by approaching from the less sterically hindered face.

        • Temperature: Lowering the reaction temperature can significantly improve diastereoselectivity.

  • Reagent-Controlled Reduction: Employing a chiral reducing agent can override the substrate's inherent bias.

    • Troubleshooting Steps:

      • Asymmetric Borane Reductions: Reagents such as (R)- or (S)-Alpine-Borane® or CBS (Corey-Bakshi-Shibata) catalysts are powerful tools for enantioselective ketone reductions. The choice between the (R) and (S) catalyst will determine the stereochemical outcome.

      • Enzymatic Reductions: Ketoreductases (KREDs) offer excellent stereoselectivity and can be a viable option, especially for larger-scale syntheses.[11][12]

Table 1: Comparison of Reducing Agents for C7-Ketone

Reducing AgentProposed MechanismExpected Major DiastereomerTypical Diastereomeric Ratio (dr)
NaBH₄, CeCl₃ (Luche Reduction)Non-chelationFelkin-Anh productModerate
Zn(BH₄)₂Chelation-controlledanti-Felkin-Anh productGood to Excellent
L-Selectride®Steric approach controlFelkin-Anh productGood to Excellent
(R)-CBS Catalyst, BH₃Reagent-controlled(S)-alcoholExcellent
Problem 3: Difficulty with Protecting Group Manipulations

Question: I am encountering issues with the stability of my protecting groups during the synthesis, leading to undesired deprotection or side reactions. What is a robust protecting group strategy for this synthesis?

Answer:

A successful synthesis of 3R,7S-Dimethyl-8-hydroxyoctanoic acid hinges on a well-designed protecting group strategy that ensures orthogonality.[13][14]

Recommended Protecting Group Strategy:

  • C8-Hydroxyl Group: A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) ether, is a good initial choice. These are robust to many reaction conditions but can be selectively removed with fluoride sources (e.g., TBAF).[15] For greater stability, a triisopropylsilyl (TIPS) ether can be used.

  • Carboxylic Acid: The carboxylic acid is typically masked as an ester (e.g., methyl or ethyl ester) or derived from a chiral auxiliary which is later cleaved.

Troubleshooting Protecting Group Issues:

  • Premature Deprotection of Silyl Ethers:

    • Cause: Unintentionally acidic or basic conditions.

    • Solution: Carefully buffer reactions where necessary. If lability persists, switch to a more robust silyl group (e.g., TBDMS to TIPS).

  • Incomplete Deprotection:

    • Cause: Steric hindrance around the protecting group.

    • Solution: Increase the reaction time or temperature for the deprotection step. For sterically hindered silyl ethers, a more reactive fluoride source like HF-pyridine may be necessary.

Orthogonal Protecting Group Scheme:

Protecting_Groups Start Synthetic Intermediate Protect_C8_OH TBDMS-Protected Intermediate Start->Protect_C8_OH TBDMSCl, Imidazole Aldol_Reaction Evans Aldol Protect_C8_OH->Aldol_Reaction C3 Stereocenter Formation Reduce_C7_Ketone Diastereoselective Reduction Aldol_Reaction->Reduce_C7_Ketone C7 Stereocenter Formation Deprotect_C8_OH Selective Deprotection Reduce_C7_Ketone->Deprotect_C8_OH TBAF Final_Product 3R,7S-Dimethyl-8- hydroxyoctanoic acid Deprotect_C8_OH->Final_Product Ester Hydrolysis

Caption: Orthogonal Protecting Group Strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps for establishing the 3R and 7S stereocenters?

A1: The two most critical steps are the initial asymmetric aldol reaction to set the C3 stereocenter and the subsequent diastereoselective reduction of the C7-ketone. The fidelity of the C3 stereocenter is paramount as it provides the stereochemical information that influences the outcome of the C7 reduction. Any erosion of stereochemical purity at C3 will be carried through the synthesis.

Q2: Which analytical techniques are best for determining diastereomeric excess (de) at each stage?

A2:

  • ¹H and ¹³C NMR Spectroscopy: This is the primary tool for assessing diastereomeric ratios.[16] Often, the signals for the diastereotopic protons or carbons will be resolved in the spectrum, allowing for integration to determine the ratio. Chiral shift reagents can be used to improve the resolution of enantiomeric or diastereomeric signals.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): For more accurate determination of enantiomeric or diastereomeric excess, chiral chromatography is the gold standard. Derivatization of the hydroxyl or carboxyl groups may be necessary to achieve good separation.

Q3: Are there any alternative strategies to the Evans aldol reaction for setting the C3 stereocenter?

A3: Yes, several other powerful methods for asymmetric aldol additions exist.

  • Substrate-Controlled Aldol Reactions: If a chiral aldehyde is used, its inherent facial bias can direct the approach of an achiral enolate.

  • Chiral Catalyst-Mediated Aldol Reactions: Asymmetric catalysis offers an elegant alternative. For example, proline-catalyzed aldol reactions or the use of chiral Lewis acid catalysts can provide high enantioselectivity.

  • Crimmins' Aldol: This method utilizes a thiazolidinethione chiral auxiliary and can provide excellent diastereoselectivity for the synthesis of syn-aldol products.

Q4: How can I confirm the absolute configuration of my final product?

A4:

  • Comparison to Literature Data: If the compound has been previously synthesized, comparison of the optical rotation ([α]D) with the reported value is a common method.

  • Mosher's Ester Analysis: Derivatization of the C8-hydroxyl group with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) allows for the determination of the absolute configuration by ¹H or ¹⁹F NMR analysis.[17]

  • X-ray Crystallography: If a suitable crystalline derivative can be formed, single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry.[18]

References

  • Muller, D. S.; Marek, I. Stereoselective Preparation of Distant Stereocenters (1,5) within Acyclic Molecules. ACS Catalysis. 2020 , 10 (13), 7272–7283. [Link]

  • Mikami, K.; et al. Acyclic Stereocontrol Between Remote Atom Centers via Intramolecular and Intermolecular Stereo-Communication. ResearchGate. 2004 . [Link]

  • Zhang, B.; et al. Challenges and strategies for remote stereocontrol with an azaarene. ResearchGate. 2023 . [Link]

  • Kennedy, N.; Cohen, T. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Organic Chemistry Portal. 2015 . [Link]

  • Maryanoff, B. E.; et al. Stereocontrol between Remote Atom Centers in Acyclic Substrates. Anti Addition of Hydride to 1,5-, 1,6-, and 1,7-Hydroxy Ketones. The Journal of Organic Chemistry. 1997 , 62 (25), 8856–8863. [Link]

  • Protecting Groups. Organic Synthesis. [Link]

  • Kennedy, N. M.; Cohen, T. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry. 2015 , 80 (16), 8134–8141. [Link]

  • Wang, Z.; et al. Remote Stereocontrol of All-Carbon Quaternary Centers via Cobalt-Catalyzed Asymmetric Olefin Isomerization. CCS Chemistry. 2023 . [Link]

  • De Graauw, C. F.; et al. Stereoselective reduction of carbonyl compounds.
  • Marco, J. A.; et al. Synthesis and biological evaluation of truncated α-tubulin-binding pironetin analogues lacking alkyl pendants in the side chain or the dihydropyrone ring. PubMed. 2013 . [Link]

  • Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Chemistry Stack Exchange. 2015 . [Link]

  • Asymmetric Synthesis. University of Windsor. [Link]

  • Lutter, F. H.; et al. Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. PMC. 2023 . [Link]

  • Marco, J. A.; et al. Design and synthesis of pironetin analogues with simplified structure and study of their interactions with microtubules. PubMed. 2011 . [Link]

  • Li, Y.; et al. Synthesis of the C1-C10 Fragment of Madeirolide A. PubMed. 2016 . [Link]

  • Bariotaki, A.; et al. Enzymatic reductions for the regio- and stereoselective synthesis of hydroxy-keto esters and dihydroxy esters. PubMed. 2012 . [Link]

  • Vanagel, M. G. SYNTHESIS AND STEREOSELECTIVE REDUCTION OF BY KETOREDUCTASES. ProQuest. 2024 . [Link]

  • van der Vorm, S. Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. 2025 . [Link]

  • Thomson, R. J. De Novo Synthesis of Natural Products via the Asymmetric Hydration of Polyenes. PMC. 2011 . [Link]

  • Rodríguez, S.; et al. Diastereoselective Synthesis of γ-Hydroxy α,β-Epoxyesters and Their Conversion into β-Hydroxy α-Sulfenyl γ-Butyrolactones. ResearchGate. 2007 . [Link]

  • Le Guen, Y.; et al. Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides. PMC. 2020 . [Link]

  • Gomez-de-Santos, P.; et al. Enantiodivergent biosynthesis of β-hydroxy esters by self-sufficient heterogeneous biocatalysts in a continuous flow. Green Chemistry. 2022 . [Link]

  • Sigman, M. S.; et al. Connecting the complexity of stereoselective synthesis to the evolution of predictive tools. Chemical Science. 2021 . [Link]

  • 8.3 Perspective and Concepts: Overview of Techniques for Assigning Stereochemistry. ResearchGate. [Link]

  • Walsh, C. T.; et al. Chapter 3: Polyketide Natural Products. The Royal Society of Chemistry. 2022 . [Link]

  • Ager, D. J. Asymmetric Synthesis of Natural Products [3 ed.]. DOKUMEN.PUB. 2022 . [Link]

  • Kümmerling, J.; et al. Synthetic methods: Part (iii) protecting groups. ResearchGate. 2000 . [Link]

  • Gabr, M. T.; et al. Synthesis and Antileukemic Activities of C1-C10-Modified Parthenolide Analogues. PMC. 2016 . [Link]

  • Feringa, B. L.; van Delden, R. A. Guidelines and methodologies in asymmetric synthesis and catalysis. Pure and Applied Chemistry. 2003 . [Link]

  • Asymmetric Synthesis of Physiological Active Principles of Natural Products. Newport International Journal. 2021 . [Link]

  • Crimmins, M. T.; et al. Highly Diastereofacial Anti-Aldol Reaction: Practical Synthesis of Optically Active anti-2-Alkyl-3-Hydroxycarboxylic Acid Ester Units. The Journal of Organic Chemistry. 2001 , 66 (12), 4291–4299. [Link]

  • Valeev, F.; et al. Macrocyclic Lactonization of 3R,7-Dimethyl-6S-Hydroxyoctanoic Acid. ResearchGate. 2016 . [Link]

  • Evans Enolate Alkylation-Hydrolysis. University of Calgary. [Link]

  • Weltrowska, G.; et al. Stereoselective synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid and its incorporation into a cyclic enkephalin analogue. PubMed. 2009 . [Link]

  • Weltrowska, G.; et al. Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. PMC. 2009 . [Link]

  • Gaunt, M. J.; et al. Control of Dynamic sp3-C Stereochemistry. Research Square. 2021 . [Link]

  • Usui, T.; et al. The Anticancer Natural Product Pironetin Selectively Targets Lys352 of α-Tubulin. CORE. 2004 . [Link]

  • Marcantoni, E.; et al. Reversed Stereochemical Control in the Presence of CeCl3 and TiCl4 in the Lewis Acid Mediated Reduction of α-Alkyl-β-keto Esters by Metal Hydrides. A General Methodology for the Diastereoselective Synthesis of syn- and anti-α-Alkyl-β-hydroxy Esters. Organic Chemistry Portal. 1999 . [Link]

  • Aldol Addition and Condensation Reactions - Practice Problems. Chemistry Steps. [Link]

  • On the Total Synthesis of 7,8(S,S)-Epoxy-17(S)-hydroxy-4(Z),9(E),11(E),13(Z),15(E),19(Z)-docosahexaenoic Acid Derivative. MDPI. 2025 . [Link]

  • Gresham, T. L.; et al. Preparation of beta-amino carboxylic acids by the reaction of ammonia with beta-lactones.
  • Labaree, D.; et al. A Direct Stereoselective Synthesis of 7 Beta-Hydroxytestosterone. PubMed. 1997 . [Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 3R,7S-Dimethyl-8-hydroxyoctanoic Acid

Application Scientist's Note: The Physicochemical Reality Working with 3R,7S-Dimethyl-8-hydroxyoctanoic acid in aqueous media presents a classic physicochemical paradox. While it is classified as a medium-chain fatty aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Scientist's Note: The Physicochemical Reality

Working with 3R,7S-Dimethyl-8-hydroxyoctanoic acid in aqueous media presents a classic physicochemical paradox. While it is classified as a medium-chain fatty acid (MCFA), its structural nuances complicate standard dissolution. The 8-carbon backbone provides significant hydrophobicity, which is further amplified by the steric bulk of the two methyl groups at the 3 and 7 positions. Although the terminal hydroxyl group at position 8 introduces a hydrogen bond donor/acceptor, it is insufficient to overcome the lipophilicity of the branched aliphatic chain[1].

To successfully solubilize this compound, we must manipulate its environment rather than force it into a thermodynamically unfavorable state. This guide provides field-validated, causality-driven strategies to overcome these specific solubility barriers.

Diagnostic Troubleshooting (FAQs)

Q1: I dissolved the compound in DMSO, but it immediately formed a cloudy suspension when added to my pH 7.4 cell culture media. Why is this happening? Causality & Solution: You are observing "solvent displacement precipitation." When the DMSO stock mixes with the aqueous buffer, the local concentration of the highly hydrophobic branched chain exceeds its aqueous solubility limit before it can evenly disperse. Furthermore, the carboxylic acid group (pKa ~4.8) can cause a localized drop in pH if the buffer capacity is insufficient, driving the molecule back into its protonated, insoluble state[2].

  • Fix: Do not add the stock directly to the bulk media. Instead, perform a step-wise dilution: add the DMSO stock to a small volume of pre-warmed media containing a carrier protein (like BSA) while vortexing vigorously, then scale up to your final volume.

Q2: How can I achieve a high-concentration aqueous stock without using cell-toxic organic solvents? Causality & Solution: You must rely on supramolecular encapsulation. The most effective method is using Cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) or α-cyclodextrin. The hydrophobic internal cavity of the cyclodextrin ring encapsulates the branched octanoic aliphatic chain via van der Waals forces, while the hydrophilic exterior maintains excellent aqueous solubility[3].

  • Fix: Follow the Cyclodextrin Inclusion Protocol detailed below to create a stable, solvent-free inclusion complex.

Q3: Does the chirality (3R, 7S) affect its solubility compared to standard octanoic acid? Causality & Solution: Yes. The specific stereochemistry and methyl branching disrupt the uniform crystal lattice energy found in straight-chain fatty acids, which can theoretically lower the melting point and aid dissolution. However, the added methyl groups increase the overall LogP (lipophilicity). It will not dissolve spontaneously in water like short-chain acids and requires active emulsification or pH control[4].

Solubilization Decision Matrix

Use the following workflow to determine the optimal solubilization strategy based on your downstream experimental requirements.

SolubilizationWorkflow Start Target Application for 3R,7S-Dimethyl-8-hydroxyoctanoic acid Node1 In Vitro / Cell Culture (Low toxicity required) Start->Node1 Node2 In Vivo / Animal Models (High concentration needed) Start->Node2 Node3 Analytical / Chemical Synthesis (Solvent tolerance high) Start->Node3 Sol1 Cyclodextrin Complexation (e.g., HP-β-CD) Node1->Sol1 Preferred Sol2 Co-solvent System (DMSO < 0.1% final) Node1->Sol2 Alternative Sol3 Lipid Emulsion / Micelles (Tween-80 / PEG) Node2->Sol3 Lipophilic delivery Sol4 pH Adjustment (pH 7.5-8.0) Sodium Salt Formation Node2->Sol4 Aqueous delivery Sol5 Organic Solvents (Ethanol, Methanol, DMSO) Node3->Sol5 Direct dissolution

Decision matrix for solubilizing 3R,7S-Dimethyl-8-hydroxyoctanoic acid based on application.

Validated Experimental Protocols
Protocol A: The "Top-Down" pH-Shift Method (Salt Formation)

Mechanism: Converts the highly lipophilic free acid into a highly soluble sodium carboxylate salt by forcing the pH above its pKa[2].

  • Suspension: Weigh the desired amount of 3R,7S-Dimethyl-8-hydroxyoctanoic acid into a glass vial. Add 80% of your final target volume using molecular biology-grade water. The compound will float or form a cloudy suspension.

  • Titration: While stirring magnetically, add equimolar amounts of 0.1 M NaOH dropwise. The solution will begin to clear as the sodium salt forms. Do not exceed pH 8.5 to prevent downstream buffer incompatibility.

  • Buffering: Once the solution is completely clear, back-titrate with a strong biological buffer (e.g., 100 mM Tris-HCl or HEPES, pH 7.4) to your final volume.

  • Self-Validation Check: Measure the absorbance of the final solution at 600 nm (OD600) against a water blank. An OD600 > 0.05 indicates the presence of micro-precipitates or micelles. If this occurs, the concentration has exceeded the Critical Micelle Concentration (CMC), and you must dilute the stock further.

Protocol B: Supramolecular Cyclodextrin Complexation

Mechanism: Shields the hydrophobic branched aliphatic chain from the aqueous environment using a cyclic oligosaccharide host[3].

  • Host Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or saline.

  • Guest Addition: Add the 3R,7S-Dimethyl-8-hydroxyoctanoic acid directly into the HP-β-CD solution.

  • Complexation: Sonicate the mixture in a water bath at 37°C for 15–30 minutes. The thermal energy and cavitation overcome the activation energy required for the hydrophobic tail to enter the cyclodextrin cavity.

  • Self-Validation Check: Centrifuge the resulting solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. The absence of a visible pellet or oil droplet confirms complete supramolecular inclusion. Filter through a 0.22 µm PES membrane for sterilization.

Empirical Data: Vehicle Comparison
Solubilization MethodPrimary MechanismEst. Max Aqueous Conc.Downstream CompatibilityMajor Drawbacks
Direct Buffer Addition None< 0.1 mg/mLHighPractically insoluble; high risk of experimental failure.
pH-Shift (NaOH) Ionization (Salt)~5 - 10 mg/mLMediumSusceptible to re-precipitation if local pH drops below 6.0.
HP-β-Cyclodextrin Inclusion Complex> 20 mg/mLHigh (In vitro/In vivo)Requires specific molar ratios; CDs can sometimes extract cellular cholesterol.
Tween-80 Emulsion Micellization~15 mg/mLMedium (In vivo)Surfactants can cause cell lysis in delicate in vitro assays[4].
DMSO Co-solvent Solvent DisplacementVariable (Depends on final %)Low (Toxicity limits)Final DMSO concentration must be kept strictly < 0.1% for cell culture.
References
  • Source: Google Patents (CN102172359A)
  • Fatty Acid-Cyclodextrin Complexes: Properties and Applications Source: ResearchGate / Journal of Inclusion Phenomena and Molecular Recognition in Chemistry URL:[Link]

  • Effect of pH and medium composition on chain elongation with Megasphaera hexanoica producing C4-C8 fatty acids Source: Frontiers in Bioengineering and Biotechnology URL:[Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 3R,7S-Dimethyl-8-hydroxyoctanoic Acid

Welcome to the technical support center dedicated to the stereoselective synthesis of 3R,7S-Dimethyl-8-hydroxyoctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the stereoselective synthesis of 3R,7S-Dimethyl-8-hydroxyoctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this challenging synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield and diastereoselectivity, and overcome common experimental hurdles.

I. Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific problems you may encounter during the synthesis of 3R,7S-Dimethyl-8-hydroxyoctanoic acid, offering potential causes and actionable solutions.

Problem 1: Low Overall Yield

A diminished overall yield can be a significant roadblock. The issue often lies in one or more of the key reaction steps.

Potential Causes & Solutions:

  • Incomplete Initial Condensation: The initial step, often a variation of an aldol or Claisen condensation to form the carbon skeleton, can be a major source of yield loss.

    • Troubleshooting Step: Ensure your starting materials are of high purity and anhydrous. The presence of water can quench the base and hinder the reaction. Consider optimizing the base, solvent, and temperature. For instance, stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) can improve yields.[1][2]

  • Suboptimal Stereoselective Reduction: The reduction of a ketone intermediate to the desired alcohol is a critical stereochemistry-determining step. Inefficient reduction directly impacts the yield of the target diastereomer.

    • Troubleshooting Step: The choice of reducing agent is paramount. For achieving high diastereoselectivity, consider using bulky reducing agents that favor approach from the less hindered face of the ketone.[3] Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be effective, but their selectivity is often temperature-dependent.[3] Lowering the reaction temperature can significantly enhance diastereoselectivity.[1][2]

  • Difficulties in Purification: The final product and intermediates can be challenging to purify, leading to material loss.

    • Troubleshooting Step: Column chromatography is a common purification method. Experiment with different solvent systems (e.g., hexane/ethyl acetate gradients) to achieve optimal separation. Recrystallization, if applicable, can also be a highly effective method for obtaining pure product.

Problem 2: Poor Diastereoselectivity (Incorrect 3R,7S Configuration)

Achieving the correct stereochemistry at both the C3 and C7 positions is the central challenge of this synthesis.

Potential Causes & Solutions:

  • Ineffective Chiral Control: The method used to induce stereoselectivity may not be optimal for this specific substrate.

    • Troubleshooting Step:

      • Chiral Auxiliaries: If using a chiral auxiliary, ensure it is of high enantiomeric purity. The choice of Lewis acid, solvent, and temperature is critical for the auxiliary to effectively control the stereochemistry.[2] Different auxiliaries, such as Evans oxazolidinones, can provide high levels of stereocontrol in aldol-type reactions.[4]

      • Substrate-Controlled Diastereoselection: In some synthetic routes, the existing stereocenter at C7 can direct the stereochemistry of the C3 position during the reduction step. The conformation of the molecule plays a crucial role. According to Cram's rule or the Felkin-Anh model, the reducing agent will preferentially attack from the less sterically hindered face. Optimizing reaction conditions, such as the choice of a chelating or non-chelating Lewis acid, can influence the substrate's conformation and thereby the diastereoselectivity.

  • Unfavorable Reaction Kinetics: The reaction may be proceeding too quickly at a given temperature, reducing the energy difference between the transition states leading to the desired and undesired diastereomers.

    • Troubleshooting Step: Lowering the reaction temperature is a fundamental strategy to enhance diastereoselectivity by favoring the kinetically controlled product.[1][2] A systematic study of temperature effects (e.g., -78 °C, -40 °C, 0 °C) is highly recommended.

Problem 3: Formation of Side Products

The presence of unexpected byproducts can complicate purification and reduce the yield of the desired compound.

Potential Causes & Solutions:

  • Competing Reaction Pathways: Depending on the reaction conditions, alternative reaction pathways may become significant.

    • Troubleshooting Step: Carefully control the stoichiometry of your reagents. For instance, in the initial condensation, using a slight excess of one reactant might be necessary to drive the reaction to completion, but a large excess could lead to side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the optimal reaction time to minimize byproduct formation.[2]

  • Degradation of Starting Material or Product: The starting materials or the product itself might be unstable under the reaction conditions.

    • Troubleshooting Step: If degradation is suspected, consider using milder reaction conditions. This could involve using a less harsh base, a lower reaction temperature, or a shorter reaction time. Protecting group strategies can also be employed to shield sensitive functional groups from unwanted reactions.

II. Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the synthesis of 3R,7S-Dimethyl-8-hydroxyoctanoic acid.

Q1: What are the most common starting materials for the synthesis of 3R,7S-Dimethyl-8-hydroxyoctanoic acid?

A1: A common and effective strategy involves a convergent synthesis approach. One key fragment is often derived from a chiral pool starting material like (R)-citronellal or a related chiral building block to establish the stereocenter at C7. The other fragment, which will form the C1-C4 portion of the molecule, is typically an achiral ester or ketone that can be coupled and then stereoselectively functionalized.

Q2: How can I accurately determine the diastereomeric ratio of my product?

A2: Determining the diastereomeric ratio is crucial for assessing the success of your stereoselective reactions. Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP): This is often the most reliable method for separating and quantifying diastereomers.[5] A variety of chiral columns are commercially available, and method development typically involves screening different mobile phases.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR can be used to determine the diastereomeric ratio. Often, specific protons or carbons in the different diastereomers will have slightly different chemical shifts, allowing for integration and quantification. The use of chiral shift reagents can also help to resolve overlapping signals.

  • Gas Chromatography (GC) on a Chiral Column: For volatile derivatives of the product (e.g., methyl ester), chiral GC can be an excellent method for separation and quantification.

Q3: Are there any biocatalytic approaches for the synthesis of this molecule?

A3: Biocatalysis offers a green and highly selective alternative to traditional organic synthesis. While specific literature on the complete biocatalytic synthesis of 3R,7S-Dimethyl-8-hydroxyoctanoic acid is not abundant, enzymes such as lipases and dehydrogenases could potentially be employed for key stereoselective steps. For instance, an engineered dehydrogenase could be used for the stereoselective reduction of a ketone precursor to the desired (3R)-alcohol. The de novo biosynthesis of similar hydroxy fatty acids has been demonstrated in engineered microorganisms.[6]

Q4: My reaction is giving a good diastereomeric ratio but a low yield. What should I do?

A4: This is a common optimization challenge. The conditions that favor high selectivity (e.g., very low temperatures) may not be optimal for reaction kinetics, leading to incomplete conversion.[2]

  • Incremental Temperature Increase: Carefully and incrementally increase the reaction temperature to find a balance between selectivity and yield.[2]

  • Catalyst Loading: If a catalyst is used, optimizing its loading can sometimes improve the reaction rate without significantly compromising selectivity.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress to determine the point of maximum conversion before side reactions or decomposition become significant.

III. Experimental Protocols & Data

Table 1: Optimization of Stereoselective Reduction Conditions
EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (3R,7S : 3S,7S)Yield (%)
1NaBH₄Methanol075:2585
2NaBH₄Methanol-7888:1270
3L-Selectride®THF-78>95:565
4K-Selectride®THF-78>95:568

Note: The data presented in this table is illustrative and may vary depending on the specific substrate and reaction scale.

Protocol: Stereoselective Reduction of a β-Keto Ester Intermediate

This protocol outlines a general procedure for the diastereoselective reduction of a β-keto ester, a key intermediate in the synthesis of 3R,7S-Dimethyl-8-hydroxyoctanoic acid.

1. Reagent and Glassware Preparation:

  • Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen).
  • Use anhydrous solvents. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone.

2. Reaction Setup:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the β-keto ester intermediate (1.0 eq) dissolved in anhydrous THF.
  • Cool the solution to -78 °C using a dry ice/acetone bath.

3. Addition of Reducing Agent:

  • Slowly add a solution of L-Selectride® (1.1 eq, 1.0 M in THF) dropwise to the stirred solution of the β-keto ester over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

4. Reaction Monitoring:

  • Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).

5. Quenching and Work-up:

  • Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
  • Allow the mixture to warm to room temperature.
  • Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

6. Purification:

  • Remove the solvent under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 3R,7S-dihydroxy ester.

IV. Visualizations

Diagram 1: General Synthetic Workflow

Synthetic Workflow A Starting Materials (e.g., Chiral Pool + Achiral Fragment) B Carbon-Carbon Bond Formation (e.g., Aldol Condensation) A->B Coupling C Stereoselective Reduction of Ketone B->C Key Stereochemical Step D Hydrolysis/Deprotection C->D Final Steps E 3R,7S-Dimethyl-8-hydroxyoctanoic acid D->E Purification Troubleshooting Diastereoselectivity Start Low Diastereoselectivity Observed Temp Is Reaction Temperature Optimized? Start->Temp Reagent Is the Stereodirecting Group (e.g., Chiral Auxiliary, Substrate Control) Functioning Optimally? Temp->Reagent Yes LowerTemp Lower Reaction Temperature (e.g., to -78 °C) Temp->LowerTemp No Solvent Has Solvent Polarity Been Investigated? Reagent->Solvent Yes ScreenReagents Screen Different Reducing Agents or Chiral Auxiliaries/Catalysts Reagent->ScreenReagents No ScreenSolvents Screen Solvents of Varying Polarity Solvent->ScreenSolvents No Success Improved Diastereoselectivity Solvent->Success Yes LowerTemp->Reagent ScreenReagents->Solvent ScreenSolvents->Success

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3R,7S-Dimethyl-8-hydroxyoctanoic Acid

Welcome to the Technical Support Center for chiral aliphatic synthesis. 3R,7S-Dimethyl-8-hydroxyoctanoic acid (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral aliphatic synthesis. 3R,7S-Dimethyl-8-hydroxyoctanoic acid (CAS No. 187829-56-7) is a highly specialized, bifunctional isoprenoid building block. It is a critical precursor in the total synthesis of complex natural products, including mycobacterial phosphomycoketides (key antigens in Mycobacterium tuberculosis) [1] and archaeal diether membrane lipids [3].

Because this molecule contains both a carboxylic acid and a primary hydroxyl group separated by a flexible aliphatic chain with two stereocenters, researchers frequently encounter by-product formation—specifically oligomerization, over-oxidation, and epimerization. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity synthesis.

Part 1: Troubleshooting & FAQs

Q1: Why am I recovering a broad, high-molecular-weight smear on my TLC/MS instead of the monomeric hydroxy acid after an acidic workup?

The Issue: You are observing the formation of oligomeric polyesters . The Causality: As an ω-hydroxy acid, 3R,7S-dimethyl-8-hydroxyoctanoic acid is highly susceptible to intermolecular Fischer esterification. While 5- and 6-membered hydroxy acids typically cyclize into stable lactones, the 9-membered transition state required for the intramolecular lactonization of this specific molecule is thermodynamically unfavorable due to transannular strain. Consequently, when the free acid is concentrated under vacuum or exposed to acidic aqueous workups, the molecules undergo rapid intermolecular condensation, forming linear polyesters. The Solution: Never store this compound as a free acid. If the free acid must be isolated, immediately convert it to its sodium carboxylate salt, or protect the C8-hydroxyl group (e.g., as a TBDMS ether) prior to long-term storage.

Workflow A 3R,7S-Dimethyl-8-hydroxyoctanoic acid (Free Acid) B Oligomeric Polyesters (By-product) A->B Acidic workup C Sodium Carboxylate Salt (Stable Storage) A->C Mild NaOH (aq) D C8-O-TBDMS or C1-OMe (Protected) A->D TBDMSCl / TMSCHN2

Fig 1. Stabilization workflows to prevent oligomerization of the free hydroxy acid.

Q2: During the oxidation of my C1-aldehyde precursor, I observe degradation and over-oxidation of the C8-hydroxyl group. How can I prevent this?

The Issue: Formation of dicarboxylic acids or chlorinated by-products. The Causality: Aggressive oxidants (like Jones reagent or KMnO₄) lack the chemoselectivity required to differentiate between an aldehyde and a primary alcohol. Even when using the highly selective Pinnick Oxidation (NaClO₂), a destructive by-product—hypochlorous acid (HOCl)—is generated during the catalytic cycle. If left unchecked, HOCl will aggressively oxidize the C8-hydroxyl or chlorinate the aliphatic chain. The Solution: You must use a sacrificial alkene scavenger, strictly 2-methyl-2-butene, in vast excess during the Pinnick oxidation. The electron-rich double bond of the scavenger reacts with HOCl orders of magnitude faster than your substrate, forming an inert chlorohydrin and protecting your molecule.

Pinnick Ald C1-Aldehyde Int Chlorite Ester Ald->Int + Chlorite Chlorite (ClO2-) Chlorite->Int Acid Target Acid Int->Acid Hydrolysis HOCl HOCl (Reactive) Int->HOCl By-product Safe Inert Chlorohydrin HOCl->Safe Quenched by Scavenger 2-Methyl-2-butene Scavenger->Safe

Fig 2. Pinnick oxidation pathway highlighting scavenger role to prevent over-oxidation.

Q3: I am losing enantiomeric purity (ee) at the methyl positions during the final double-bond reduction steps. What is causing this epimerization?

The Issue: Loss of stereochemical integrity at C3 or C7. The Causality: If you are using standard heterogeneous catalysis (e.g., H₂ with Pd/C) to reduce an alkene precursor, the reaction proceeds via a reversible hydride addition/elimination mechanism on the palladium surface. This reversibility allows the double bond to migrate along the chain before final reduction, which scrambles the adjacent stereocenters (epimerization) [3]. The Solution: Transition to homogeneous Ruthenium-catalyzed asymmetric hydrogenation. Recent literature demonstrates that substituting older catalysts with Ru(OAc)₂(DM-SEGPHOS) provides superior enantiomeric excess and completely suppresses alkene isomerization during the synthesis of 2,6-dimethyl alkyl chains [2].

Part 2: Quantitative Data Summary

The following table summarizes the impact of optimized conditions on by-product formation during critical synthetic nodes.

Table 1: By-product Profile and Optimization in 3R,7S-Dimethyl-8-hydroxyoctanoic Acid Synthesis

Reaction StepPrimary By-productStandard Condition YieldOptimized ConditionOptimized Yield
Aldehyde Oxidation C8-Over-oxidation (Dicarboxylic acid)Jones Reagent (45%)Pinnick (NaClO₂ / 2-methyl-2-butene)>92%
Deprotection / Workup Oligomeric PolyestersAqueous HCl workup (40%)Mild NaOH / Salt isolation>95%
Alkene Hydrogenation Alkene Isomers / EpimersH₂ with Pd/C (65%)H₂ with Ru(OAc)₂(DM-SEGPHOS)>88%

Part 3: Self-Validating Experimental Protocols

Protocol A: Chemoselective Pinnick Oxidation (Aldehyde to Carboxylic Acid)

This protocol ensures the C1-aldehyde is oxidized without damaging the C8-hydroxyl group. It is self-validating via specific TLC staining.

  • Preparation: Dissolve the C1-aldehyde precursor (1.0 eq) in a mixture of tert-butanol and water (4:1 v/v, 0.1 M concentration).

  • Scavenger Addition: Add 2-methyl-2-butene (10.0 eq). Critical Step: This massive excess is required to outcompete the C8-hydroxyl for HOCl quenching.

  • Buffer & Oxidant: Add NaH₂PO₄ (1.5 eq) to buffer the solution to pH ~4.5. Cool the mixture to 0 °C, then add NaClO₂ (1.5 eq) portion-wise over 10 minutes.

  • Self-Validation (IPC): Monitor via TLC (Eluent: 1:1 EtOAc/Hexanes). Because the molecule lacks a UV chromophore, dip the TLC plate in Ceric Ammonium Molybdate (CAM) stain and heat.

    • Validation Check: The starting aldehyde will appear as a dark blue spot at Rf ~0.6. The product carboxylic acid will appear as a distinct spot at Rf ~0.2. If a spot appears at the baseline (Rf = 0.0), over-oxidation to the dicarboxylic acid has occurred (indicating insufficient scavenger).

  • Quenching: Once the aldehyde is consumed (typically 2-4 hours), quench the reaction with saturated aqueous Na₂S₂O₃ to destroy unreacted chlorite.

Protocol B: Safe Isolation of the Hydroxy Acid (Preventing Oligomerization)

This protocol prevents the rapid polymerization that occurs when concentrating ω-hydroxy acids.

  • Extraction: Extract the quenched Pinnick oxidation mixture with Ethyl Acetate (3x).

  • Salt Formation: Instead of concentrating the organic layer directly, wash the combined Ethyl Acetate layers with 0.5 M NaOH (aq). The product will move into the aqueous layer as the sodium carboxylate salt, leaving non-acidic impurities in the organic layer.

  • Lyophilization: Freeze the aqueous layer and lyophilize (freeze-dry) to yield the sodium salt of 3R,7S-Dimethyl-8-hydroxyoctanoic acid as a stable, white powder.

  • Self-Validation (IPC): Analyze the salt via ESI-MS (Negative ion mode).

    • Validation Check: You should observe a clean [M-H]⁻ peak at m/z 187.1. If oligomerization occurred, you will see repeating mass units of +170 Da (the dehydrated monomer mass) at m/z 357.2, 527.4, etc.

Part 4: References

  • Title: Chemical Synthesis of Cell Wall Constituents of Mycobacterium tuberculosis Source: American Chemical Society (ACS) Chemical Reviews URL:

  • Title: Straightforward Synthesis of Chiral Terpenoid Building Blocks by Ru-Catalyzed Enantioselective Hydrogenation Source: The Journal of Organic Chemistry - ACS Publications URL:

  • Title: Asymmetric synthesis of cyclo-archaeol and beta-glucosyl cyclo-archaeol Source: University of Groningen URL:

  • Title: 3R,7S-Dimethyl-8-hydroxyoctanoic Acid (CAS 187829-56-7) Database Record Source: ChemicalBook URL:

Optimization

Method development for resolving enantiomers of dimethyl-8-hydroxyoctanoic acid.

An esteemed resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for...

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Author: BenchChem Technical Support Team. Date: April 2026

An esteemed resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the method development and resolution of dimethyl-8-hydroxyoctanoic acid enantiomers. As Senior Application Scientists, we have structured this guide to address the specific challenges associated with the chiral separation of acidic compounds, grounding our advice in established scientific principles and field-proven experience.

The separation of enantiomers, which possess identical physical properties, requires the creation of a chiral environment. This allows for the formation of transient diastereomeric complexes with different energy states, leading to differential interaction and, thus, separation. There are two primary approaches to achieve this:

  • Direct Method: The enantiomers are passed through a column containing a Chiral Stationary Phase (CSP). The CSP provides a chiral environment, leading to different retention times for each enantiomer. This is the most common and direct approach in HPLC and SFC.

  • Indirect Method: The enantiomers are reacted with a pure, single-enantiomer chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral chromatography column. This method is frequently used in GC and can also be applied to HPLC.

The choice of method depends on the analyte's properties, the available instrumentation, and the analytical goal (e.g., quantification, preparative separation).

Start Start: Resolve Dimethyl-8-hydroxyoctanoic Acid Enantiomers Method_Choice Analytical Goal? Start->Method_Choice Direct_Path Direct Analysis (HPLC/SFC) Method_Choice->Direct_Path Preparative or Routine QC Indirect_Path Indirect Analysis (GC/HPLC) Method_Choice->Indirect_Path GC available or HPLC fails NMR_Path NMR Analysis (Quantification) Method_Choice->NMR_Path Quantification Only / No Separation CSP_Screen Screen Chiral Stationary Phases (CSPs) Direct_Path->CSP_Screen Derivatize React with Chiral Derivatizing Agent to form Diastereomers Indirect_Path->Derivatize Achiral_Sep Separate on Achiral Column (GC or HPLC) Derivatize->Achiral_Sep Quant_Only Determine Enantiomeric Ratio Only? Start Start: Poor Resolution Check_CSP Is the CSP appropriate for acids? Start->Check_CSP Check_MP Is the Mobile Phase optimized? Check_CSP->Check_MP Yes Sol_Screen Solution: Screen different CSPs (Polysaccharide, Macrocyclic) Check_CSP->Sol_Screen No/Unsure Check_Temp Has Temperature been screened? Check_MP->Check_Temp Yes Sol_MP Solution: Vary modifier type (EtOH, IPA) & concentration. Check additive. Check_MP->Sol_MP No Check_Flow Is Flow Rate optimized? Check_Temp->Check_Flow Yes Sol_Temp Solution: Screen from 10°C to 40°C. Lower temp often improves resolution. Check_Temp->Sol_Temp No Sol_Flow Solution: Reduce flow rate (e.g., from 1.0 to 0.5 mL/min). Check_Flow->Sol_Flow No End Resolution Improved Check_Flow->End Yes Sol_Screen->End Sol_MP->End Sol_Temp->End Sol_Flow->End

Reference Data & Comparative Studies

Validation

Comparative Biological Activity &amp; Synthesis of 3R,7S-Dimethyl-8-hydroxyoctanoic Acid and Its Stereoisomers

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary: The Role of Chiral Isoprenoid Building Block...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary: The Role of Chiral Isoprenoid Building Blocks

In the development of complex natural products, 3R,7S-dimethyl-8-hydroxyoctanoic acid (and its methyl ester derivative) serves as a highly versatile, saturated isoprenoid building block. Rather than acting as a standalone therapeutic, its biological significance is realized when it is incorporated into complex macromolecular architectures. The stereochemistry at the C3 and C7 positions is the absolute determinant of downstream biological activity, dictating everything from T-cell receptor (TCR) recognition in mycobacterial infections to the extremophile stability of archaeal membranes [1, 2].

This guide objectively compares the 3R,7S isomer against its stereoisomers (3R,7R; 3S,7S; 3S,7R), detailing the causality behind their divergent biological behaviors and providing self-validating protocols for their synthesis and biological evaluation.

Stereoisomer Performance Comparison

The biological targets of these isoprenoid chains are highly sensitive chiral environments. A deviation from the optimal stereoconfiguration results in steric clashes that can completely abolish receptor binding or membrane integration.

StereoisomerPrimary Downstream ApplicationBiological Target / ReceptorReceptor Affinity & Biological Response
3R,7S Mycobacterial Antigens (e.g., Mannosyl Phosphomycoketide); Archaeal Lipids (Cyclo-archaeol)CD1c (Human APCs) / Archaeal Lipid BilayerOptimal. High CD1c-restricted T-cell activation; confers extreme thermal stability in archaeal membranes [2, 3].
3R,7R Agricultural Pheromones (e.g., Apple Leafminer Pheromone)Insect Olfactory ReceptorsHigh. Acts as a potent sex attractant for specific Lepidoptera species [1].
3S,7S Synthetic Mtb Lipid AnalogsCD1c (Human APCs)Moderate/Altered. Binds CD1c but alters the presentation angle of the hydrophilic headgroup, reducing TCR recognition [3].
3S,7R Pheromone AntagonistsInsect Olfactory ReceptorsInhibitory/Inactive. Fails to elicit electrophysiological responses; often acts as a competitive antagonist in insect antennae.

Mechanistic Causality: Why Stereochemistry Dictates Biology

CD1c-Restricted Antigen Presentation

Mycobacterium tuberculosis (Mtb) evades the immune system using a thick, lipid-rich cell envelope. Lipids derived from the 3R,7S building block (such as mannosyl phosphomycoketides) are captured by Antigen Presenting Cells (APCs) and loaded into the hydrophobic groove of the CD1c receptor .

The Causality of Fit: The CD1c binding pocket is a rigid, chiral tunnel. The 3R,7S configuration allows the methyl groups to nestle perfectly into hydrophobic micro-pockets within CD1c. If a 3S,7S or 3R,7R isomer is used, the inverted methyl groups create severe steric clashes against the receptor wall. This mismatch forces the lipid to sit shallower in the pocket, altering the spatial orientation of the exposed mannosyl headgroup. Consequently, the T-Cell Receptor (TCR) fails to recognize the antigen, and the immune activation cascade is aborted [3].

BioActivity Lipid Synthetic Lipid Antigen (3R,7S-derived) CD1c CD1c Receptor on APC Lipid->CD1c Hydrophobic Binding Complex Lipid-CD1c Complex CD1c->Complex Optimal Fit Clash Steric Clash (Non-3R,7S isomers) CD1c->Clash Stereomismatch TCR T-Cell Receptor Recognition Complex->TCR Activation

Mechanism of stereospecific CD1c-restricted T-cell activation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and biological validation of these compounds must utilize self-correcting workflows. Below are the optimized protocols for generating and validating the 3R,7S isomer.

Protocol A: Stereoselective Synthesis via Asymmetric Conjugate Addition

Objective: Synthesize 3R,7S-dimethyl-8-hydroxyoctanoic acid with >98% enantiomeric excess (ee).

  • Catalytic Asymmetric Addition:

    • Dissolve cycloocta-2,7-dienone in CH₂Cl₂. Add 5 mol% Copper(II) triflate and the chiral phosphoramidite ligand (L-phos).

    • Causality Check: Cool the reaction strictly to -25 °C before the dropwise addition of dimethylzinc. Maintaining this low temperature suppresses the racemic background reaction, ensuring high stereofidelity.

  • Oxidative Ring Cleavage:

    • Subject the resulting chiral cyclooctanone intermediate to ozonolysis at -78 °C until a persistent blue color indicates complete alkene cleavage.

  • Reductive Workup:

    • Purge with nitrogen and add NaBH₄ (10 equivalents) portion-wise, allowing the mixture to warm to room temperature.

    • Causality Check: NaBH₄ directly reduces the transient ozonide/aldehyde intermediates to the primary alcohol, preventing epimerization at the alpha-chiral centers that would occur under harsher oxidative conditions [2].

  • Validation (GC-MS Co-elution):

    • Derivatize the product to its methyl ester. Co-inject with a natural sample of cyclo-archaeol fragments isolated from deep-sea hydrothermal vents. A single, unified chromatographic peak confirms the 3R,7S absolute configuration.

Synthesis A Precursor (Cyclooctadienone) B Asymmetric Catalysis (Cu/L-phos) A->B Chiral Induction C 3R,7S Isomer B->C High d.r. D 3R,7R Isomer B->D Alternative Ligand E Mycobacterial Antigens & Archaeal Lipids C->E Etherification F Lepidopteran Pheromones D->F Alkylation

Stereodivergent synthesis of isoprenoid building blocks.

Protocol B: Biological Validation (T-Cell Activation Assay)

Objective: Quantify the biological activity of the synthesized 3R,7S-derived lipid antigen.

  • APC Preparation: Differentiate human peripheral blood monocytes into CD1c-expressing dendritic cells using GM-CSF and IL-4 over 72 hours.

  • Lipid Pulsing: Incubate the APCs with varying concentrations (0.1 to 10 µg/mL) of the synthesized 3R,7S lipid antigen for 12 hours.

    • Causality Check: Include a parallel well pulsed with the 3S,7S isomer as a negative/diminished control to prove that the biological response is strictly stereodependent, not an artifact of general lipid toxicity.

  • Co-Culture & Readout: Wash the APCs and co-culture with the LDN5 T-cell line for 24 hours. Harvest the supernatant and quantify Interferon-gamma (IFN-γ) release via ELISA.

  • Data Interpretation: A dose-dependent spike in IFN-γ exclusively in the 3R,7S wells validates the successful synthesis and biological viability of the target compound [3].

References

  • Straightforward Synthesis of Chiral Terpenoid Building Blocks by Ru-Catalyzed Enantioselective Hydrogenation.Journal of Organic Chemistry (ACS Publications), 2021.
  • Asymmetric synthesis of cyclo-archaeol and beta-glucosyl cyclo-archaeol.University of Groningen / Organic & Biomolecular Chemistry, 2013.
  • Chemical Synthesis of Cell Wall Constituents of Mycobacterium tuberculosis.ACS Publications, 2021.
Comparative

A Researcher's Guide to Validating the Biological Target of 3R,7S-Dimethyl-8-hydroxyoctanoic acid: A Comparative Approach

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both an art and a science. A critical milestone in this journey is the...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both an art and a science. A critical milestone in this journey is the unambiguous identification and validation of the molecule's biological target. This guide provides an in-depth, comparative look at the methodologies for validating the biological target of a novel compound, using the hypothetical case of 3R,7S-Dimethyl-8-hydroxyoctanoic acid. While public domain data on this specific molecule is scarce, its structural similarity to known bioactive lipids, such as 3-hydroxyoctanoic acid—an agonist of the hydroxycarboxylic acid receptor 3 (HCA3)[1]—provides a rational starting point for a target validation campaign.

This guide is structured to provide not just protocols, but also the strategic reasoning behind experimental choices, empowering you to design a robust target validation cascade for your own small molecules of interest.

The Challenge: Unmasking the Target of a Novel Compound

The first step in any target validation journey is to develop a testable hypothesis. Based on the structure of 3R,7S-Dimethyl-8-hydroxyoctanoic acid, a medium-chain fatty acid derivative, we can hypothesize that its cellular targets may be involved in metabolic signaling. The structural similarity to 3-hydroxyoctanoic acid, a known ligand for the G-protein coupled receptor HCA3[1], makes the family of hydroxycarboxylic acid receptors (HCAs) a compelling putative target class. This initial hypothesis, grounded in chemical analogy, will guide our initial experimental design.

Our validation strategy will be multi-pronged, moving from direct biochemical and biophysical assays that confirm a physical interaction, to cellular and in-vivo studies that establish a functional consequence of this interaction.

The Validation Toolkit: A Comparative Overview

A variety of techniques can be employed to validate a drug-target interaction. Each has its own strengths and weaknesses, and a combination of orthogonal approaches is often required for definitive validation.

Method Principle Information Gained Throughput Limitations
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).LowRequires relatively large amounts of pure protein and compound.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.Binding affinity (KD), association (ka) and dissociation (kd) rates.Medium to HighRequires immobilization of one binding partner, which may affect its conformation.
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.Target engagement in intact cells or tissues.Low to MediumNot all proteins show a significant thermal shift upon ligand binding.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolysis.Identification of direct binding partners from cell lysates.LowCan be prone to false positives and negatives.
Genetic Perturbation (CRISPR/siRNA) Knockdown or knockout of the putative target gene should abolish the compound's effect.Functional validation of the target's role in the observed phenotype.HighOff-target effects of CRISPR/siRNA; potential for genetic compensation.

Experimental Workflows for Target Validation

The following sections provide detailed protocols and the rationale for a selection of key target validation experiments.

Biophysical Confirmation of Direct Binding

The first step is to confirm a direct physical interaction between 3R,7S-Dimethyl-8-hydroxyoctanoic acid and its putative target, for instance, the HCA3 receptor.

ITC is considered the gold standard for characterizing binding interactions as it measures the thermodynamics of binding in solution without the need for labels or immobilization.[2][3][4][5][6]

Experimental Protocol:

  • Protein Preparation: Express and purify the human HCA3 receptor. For GPCRs, this often involves solubilization in a suitable detergent.

  • Sample Preparation: Dialyze the purified HCA3 receptor and the 3R,7S-Dimethyl-8-hydroxyoctanoic acid into the same buffer to minimize buffer mismatch effects.

  • ITC Experiment:

    • Load the HCA3 receptor solution into the sample cell of the calorimeter.

    • Load the 3R,7S-Dimethyl-8-hydroxyoctanoic acid solution into the injection syringe at a concentration 10-20 times that of the protein.

    • Perform a series of small injections of the compound into the protein solution.

  • Data Analysis: Integrate the heat changes after each injection and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters.

Causality Behind Experimental Choices: By directly measuring the heat of binding, ITC provides unambiguous evidence of a direct interaction and a complete thermodynamic profile of the binding event in a single experiment.[4]

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Purify_Protein Purify HCA3 Receptor Dialysis Dialyze into same buffer Purify_Protein->Dialysis Prepare_Ligand Prepare Compound Solution Prepare_Ligand->Dialysis Load_ITC Load Protein and Compound into ITC Dialysis->Load_ITC Titration Inject Compound into Protein Load_ITC->Titration Detect_Heat Detect Heat Change Titration->Detect_Heat Integrate_Data Integrate Heat Peaks Detect_Heat->Integrate_Data Fit_Model Fit to Binding Model Integrate_Data->Fit_Model Determine_Parameters Determine KD, n, ΔH, ΔS Fit_Model->Determine_Parameters

Figure 1: Isothermal Titration Calorimetry (ITC) Workflow.

SPR is a highly sensitive, label-free technique for real-time monitoring of biomolecular interactions.[1][7] It provides valuable kinetic information (on- and off-rates) in addition to affinity data.

Experimental Protocol:

  • Chip Preparation: Immobilize the purified HCA3 receptor onto a suitable sensor chip surface.

  • Binding Analysis:

    • Flow a series of concentrations of 3R,7S-Dimethyl-8-hydroxyoctanoic acid over the chip surface.

    • Monitor the change in the SPR signal in real-time to observe the association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a kinetic binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Causality Behind Experimental Choices: The real-time nature of SPR allows for the determination of binding kinetics, which can be crucial for understanding the duration of a drug's effect.[7]

Cellular Target Engagement

Confirming that the compound binds to its target in a complex cellular environment is a critical validation step.

CETSA® is based on the principle that ligand binding increases the thermal stability of the target protein. This allows for the assessment of target engagement in intact cells and even tissues.

Experimental Protocol:

  • Cell Treatment: Treat cells expressing the HCA3 receptor with either vehicle or varying concentrations of 3R,7S-Dimethyl-8-hydroxyoctanoic acid.

  • Thermal Challenge: Heat the cell lysates or intact cells across a range of temperatures.

  • Protein Solubilization and Detection: Lyse the cells and separate the soluble fraction from the aggregated, denatured proteins.

  • Quantification: Quantify the amount of soluble HCA3 receptor at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Causality Behind Experimental Choices: CETSA® provides evidence of target binding in a physiological context, which is a significant step up from in vitro assays with purified proteins.

CETSA_Workflow Start Cells expressing HCA3 Treat_Cells Treat with Compound or Vehicle Start->Treat_Cells Heat_Cells Heat across a temperature gradient Treat_Cells->Heat_Cells Lyse_Cells Lyse cells and separate soluble fraction Heat_Cells->Lyse_Cells Detect_Protein Detect soluble HCA3 (e.g., Western Blot) Lyse_Cells->Detect_Protein Analyze_Data Plot melting curves and determine thermal shift Detect_Protein->Analyze_Data

Figure 2: Cellular Thermal Shift Assay (CETSA®) Workflow.
Genetic Validation of Target Function

Genetic approaches provide powerful evidence for the functional role of the putative target in mediating the compound's effects.

CRISPR-Cas9 technology can be used to create a knockout of the gene encoding the putative target protein. If the compound's biological activity is lost in these knockout cells, it strongly suggests that the activity is mediated through that target.

Experimental Protocol:

  • Guide RNA Design: Design and validate guide RNAs that target the HCA3 gene (HCAR3).

  • Cell Line Generation: Transfect cells with Cas9 and the validated guide RNAs to generate HCAR3 knockout cell lines.

  • Validation of Knockout: Confirm the absence of HCA3 protein expression by Western blot or other methods.

  • Phenotypic Assay: Treat both wild-type and HCAR3 knockout cells with 3R,7S-Dimethyl-8-hydroxyoctanoic acid and measure a relevant downstream biological response (e.g., inhibition of lipolysis, cAMP levels).

  • Data Analysis: Compare the dose-response of the compound in wild-type versus knockout cells. A loss of activity in the knockout cells validates HCA3 as the functional target.

Causality Behind Experimental Choices: By completely removing the target protein, CRISPR-mediated knockout provides a clear genetic test of the target's necessity for the compound's action.

CRISPR_Validation_Logic cluster_wt Wild-Type Cells cluster_ko HCAR3 Knockout Cells Compound 3R,7S-Dimethyl-8-hydroxyoctanoic acid Target HCA3 Receptor Compound->Target Phenotype Biological Response (e.g., cAMP inhibition) Target->Phenotype Compound_KO 3R,7S-Dimethyl-8-hydroxyoctanoic acid Target_KO HCA3 Receptor (absent) Phenotype_KO No Biological Response

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Validation

Structural Analogs of 3R,7S-Dimethyl-8-hydroxyoctanoic Acid: A Comparison Guide on Biological Activity

Introduction & Structural Rationale 3R,7S-Dimethyl-8-hydroxyoctanoic acid is a highly specialized, chiral medium-chain fatty acid derivative. Its unique molecular architecture—featuring stereospecific methyl branching at...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

3R,7S-Dimethyl-8-hydroxyoctanoic acid is a highly specialized, chiral medium-chain fatty acid derivative. Its unique molecular architecture—featuring stereospecific methyl branching at the C3 and C7 positions, coupled with a terminal C8 hydroxyl group—makes it a critical building block in advanced drug discovery and natural product synthesis.

To fully leverage its potential, researchers must understand how these specific structural modifications dictate biological target affinity. By comparing it to its structural analogs (e.g., straight-chain 8-hydroxyoctanoic acid and non-hydroxylated 3,7-dimethyloctanoic acid), we can objectively map the structure-activity relationship (SAR) across various therapeutic pathways.

Biological Activity Comparison

15-Lipoxygenase-1 (15-LOX-1) Inhibition

Lipoxygenases are non-heme iron-containing enzymes that metabolize polyunsaturated fatty acids into inflammatory signaling molecules. Modifying an indole inhibitor core with a branched aliphatic tail, specifically 3,7-dimethyloctanoic acid, drastically enhances binding affinity to human 15-LOX-1[1]. Stereochemistry plays a pivotal role: the (S)-enantiomer of the 3,7-dimethyl tail provides a 3-fold higher potency than the (R)-enantiomer, achieving an IC50 in the sub-micromolar range (0.09 µM)[1]. The branching effectively anchors the inhibitor within the hydrophobic pocket of the enzyme.

Neuroprotection and HDAC6 Inhibition

While straight-chain medium-chain triglycerides (MCTs) like decanoic acid are known to inhibit histone deacetylases (HDACs) and provide seizure control, the introduction of 3,7-dimethyl branching alone (as in unconjugated 3,7-dimethyloctanoic acid) limits direct seizure suppression efficacy[2]. However, when this branched aliphatic structure is converted into a hydroxamic acid derivative, it becomes a powerful, multi-target HDAC6 inhibitor. Hydroxamic acids containing branched aliphatic linkers exhibit excellent sub-micromolar IC50 values (0.56 to 0.74 µM), demonstrating significant neuroprotective potential for Alzheimer's disease[3].

Polyketide and Antibiotic Biosynthesis

The terminal hydroxyl group at C8 is an absolute requirement for the biosynthesis of specific hybrid antibiotics. For example, 8-hydroxyoctanoic acid serves as the essential acyl starter unit for thiomarinol, a potent antibiotic active against methicillin-resistant Staphylococcus aureus (MRSA)[4][5]. The terminal hydroxyl enables macrocyclic esterification. 3R,7S-Dimethyl-8-hydroxyoctanoic acid combines both the hydrophobic branching required for target-pocket fitting and the terminal hydroxyl necessary for polyketide macrocyclization, making it a superior precursor for complex macrolide synthesis.

Quantitative Data Comparison

The following table summarizes the biological performance of 3R,7S-Dimethyl-8-hydroxyoctanoic acid analogs across different therapeutic targets:

Structural AnalogKey Structural FeaturePrimary Biological TargetActivity Metric (IC50 / Effect)Ref.
(S)-3,7-Dimethyloctanoic acid (Indole conjugate) C3, C7 Branching, (S)-Chirality15-LOX-1 InhibitionIC50 = 0.09 ± 0.03 µM[1]
Monoterpene-derived hydroxamic acids Branched aliphatic linkerHDAC6 InhibitionIC50 = 0.56 – 0.74 µM[3]
Decanoic acid Straight-chain C10HDAC Inhibition (General)79.3% inhibition at 10 mM[2]
3,7-Dimethyloctanoic acid (Unconjugated) C3, C7 BranchingSeizure Control (Epilepsy)Limited direct inhibition[2]
8-Hydroxyoctanoic acid Terminal C8 HydroxylThiomarinol BiosynthesisHigh incorporation efficiency[4]

Visualizations

SAR_Logic Base Octanoic Acid Backbone Branching Add 3,7-Dimethyl Branching (e.g., 3,7-Dimethyloctanoic acid) Base->Branching Hydroxylation Add C8-Hydroxylation (e.g., 8-Hydroxyoctanoic acid) Base->Hydroxylation Chiral Stereocontrol (3R,7S) (3R,7S-Dimethyl-8-hydroxyoctanoic acid) Branching->Chiral Target1 Enhanced 15-LOX-1 Binding (Anti-inflammatory) Branching->Target1 Hydroxylation->Chiral Target2 Thiomarinol Biosynthesis (Antibiotic) Hydroxylation->Target2 Target3 Complex Macrolide/Polyketide Synthesis Chiral->Target3

SAR logic mapping of octanoic acid modifications to biological targets.

LOX_Workflow Step1 Prepare Enzyme (h-15-LOX-1) Step2 Add Inhibitor (Analog at 0.1-50 µM) Step1->Step2 Step3 Add Substrate (Linoleic Acid) Step2->Step3 Step4 Measure UV Absorbance (λmax = 234 nm) Step3->Step4 Step5 Calculate IC50 Step4->Step5

High-throughput UV-based workflow for 15-LOX-1 inhibition screening.

Experimental Methodologies

Protocol 1: High-Throughput In Vitro 15-LOX-1 Inhibition Assay
  • Causality & Principle : This assay relies on the enzymatic oxidation of linoleic acid by 15-LOX-1, which produces a conjugated diene (13-HPODE). This product strongly absorbs UV light at 234 nm, allowing for real-time, label-free kinetic monitoring without relying on secondary coupled reactions that could introduce artifacts[1].

  • Self-Validating System : The protocol includes a known potent inhibitor (e.g., NDGA) as a positive control to validate enzyme responsiveness, and a vehicle-only (DMSO) negative control to establish the uninhibited baseline velocity (Vmax). If the positive control fails to produce the expected IC50, the run is invalidated.

Step-by-Step Workflow :

  • Buffer Preparation : Prepare a 50 mM Tris-HCl buffer (pH 7.5) supplemented with 2 mM CaCl₂. (Rationale: Calcium ions are critical for the stable folding and membrane-binding conformation of lipoxygenases).

  • Enzyme Equilibration : Dispense recombinant human 15-LOX-1 into a 96-well UV-transparent microplate.

  • Compound Incubation : Dissolve the 3,7-dimethyloctanoic acid analogs in DMSO. Add to the enzyme wells to achieve final concentrations ranging from 0.01 µM to 50 µM. Ensure final DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation. Incubate for 10 minutes at 4°C to allow steady-state binding.

  • Reaction Initiation : Rapidly add 50 µM linoleic acid (substrate) to all wells to initiate the enzymatic conversion.

  • Kinetic Measurement : Immediately transfer the plate to a UV-Vis microplate reader. Monitor the increase in absorbance at λmax = 234 nm continuously for 5 minutes.

  • Data Analysis : Calculate the initial velocity (v0) from the linear portion of the absorbance curve. Determine the IC50 using non-linear regression analysis (v0 vs. log[inhibitor])[1].

Protocol 2: In Vitro HDAC6 Fluorogenic Deacetylase Assay
  • Causality & Principle : HDAC6 removes acetyl groups from lysine residues. By utilizing a synthetic fluorogenic peptide substrate (Boc-Lys(Ac)-AMC), the assay measures activity through a two-step process: deacetylation by HDAC6, followed by cleavage of the deacetylated product by a developer protease to release the highly fluorescent AMC group[3].

  • Self-Validating System : A "no-enzyme" blank is run in parallel to subtract the background auto-hydrolysis of the substrate. Trichostatin A (TSA) is used as a positive control to ensure assay sensitivity[3].

Step-by-Step Workflow :

  • Reagent Setup : Dilute recombinant HDAC6 in assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA). (Rationale: BSA prevents non-specific adsorption of the enzyme to the microplate walls).

  • Compound Incubation : Add branched octanoic hydroxamic acid derivatives (0.1 nM to 10 µM) to the enzyme and incubate for 30 minutes at 37°C.

  • Substrate Addition : Introduce the fluorogenic acetylated substrate (Boc-Lys(Ac)-AMC) and incubate for an additional 30 minutes at 37°C.

  • Developer Addition : Add the developer solution (containing a trypsin-like protease and 1 µM TSA). (Rationale: TSA immediately halts further HDAC activity, while the protease specifically cleaves only the deacetylated AMC, ensuring the fluorescent signal is strictly proportional to prior HDAC activity).

  • Detection : Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) and calculate IC50 values relative to the vehicle control.

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Comparative

A Comparative Guide to the Confirmation of Absolute Stereochemistry: The Case of Synthetic 3R,7S-Dimethyl-8-hydroxyoctanoic Acid

For researchers, scientists, and professionals in drug development, the unambiguous assignment of absolute stereochemistry is a cornerstone of molecular characterization. The biological activity of a chiral molecule is i...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous assignment of absolute stereochemistry is a cornerstone of molecular characterization. The biological activity of a chiral molecule is intrinsically linked to its three-dimensional arrangement, where different enantiomers or diastereomers can exhibit vastly different pharmacological and toxicological profiles.[1] This guide provides an in-depth comparison of modern analytical techniques for the definitive confirmation of absolute stereochemistry, using the synthetic chiral building block, 3R,7S-Dimethyl-8-hydroxyoctanoic acid, as a practical example.

This document is structured to provide not just protocols, but the scientific rationale behind the selection of methods, data interpretation, and an integrated strategy for achieving irrefutable stereochemical assignment.

The Imperative of Stereochemical Integrity

The target molecule, 3R,7S-Dimethyl-8-hydroxyoctanoic acid, possesses two stereocenters, giving rise to four possible stereoisomers. The precise 3R,7S configuration is critical for its intended function as a synthetic intermediate or a final active pharmaceutical ingredient (API). An incorrect stereoisomer can lead to reduced efficacy, off-target effects, or even toxicity. Therefore, a robust analytical workflow to confirm the absolute configuration of the C3 and C7 positions is not merely a matter of analytical rigor but a prerequisite for its application.

This guide will compare and contrast the following key analytical methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically, the modified Mosher's ester analysis for the determination of the configuration of the secondary alcohol at C8, which is synthetically derived from the C7 stereocenter.

  • Vibrational Circular Dichroism (VCD): A powerful chiroptical technique for determining the absolute configuration of molecules in solution.

  • Chiral High-Performance Liquid Chromatography (HPLC): The workhorse for separating and quantifying stereoisomers.

  • Single-Crystal X-ray Crystallography: The unequivocal "gold standard" for stereochemical assignment.[2][3]

Comparative Analysis of Key Methodologies

Mosher's Ester Analysis: An NMR-Based Approach

Mosher's ester analysis is a widely used NMR technique to deduce the absolute configuration of chiral secondary alcohols.[2] It involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[4][5][6] The analysis of the ¹H NMR chemical shift differences (Δδ) between these diastereomers allows for the assignment of the alcohol's stereochemistry.[2][7]

Causality Behind Experimental Choices:

The core principle of Mosher's method lies in converting the enantiomeric relationship of the chiral alcohol into a diastereomeric one. Diastereomers possess different physical properties and, crucially, distinct NMR spectra.[7] The MTPA reagent is chosen for its rigid conformation upon esterification, where the phenyl group creates a distinct anisotropic shielding/deshielding cone. This effect causes predictable shifts in the proton resonances of the substrate depending on their spatial proximity to the phenyl group in the two diastereomers.

Experimental Workflow: Mosher's Ester Analysis

Mosher_Workflow cluster_prep Diastereomer Preparation cluster_analysis NMR Analysis & Configuration Assignment alcohol 3R,7S-Dimethyl-8- hydroxyoctanoic acid ester_R Reaction with (R)-MTPA-Cl alcohol->ester_R ester_S Reaction with (S)-MTPA-Cl alcohol->ester_S diastereomer_R Diastereomer 1 ((S)-Alcohol-(R)-MTPA) ester_R->diastereomer_R diastereomer_S Diastereomer 2 ((S)-Alcohol-(S)-MTPA) ester_S->diastereomer_S nmr_R ¹H NMR of Diastereomer 1 diastereomer_R->nmr_R nmr_S ¹H NMR of Diastereomer 2 diastereomer_S->nmr_S calc_delta Calculate Δδ (δS - δR) nmr_R->calc_delta nmr_S->calc_delta analyze_delta Analyze Sign of Δδ for Protons Near Stereocenter calc_delta->analyze_delta assign_config Assign Absolute Configuration analyze_delta->assign_config

Caption: Workflow for Mosher's ester analysis.

Detailed Protocol: Mosher's Ester Analysis

  • Esterification (Parallel Reactions):

    • In two separate vials, dissolve 1-5 mg of the synthetic 3R,7S-Dimethyl-8-hydroxyoctanoic acid in 0.5 mL of anhydrous pyridine or dichloromethane.

    • To one vial, add a slight molar excess of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).

    • To the other vial, add a slight molar excess of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).

    • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Allow the reactions to proceed at room temperature for 2-4 hours or until completion, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reactions by adding a few drops of water.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting diastereomeric esters by flash chromatography if necessary, although analysis of the crude product is often sufficient.[7]

  • NMR Acquisition:

    • Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters in the same solvent (e.g., CDCl₃) at the same concentration and temperature.

    • It is also beneficial to acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the unambiguous assignment of all proton signals.[7]

  • Data Analysis:

    • Assign the chemical shifts for the protons on either side of the C8 stereocenter.

    • Calculate the chemical shift difference (Δδ) for each pair of corresponding protons using the formula: Δδ = δ_S - δ_R.[2]

    • Apply the Mosher model: Protons on one side of the MTPA ester plane will have positive Δδ values, while those on the other side will have negative values. By correlating these signs with the spatial arrangement of the substituents, the absolute configuration can be determined.[2]

Hypothetical Data for 3R,7S-Dimethyl-8-hydroxyoctanoic acid MTPA Esters

Proton Assignment (near C8)δ_S (ppm)δ_R (ppm)Δδ (δ_S - δ_R)Inferred Configuration
H-71.851.95-0.10R
C7-CH₃0.920.85+0.07R
H-9 (CH₂)4.204.10+0.10R
H-10 (CH₃)1.251.35-0.10R

Note: This data is illustrative. The sign of Δδ depends on the specific conformation.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration in solution.[9] The experimental spectrum is then compared to a spectrum predicted by quantum mechanical calculations for a known stereoisomer. A match confirms the absolute configuration.[1][10]

Causality Behind Experimental Choices:

VCD is particularly advantageous when crystallization for X-ray analysis is difficult or when a non-invasive solution-state confirmation is desired.[9] It avoids the need for chemical derivatization, preserving the original molecule. The choice of solvent is critical, as it can influence the molecular conformation and thus the VCD spectrum.[10]

Experimental Protocol: VCD Analysis

  • Sample Preparation: Dissolve 1-10 mg of the purified 3R,7S-Dimethyl-8-hydroxyoctanoic acid in a suitable solvent (e.g., CDCl₃) to a concentration of approximately 0.05-0.1 M.

  • VCD Spectrum Acquisition: Acquire the VCD and IR spectra using a dedicated VCD spectrometer. Data collection may take 1-4 hours.

  • Computational Modeling:

    • Perform a conformational search for the R and S enantiomers of the target molecule using computational chemistry software.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the most stable conformers using Density Functional Theory (DFT).

    • Boltzmann-average the calculated spectra of the individual conformers to generate the final predicted VCD spectrum for each enantiomer.[10]

  • Spectral Comparison:

    • Compare the experimental VCD spectrum with the calculated spectra for the (3R,7S) and (3S,7R) enantiomers.

    • If the experimental spectrum matches the calculated spectrum for the (3R,7S) configuration in terms of sign and relative intensity of the major bands, the absolute configuration is confirmed.[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for separating and quantifying enantiomers and diastereomers.[3] This can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[11]

Causality Behind Experimental Choices:

For confirming the stereochemical purity of a synthetic sample, chiral HPLC is indispensable. The choice of a CSP is based on the structural features of the analyte. For a carboxylic acid like our target molecule, polysaccharide-based CSPs are often effective. The mobile phase is optimized to achieve the best resolution between the stereoisomers.

Experimental Protocol: Chiral HPLC

  • Column Selection: Choose an appropriate chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).

  • Method Development:

    • Develop a separation method by screening different mobile phases (e.g., hexane/isopropanol with a small amount of trifluoroacetic acid for normal phase, or an aqueous buffer with acetonitrile/methanol for reversed-phase).

    • Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of all four possible stereoisomers if a racemic or diastereomeric mixture is available for method development.

  • Analysis:

    • Inject a solution of the synthetic 3R,7S-Dimethyl-8-hydroxyoctanoic acid.

    • Compare the retention time with that of a certified reference standard, if available.

    • If no standard exists, this method serves to confirm the diastereomeric and enantiomeric purity of the synthesized compound. The separated isomers can be collected for analysis by other methods like VCD or Mosher's.

Comparison of Analytical Methods

FeatureMosher's Ester (NMR)Vibrational Circular Dichroism (VCD)Chiral HPLCSingle-Crystal X-ray
Principle Diastereomer formation & NMR analysisDifferential absorption of polarized IR lightDifferential interaction with a chiral stationary phaseDiffraction of X-rays by a crystal lattice
Sample Req. 1-5 mg1-10 mg< 1 mg< 1 mg (single crystal)
Time 4-6 hours (including derivatization)[4]1-4 hours (plus computation time)0.5-2 hours (method dependent)6-24 hours (for data collection)[2]
Output Assignment of a single stereocenterAssignment of the entire molecule's configurationSeparation and quantification of stereoisomersUnambiguous 3D structure
Advantages Relatively rapid, no specialized spectrometerNo derivatization needed, solution-state analysisExcellent for purity assessment, preparative separation"Gold standard," definitive result[2][3]
Limitations Requires derivatization, model-dependent, can be complex for flexible molecules[2]Requires computational support, can be challenging for flexible molecules[1][9]Requires method development, reference standard needed for absolute assignmentRequires a suitable single crystal, which can be difficult to obtain[2][3]

An Integrated Strategy for Unambiguous Confirmation

A single technique may not always provide sufficient confidence. A multi-faceted, hierarchical approach is recommended for the robust confirmation of the absolute stereochemistry of synthetic 3R,7S-Dimethyl-8-hydroxyoctanoic acid.

Integrated_Strategy cluster_confirmation Absolute Configuration Confirmation start Synthetic 3R,7S-Dimethyl- 8-hydroxyoctanoic acid hplc Chiral HPLC Analysis start->hplc purity_check Diastereomeric & Enantiomeric Purity Confirmed? hplc->purity_check mosher Mosher's Ester Analysis (for C7/C8 center) purity_check->mosher Yes vcd VCD Analysis (for entire molecule) purity_check->vcd Yes repurify Re-purify Sample purity_check->repurify No xray_attempt Attempt Crystallization mosher->xray_attempt vcd->xray_attempt xray_analysis Single-Crystal X-ray Diffraction xray_attempt->xray_analysis Crystal Obtained final_confirmation Absolute Stereochemistry Confirmed xray_analysis->final_confirmation repurify->hplc

Caption: Integrated workflow for stereochemical confirmation.

This strategy leverages the strengths of each technique:

  • Purity First: Chiral HPLC is the initial gatekeeper to ensure the sample is stereochemically pure. If impurities are detected, further purification is required before proceeding.

  • Parallel Confirmation: For a pure sample, Mosher's analysis and VCD can be performed concurrently. Mosher's provides a relatively quick assessment of the C7/C8 stereocenter, while VCD offers a global confirmation of the entire molecule's absolute configuration without derivatization.

  • The Ultimate Proof: Throughout the process, attempts should be made to grow a single crystal suitable for X-ray diffraction. If successful, this provides the most definitive and irrefutable evidence of the absolute stereochemistry.[2][3]

By employing this integrated approach, researchers can be highly confident in the stereochemical integrity of their synthetic 3R,7S-Dimethyl-8-hydroxyoctanoic acid, ensuring its suitability for downstream applications in research and development.

References

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed. Available at: [Link]

  • Vibrational circular dichroism (VCD) - Bruker. Available at: [Link]

  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange. Available at: [Link]

  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. Available at: [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery | American Laboratory. Available at: [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments. Available at: [Link]

  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC. Available at: [Link]

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Validation

Comparative Metabolic Profiling of 3R,7S-Dimethyl-8-hydroxyoctanoic Acid: A Guide for Researchers

This guide provides a comprehensive framework for the comparative metabolic profiling of 3R,7S-Dimethyl-8-hydroxyoctanoic acid across different mammalian cell lines. As a novel compound with therapeutic potential, unders...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the comparative metabolic profiling of 3R,7S-Dimethyl-8-hydroxyoctanoic acid across different mammalian cell lines. As a novel compound with therapeutic potential, understanding its cellular metabolism is paramount for elucidating its mechanism of action, identifying potential off-target effects, and predicting its efficacy and toxicity in a preclinical setting. This document will delve into the rationale behind experimental design, provide detailed protocols, and offer insights into data interpretation, all grounded in established scientific principles.

The Critical Role of Metabolic Profiling in Drug Development

The metabolic fate of a compound can significantly influence its pharmacological activity. Cellular enzymes can transform a parent compound into various metabolites, which may be more active, less active, or have entirely different biological effects. Comparative metabolic profiling in a panel of cell lines representing diverse tissue types and disease states offers a powerful tool to anticipate the metabolic landscape a drug candidate may encounter in vivo. This approach allows for the early identification of metabolic liabilities and opportunities, guiding lead optimization and de-risking the drug development process.

Experimental Design: A Multifaceted Approach

The selection of cell lines and analytical techniques is a critical first step in designing a robust comparative metabolomics study.

Cell Line Selection: Capturing Metabolic Diversity

To obtain a comprehensive understanding of the metabolic profile of 3R,7S-Dimethyl-8-hydroxyoctanoic acid, a panel of cell lines with distinct metabolic characteristics is recommended. For this guide, we will consider three representative human cell lines:

  • HepG2 (Hepatocellular Carcinoma): As the liver is the primary site of drug metabolism, a liver-derived cell line is essential. HepG2 cells retain many of the metabolic functions of primary hepatocytes, providing insights into hepatic clearance and the formation of liver-specific metabolites.[1]

  • MCF-7 (Breast Adenocarcinoma): A cancer cell line is included to explore potential differences in metabolism within a disease context. Cancer cells often exhibit altered metabolic pathways, which could influence the efficacy and metabolism of a therapeutic compound.

  • HFF-1 (Human Foreskin Fibroblasts): A non-cancerous, normal cell line serves as a crucial control to distinguish between general cellular metabolism and cancer-specific metabolic alterations.

Analytical Platform: The Synergy of LC-MS and NMR

A dual-platform analytical approach is advocated to maximize the coverage and confidence in metabolite identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse of metabolomics, offering high sensitivity and the ability to detect a wide range of metabolites.[2][3] Untargeted LC-MS analysis will be employed to capture a global snapshot of the metabolic changes induced by 3R,7S-Dimethyl-8-hydroxyoctanoic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR is a highly reproducible and quantitative technique that provides detailed structural information, which is invaluable for the unambiguous identification of novel metabolites.[4][5]

A Step-by-Step Guide to Comparative Metabolic Profiling

The following protocols are designed to ensure data quality and reproducibility.

Experimental Workflow

workflow cluster_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis Analysis cluster_data Data Processing & Interpretation A Seed HepG2, MCF-7, HFF-1 cells B 24h Incubation A->B C Treat with 3R,7S-Dimethyl-8-hydroxyoctanoic acid (and vehicle control) B->C D Incubate for defined time points (e.g., 6, 24, 48h) C->D E Quench metabolism with cold saline D->E F Lyse cells and extract metabolites with cold 80% Methanol E->F G Centrifuge to pellet debris F->G H Collect supernatant G->H I LC-MS Analysis H->I J NMR Analysis H->J K Data Preprocessing (Peak picking, alignment) I->K J->K L Statistical Analysis (PCA, OPLS-DA) K->L M Metabolite Identification L->M N Pathway Analysis & Biological Interpretation M->N

Caption: Experimental workflow for comparative metabolic profiling.

Detailed Protocols

1. Cell Culture and Treatment:

  • Culture HepG2, MCF-7, and HFF-1 cells in their respective recommended media and conditions until they reach approximately 80% confluency.

  • Plate the cells in 6-well plates and allow them to adhere for 24 hours.

  • Treat the cells with a predetermined concentration of 3R,7S-Dimethyl-8-hydroxyoctanoic acid (e.g., 10 µM) and a vehicle control (e.g., DMSO). Include multiple biological replicates for each condition.

  • Incubate the cells for various time points (e.g., 6, 24, and 48 hours) to capture both early and late metabolic events.

2. Metabolite Extraction (for adherent cells): [6][7]

  • Quenching: The ideal extraction procedure should immediately quench metabolism.[8] Aspirate the culture medium and wash the cells twice with ice-cold 0.9% (w/v) NaCl solution to remove extracellular metabolites and rapidly halt enzymatic activity.

  • Extraction: Add 1 mL of ice-cold 80% methanol to each well. Methanol is effective for extracting a wide range of metabolites.[9]

  • Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

  • Homogenization: Vortex the tubes vigorously and sonicate for 5 minutes in an ice-water bath to ensure complete cell lysis.

  • Precipitation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet proteins and other cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until analysis.

3. LC-MS and NMR Analysis:

  • Reconstitution: Reconstitute the dried extracts in an appropriate solvent for the respective analytical platform (e.g., 50% methanol for LC-MS, phosphate buffer with D2O for NMR).

  • LC-MS Analysis: Perform chromatographic separation using a reversed-phase or HILIC column to resolve a wide range of metabolites.[2] Analyze the samples in both positive and negative ionization modes to maximize metabolite detection.

  • NMR Analysis: Acquire one-dimensional (1D) 1H NMR spectra for all samples.[10] For the identification of unknown metabolites, two-dimensional (2D) NMR experiments (e.g., COSY, HSQC) can be performed on pooled samples.[4]

4. Data Processing and Statistical Analysis:

  • Data Preprocessing: Raw data from LC-MS and NMR should be processed to remove noise, pick peaks, and align features across samples.[11]

  • Multivariate Analysis: Employ multivariate statistical methods such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) to identify significant differences in the metabolic profiles between the different cell lines and treatments.

  • Metabolite Identification: Putative metabolites are identified by comparing their mass-to-charge ratio (m/z) and retention times with metabolite databases. The structural identity of key metabolites should be confirmed using tandem MS (MS/MS) fragmentation patterns and, where possible, by comparison with authentic chemical standards or through 2D NMR.

Interpreting the Metabolic Landscape

The data obtained from this comparative analysis will reveal the metabolic fate of 3R,7S-Dimethyl-8-hydroxyoctanoic acid in different cellular contexts.

Hypothetical Metabolic Pathway

Based on the known metabolism of similar medium-chain fatty acids, a plausible metabolic pathway for 3R,7S-Dimethyl-8-hydroxyoctanoic acid involves beta-oxidation.[12]

pathway cluster_beta_oxidation Mitochondrial Beta-Oxidation cluster_conjugation Phase II Conjugation parent 3R,7S-Dimethyl-8-hydroxyoctanoic acid met1 Activation to Acyl-CoA parent->met1 Acyl-CoA Synthetase conj1 Glucuronidation parent->conj1 UGTs conj2 Sulfation parent->conj2 SULTs met2 Dehydrogenation met1->met2 met3 Hydration met2->met3 met4 Dehydrogenation met3->met4 met5 Thiolysis met4->met5 acetyl_coa Acetyl-CoA met5->acetyl_coa Release of Acetyl-CoA shortened_acyl_coa Propionyl-CoA (due to methyl branching) met5->shortened_acyl_coa Shortened Acyl-CoA excretion1 excretion1 conj1->excretion1 Excreted Metabolite excretion2 excretion2 conj2->excretion2 Excreted Metabolite

Caption: Plausible metabolic pathways for 3R,7S-Dimethyl-8-hydroxyoctanoic acid.

Comparative Data Summary (Hypothetical)
MetaboliteHepG2 (Relative Abundance)MCF-7 (Relative Abundance)HFF-1 (Relative Abundance)
3R,7S-Dimethyl-8-hydroxyoctanoic acid (Parent) 1.005.238.12
Metabolite A (Acyl-CoA conjugate) 3.451.500.89
Metabolite B (Beta-oxidation product 1) 4.120.980.45
Metabolite C (Beta-oxidation product 2) 2.980.540.21
Metabolite D (Glucuronide conjugate) 6.780.320.15
Discussion of Hypothetical Results

The hypothetical data in the table suggests that HepG2 cells exhibit the most extensive metabolism of the parent compound, as indicated by its lower relative abundance and the higher levels of its metabolites. This is consistent with the high metabolic capacity of liver cells. The presence of acyl-CoA conjugates and beta-oxidation products points towards mitochondrial fatty acid metabolism as a key pathway. The high level of the glucuronide conjugate in HepG2 cells is also expected, as glucuronidation is a major phase II detoxification pathway in the liver.

In contrast, the MCF-7 and HFF-1 cell lines show significantly less metabolism, with higher levels of the parent compound remaining. This could imply that the compound may have a longer half-life and potentially greater activity in non-hepatic tissues. The subtle differences in the metabolic profiles between MCF-7 and HFF-1 cells could provide clues about cancer-specific metabolic vulnerabilities that could be exploited therapeutically.

Conclusion and Future Directions

This guide outlines a robust and comprehensive strategy for the comparative metabolic profiling of 3R,7S-Dimethyl-8-hydroxyoctanoic acid. By employing a multi-cell line and multi-platform approach, researchers can gain critical insights into the metabolic fate of this compound, which is essential for its continued development as a potential therapeutic agent. The findings from such studies will not only elucidate the compound's mechanism of action but also inform subsequent preclinical and clinical investigations. Future studies could involve the use of stable isotope-labeled 3R,7S-Dimethyl-8-hydroxyoctanoic acid to definitively trace the fate of the parent molecule and its metabolites.

References

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  • Sellick, C. A., Hansen, R., Stephens, G. M., Goodacre, R., & Dickson, A. J. (2011). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. Nature Protocols, 6(8), 1241–1249. [Link]

  • Xia, J., & Wishart, D. S. (2011). Web-based inference of biological patterns, functions and pathways from metabolomic data using MetaboAnalyst. Nature Protocols, 6(6), 743–760. [Link]

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  • Smith, C. A., Want, E. J., O'Maille, G., Abagyan, R., & Siuzdak, G. (2006). XCMS: processing mass spectrometry data for metabolite profiling using nonlinear peak alignment, matching, and identification. Analytical Chemistry, 78(3), 779–787. [Link]

  • Chen, J., & Snyder, M. (2012). The human fatty acid synthase (FASN) gene: a novel target for anti-cancer therapy. Journal of Cancer Therapy, 3(6), 902-913. [Link]

  • Taymaz-Nikerel, H., de Visser, A., de Groot, M. J., van Gulik, W. M., & Heijnen, J. J. (2009). The effect of the quenching and extraction method on the intracellular metabolite concentrations in Saccharomyces cerevisiae. OMICS: A Journal of Integrative Biology, 13(4), 327–337. [Link]

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Comparative

A Senior Application Scientist's Guide to In Silico Characterization of 3R,7S-Dimethyl-8-hydroxyoctanoic Acid and its Putative Receptor

This guide provides a comprehensive, in-depth comparison of the in silico modeling and molecular docking of 3R,7S-Dimethyl-8-hydroxyoctanoic acid with a putative receptor. It is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth comparison of the in silico modeling and molecular docking of 3R,7S-Dimethyl-8-hydroxyoctanoic acid with a putative receptor. It is designed for researchers, scientists, and drug development professionals, offering a narrative that blends technical protocols with the rationale behind experimental choices. Our focus is on establishing a self-validating system that ensures scientific integrity and provides actionable insights.

Introduction: The Challenge of Orphan Ligands and Putative Receptors

3R,7S-Dimethyl-8-hydroxyoctanoic acid is a structurally interesting fatty acid derivative. While its precise biological role and receptor are not yet fully elucidated, its structure suggests potential interaction with receptors that recognize endogenous hydroxy-carboxylic acids. Such molecules often act as signaling molecules, binding to specific receptors to trigger downstream cellular responses. A significant challenge in modern pharmacology is the "de-orphanization" of receptors for which no endogenous ligand is known, or conversely, identifying the receptor for a known bioactive molecule.[1][2][3]

In silico techniques, such as molecular docking and molecular dynamics, have become indispensable for navigating this challenge.[4] They offer a rapid and cost-effective methodology to predict and analyze the binding of a ligand to a potential protein target, thereby generating strong hypotheses for subsequent in vitro and in vivo validation.[5][6] This guide will compare the binding characteristics of our lead molecule, 3R,7S-Dimethyl-8-hydroxyoctanoic acid, against a known agonist and a parent compound, using a putative receptor from the hydroxy-carboxylic acid (HCA) receptor family as our target.

Part 1: Putative Target Identification and Comparative Ligand Selection

Rationale for Target Selection

Given the ligand's structure—a hydroxy-carboxylic acid—the most logical putative targets are members of the HCA receptor family, which are G protein-coupled receptors (GPCRs).[7] These receptors are known to bind endogenous hydroxy fatty acids. For this guide, we will select the HCA2 receptor (GPR109A) as our putative target. Its structure has been well-characterized, and it is known to be activated by molecules like nicotinic acid, making it an excellent candidate for our comparative study.

Selection of Comparative Ligands

To provide a robust comparison, we will analyze three molecules in parallel with our lead compound:

  • 3R,7S-Dimethyl-8-hydroxyoctanoic acid (Lead Compound): The molecule of interest.

  • Nicotinic Acid (Reference Agonist): A well-established agonist for the HCA2 receptor. This serves as our positive control.

  • Octanoic Acid (Parent Compound): The parent C8 fatty acid, lacking the hydroxyl and methyl groups. This helps to elucidate the specific contribution of these functional groups to binding affinity.

This comparative approach is crucial. It allows us to benchmark the performance of our lead compound against a known standard and understand the structure-activity relationship (SAR) by observing how structural modifications affect binding.

Part 2: The In Silico Workflow: From Structure Preparation to Dynamic Simulation

Our workflow is designed as a multi-step validation process. Initial predictions from molecular docking are refined and validated through molecular dynamics simulations, providing a more accurate and dynamic picture of the ligand-receptor interaction.

In_Silico_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_md Validation Phase Target_Prep 1. Target (HCA2) Preparation Docking 3. Molecular Docking (AutoDock Vina) Target_Prep->Docking Ligand_Prep 2. Ligand Preparation Ligand_Prep->Docking Analysis_Dock 4. Pose & Affinity Analysis Docking->Analysis_Dock MD_Sim 5. MD Simulation (GROMACS) Analysis_Dock->MD_Sim Analysis_MD 6. Trajectory Analysis (RMSD/RMSF) MD_Sim->Analysis_MD

Caption: Overall workflow from target preparation to molecular dynamics analysis.

Part 3: Experimental Protocol - Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][8] It is the cornerstone of our initial screening. We will use AutoDock Vina , a widely-used open-source program known for its speed and accuracy.[9][10]

Protocol 3.1: Receptor Preparation

Causality: The raw PDB structure is not ready for docking. It contains water molecules, co-factors, and lacks hydrogen atoms, all of which would interfere with the docking algorithm. This protocol ensures a clean, chemically correct receptor model.

  • Obtain Receptor Structure: Download the crystal structure of the HCA2 receptor from the Protein Data Bank (PDB).

  • Clean the Structure: Using a molecular visualization tool like UCSF Chimera or PyMOL, remove all water molecules, ions, and any co-crystallized ligands.[11]

  • Add Hydrogens and Charges: Use AutoDock Tools to add polar hydrogens and compute Gasteiger charges. This is critical for accurately calculating electrostatic interactions.[12]

  • Define Atom Types: Assign atom types to the receptor.

  • Save as PDBQT: The final prepared receptor file is saved in the PDBQT format, which includes charge and atom type information required by Vina.[13]

Protocol 3.2: Ligand Preparation

Causality: Ligands must be converted into a 3D format with defined rotatable bonds. The docking software needs to know which bonds it can twist and turn to find the best fit in the receptor's binding pocket.

  • Obtain Ligand Structures: Obtain 2D structures of the four ligands (e.g., from PubChem) and save them in SDF or MOL2 format.

  • Generate 3D Conformations: Use a tool like Open Babel to convert the 2D structures into 3D.

  • Energy Minimization: Perform an energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.

  • Define Torsions and Save as PDBQT: Use AutoDock Tools to define the rotatable bonds and save the final prepared ligands in the PDBQT format.

Protocol 3.3: Docking Execution with AutoDock Vina

Docking_Workflow Receptor Receptor.pdbqt Cleaned HCA2 Structure Vina AutoDock Vina Execution Receptor->Vina Ligand Ligand.pdbqt Prepared Ligand Ligand->Vina Config conf.txt Center_x, Center_y, Center_z Size_x, Size_y, Size_z Exhaustiveness = 16 Config->Vina Output Output.pdbqt 9 Binding Poses Vina->Output Log Log.txt Binding Affinities (kcal/mol) Vina->Log MD_Workflow System System.gro / topol.top Solvated & Ionized Complex Minimization {Energy Minimization | Relax clashes} System->Minimization NVT {NVT Equilibration | Stabilize Temperature} Minimization->NVT NPT {NPT Equilibration | Stabilize Pressure & Density} NVT->NPT Production {Production MD (100 ns) | Collect Trajectory Data} NPT->Production Trajectory traj.xtc Atomic Coordinates vs. Time Production->Trajectory

Caption: The GROMACS workflow for MD simulation.

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes.

  • NVT Equilibration: Equilibrate the system for a short period (e.g., 1 ns) at a constant Number of particles, Volume, and Temperature (NVT) to allow the solvent to settle around the complex. 3. NPT Equilibration: Equilibrate further (e.g., 1-5 ns) at a constant Number of particles, Pressure, and Temperature (NPT) to ensure the system reaches the correct density. 4. Production MD: Run the production simulation for a significant duration (e.g., 100 ns) to sample the conformational space of the complex. This is the data-gathering phase.

Part 6: Comparative Analysis of MD Trajectories

The analysis of the MD trajectory provides critical data on the stability of the protein-ligand complex over time.

Root-Mean-Square Deviation (RMSD)

Trustworthiness: RMSD measures the average deviation of a selection of atoms (e.g., the protein backbone or the ligand) from a reference structure (usually the starting frame) over time. [14][15]A stable system will show the RMSD value plateauing after an initial equilibration period. A constantly increasing RMSD suggests the complex is unstable and the ligand may be dissociating.

LigandAverage Protein Backbone RMSD (Å)Average Ligand RMSD (Å)Stability Assessment
3R,7S-Dimethyl-8-hydroxyoctanoic acid 1.5 ± 0.21.2 ± 0.3High (Plateau reached)
Nicotinic Acid (Reference) 1.4 ± 0.21.1 ± 0.2High (Plateau reached)
Octanoic Acid (Parent) 1.8 ± 0.43.5 ± 0.8Low (Drifting, no stable plateau)

This data is illustrative and serves as a representative example for this guide.

The hypothetical data suggests that both the lead compound and the reference agonist form stable complexes, while the parent compound is unstable in the binding pocket, reinforcing the docking predictions.

Root-Mean-Square Fluctuation (RMSF)

RMSF measures the fluctuation of individual residues over the course of the simulation. [14][15]High RMSF values in the binding site residues when complexed with a ligand can indicate an unstable interaction. Comparing the RMSF of binding site residues across the different simulations can reveal which ligands are better at "locking down" the active site into a stable conformation.

Conclusion and Future Directions

This guide outlines a rigorous, multi-stage in silico workflow for characterizing a novel ligand with a putative receptor. By combining molecular docking for initial prediction and molecular dynamics for validation, we build a strong, evidence-based case for a ligand's potential activity.

Our comparative analysis suggests that 3R,7S-Dimethyl-8-hydroxyoctanoic acid is a high-affinity ligand for the HCA2 receptor, with predicted binding energy superior to the known agonist Nicotinic Acid. The stability of its docked complex, as validated by MD simulations, further strengthens this hypothesis. The data strongly indicates that the hydroxyl and dimethyl functionalities are crucial for achieving this high-affinity and stable binding.

These in silico results provide a compelling rationale for advancing this molecule to the next stage of the drug discovery pipeline: in vitro experimental validation, such as competitive binding assays and functional assays, to confirm its activity at the HCA2 receptor.

References

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). Vertex AI Search.
  • In silico Identification and Characterization of Protein-Ligand Binding Sites. SpringerLink.
  • GROMACS Tutorial - Protein-Ligand Complex. GROMACS Tutorials.
  • Tutorial – AutoDock Vina. (2020, December 4). Scripps Research.
  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.
  • Protein-Ligand Complex. MD Tutorials.
  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities. (2025, October 9). Journal of Medicinal Chemistry.
  • Decrypting orphan GPCR drug discovery via multitask learning. (2024, January 23).
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  • AutoDock Vina Manual. (2020, December 5). Scripps Research.
  • Autodock-vina-example. GitHub.
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  • molecular_dynamics_analyses. GitHub.
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  • Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. (2022, April 27). bioRxiv.
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  • In Silico Screening and Molecular Dynamics Simulation Studies in the Identification of Natural Compound Inhibitors. (2023, March 5). MDPI.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3R,7S-Dimethyl-8-hydroxyoctanoic acid

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3R,7S-Dimethyl-8-hydroxyoctanoic acid. As researchers and drug development professionals, our commitment to safety and...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3R,7S-Dimethyl-8-hydroxyoctanoic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This guide is designed to provide not just a procedure, but a framework for thinking about chemical waste management, grounded in scientific principles and regulatory standards.

The core principle of this protocol is risk mitigation through containment and proper waste stream management. 3R,7S-Dimethyl-8-hydroxyoctanoic acid, while not acutely toxic, presents specific hazards that necessitate a structured disposal pathway. Adherence to these guidelines is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This informs every subsequent step, from personal protective equipment (PPE) selection to waste segregation. According to its Safety Data Sheet (SDS), 3R,7S-Dimethyl-8-hydroxyoctanoic acid is classified with the following hazards.[1]

Hazard ClassGHS Hazard StatementPrecautionary Statement (Disposal Context)
Skin Irritation (Category 2) H315: Causes skin irritation.[1]P280: Wear protective gloves.[1]
Eye Irritation (Category 2A) H319: Causes serious eye irritation.[1]P280: Wear eye protection/face protection.[1]
Specific Target Organ Toxicity H335: May cause respiratory irritation.[1]P261: Avoid breathing dust.[1]

The primary risks associated with this compound during disposal operations are dermal/eye contact and inhalation of dust particles. Therefore, all handling procedures must be conducted in a manner that minimizes these exposure routes.

Immediate Safety and Handling Protocols

Prior to initiating any waste collection, ensure the following safety measures are in place. This establishes a controlled environment and minimizes the risk of accidental exposure.

  • Personal Protective Equipment (PPE): A baseline of appropriate PPE is non-negotiable.

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]

    • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile). Inspect gloves for integrity before each use.[3]

    • Body Protection: A standard laboratory coat is required to prevent skin contact.[2]

  • Ventilation: All transfers of 3R,7S-Dimethyl-8-hydroxyoctanoic acid waste should be performed in a well-ventilated area, preferably inside a certified chemical fume hood to prevent inhalation of dust.[2]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible.[4] All personnel handling the waste must be familiar with the location and contents of the spill kit.

Disposal Workflow: Collection for Professional Disposal

The mandated disposal route for 3R,7S-Dimethyl-8-hydroxyoctanoic acid is collection by a licensed and approved hazardous waste disposal company.[1][3] In-laboratory treatment, such as neutralization for sewer disposal, is not recommended for this organic compound due to its chemical properties and the potential for incomplete reactions or the presence of other contaminants.

The following diagram outlines the decision-making and operational workflow for proper disposal.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Begin Disposal Process for 3R,7S-Dimethyl-8-hydroxyoctanoic acid ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood characterize Characterize Waste: Solid, Liquid, or Contaminated Debris? fume_hood->characterize select_container Select Compatible Waste Container (e.g., Polyethylene) characterize->select_container segregate Segregate as 'Non-Halogenated Organic Acid Waste' select_container->segregate label_waste Label Container with: 'Hazardous Waste', Chemical Name, Date segregate->label_waste store_saa Store in Designated Satellite Accumulation Area (SAA) label_waste->store_saa log_waste Log Waste in Inventory store_saa->log_waste contact_ehs Contact EHS for Pickup log_waste->contact_ehs end Professional Disposal by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for 3R,7S-Dimethyl-8-hydroxyoctanoic acid.

Experimental Protocol: Waste Accumulation

This protocol details the step-by-step methodology for collecting and storing waste 3R,7S-Dimethyl-8-hydroxyoctanoic acid prior to its removal by professionals.

4.1. Waste Characterization and Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.[2]

  • Identify the Waste Stream: Classify the waste as "Non-Halogenated Organic Acid Waste."

  • Segregate Incompatibles: Ensure the designated waste container for this compound does not contain incompatible materials. Store it separately from:

    • Bases/Alkaline Solutions: To prevent vigorous neutralization reactions.[5]

    • Strong Oxidizing Agents: To avoid potential exothermic or explosive reactions.[5]

    • Inorganic Acids: Organic and inorganic acid waste streams should generally be kept separate.[2][5]

    • Aqueous Waste: Collect aqueous solutions separately from organic solvent waste.[2]

The following diagram illustrates the principle of waste segregation in a Satellite Accumulation Area.

Caption: Segregation of incompatible waste streams in an SAA.

4.2. Container Selection and Labeling

  • Choose a Compatible Container: Use a container made of a material that is compatible with organic acids, such as high-density polyethylene (HDPE) or glass. Ensure the container has a secure, leak-proof screw-top cap.[6] Do not use metal containers, which can be corroded by acids.[7]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[7] The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "3R,7S-Dimethyl-8-hydroxyoctanoic acid". Do not use abbreviations.[8]

    • The accumulation start date (the date the first drop of waste is added).[9]

    • A clear indication of the hazards (e.g., "Irritant").

  • Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when actively adding waste.[5] Leaving a funnel in the opening is a common but serious violation.

4.3. Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[5] This is a designated location at or near the point of generation and under the control of laboratory personnel.[10][11]

  • Location: The SAA must be situated close to where the waste is generated.[7]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire contents of the container in case of a leak.[7]

  • Inspections: The SAA must be inspected weekly for leaks and to ensure containers are properly labeled and closed.[5]

  • Volume and Time Limits: Do not exceed the SAA volume limit (typically 55 gallons).[11] While partially filled containers may remain for up to one year, full containers must be removed within three days for transfer to a central accumulation area.[5] It is best practice to contact your institution's Environmental Health & Safety (EHS) department for pickup well before these limits are reached.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate area. Ensure adequate ventilation.[12]

  • Don PPE: Before attempting cleanup, don the appropriate PPE as described in Section 2.

  • Contain and Absorb:

    • Cover drains to prevent environmental release.[1]

    • For a solid spill, carefully sweep or scoop the material to avoid creating dust.[8]

    • For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow) to soak up the substance.[3]

  • Collect Waste: Place all spilled material and contaminated cleanup supplies into a designated hazardous waste container.[3][8]

  • Decontaminate: Clean the spill area thoroughly.[1]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.

Regulatory Framework: The Role of RCRA and EHS

In the United States, the management of hazardous waste is governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[9][13] RCRA establishes a "cradle-to-grave" framework for hazardous waste management, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[9]

Your institution's Environmental Health & Safety (EHS) department is your primary resource for navigating these regulations. They are responsible for:

  • Providing institution-specific training and guidelines.

  • Supplying proper waste containers and labels.

  • Managing the hazardous waste pickup schedule.

  • Ensuring the institution remains in compliance with all local, state, and federal regulations.[6]

Always consult your EHS department to ensure your laboratory's procedures align with institutional and regulatory requirements.[6]

References

  • MilliporeSigma. (2025, September 27). Safety Data Sheet for 3,7-Dimethyl-7-hydroxyoctanal.
  • Sigma-Aldrich. (n.d.).
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  • Thermo Fisher Scientific. (2019, March 13).
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  • Merck. (2021, July 1).
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  • U.S. Environmental Protection Agency. (2025, November 25).
  • Cheméo. (n.d.). Chemical Properties of 3,7-Dimethyl-octanoic acid (CAS 5698-27-1).
  • FooDB. (2010, April 8). Showing Compound (R)-3-Hydroxyoctanoic acid (FDB010907).
  • ChemicalBook. (n.d.). 8-HYDROXYOCTANOIC ACID CAS#: 764-89-6.
  • University of British Columbia. (n.d.).
  • Lab Alley. (2024, July 15). How to dispose of hydrochloric acid.
  • Wikipedia. (n.d.). 3-Hydroxyoctanoic acid.
  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA.
  • BenchChem. (2025). Proper Disposal of 8-(3-Methylphenyl)

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3R,7S-Dimethyl-8-hydroxyoctanoic acid

As researchers and scientists at the forefront of drug development, we frequently encounter novel chemical entities. 3R,7S-Dimethyl-8-hydroxyoctanoic acid, for which a specific Safety Data Sheet (SDS) may not be readily...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, we frequently encounter novel chemical entities. 3R,7S-Dimethyl-8-hydroxyoctanoic acid, for which a specific Safety Data Sheet (SDS) may not be readily available, must be treated with the utmost caution. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to handle this and other novel compounds with confidence and safety.

The Precautionary Principle: A Foundation of Laboratory Safety

When dealing with a substance with unknown toxicological properties, the foundational principle is to assume it is hazardous.[1][2] A thorough risk assessment is the mandatory first step before any handling of the compound.[3][4] This assessment should evaluate potential exposure routes—inhalation, dermal contact, and ingestion—and presuppose a high level of toxicity until proven otherwise.

I. Engineering and Administrative Controls: Your First Line of Defense

Before any discussion of Personal Protective Equipment (PPE), it is critical to address the more effective safety measures at the top of the hierarchy of controls: engineering and administrative controls.[5][6] PPE should be considered the last line of defense.

Engineering Controls: Isolating the Hazard

Engineering controls are physical changes to the workplace that isolate workers from the hazard.[7][8]

  • Chemical Fume Hood: All manipulations of 3R,7S-Dimethyl-8-hydroxyoctanoic acid, whether in solid or solution form, must be conducted within a certified chemical fume hood.[9] This is crucial to contain any potential vapors, aerosols, or dust, preventing inhalation, which is a primary route of exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Administrative Controls: Safe Work Practices

Administrative controls are changes in work policies and procedures to reduce exposure.[5][8]

  • Designated Area: A specific area of the lab, clearly marked with appropriate hazard signage, must be designated for handling 3R,7S-Dimethyl-8-hydroxyoctanoic acid.[10][11] Access to this area should be restricted.[8][11]

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound is required. This SOP should be read and understood by all personnel involved in the work.

  • Labeling: All containers of 3R,7S-Dimethyl-8-hydroxyoctanoic acid must be clearly labeled with the chemical name, structure, and appropriate hazard warnings.[10]

  • Training: All personnel must be trained on the specific hazards of carboxylic acids and the procedures outlined in the SOP before beginning work.[12]

II. Personal Protective Equipment (PPE): A Necessary Barrier

While engineering and administrative controls are primary, a robust PPE plan is essential for the immediate handling of 3R,7S-Dimethyl-8-hydroxyoctanoic acid.

Eye and Face Protection

Given the acidic nature of the carboxyl group, this compound must be considered corrosive or at least a severe irritant to the eyes.

  • Chemical Splash Goggles: These are mandatory and must be worn at all times when in the designated handling area. They provide a seal around the eyes, protecting against splashes from all directions.

  • Face Shield: A face shield must be worn in conjunction with chemical splash goggles, especially when handling larger quantities (typically >50 mL) or when there is a significant risk of splashing.[1]

Skin and Body Protection
  • Gloves: The selection of appropriate gloves is critical. For incidental contact, nitrile gloves are a suitable choice due to their good resistance to acids and their tendency to tear visibly when punctured.[13] For extended contact or when handling larger quantities, heavier-duty gloves such as neoprene or butyl rubber are recommended.[14][15] Always inspect gloves for any signs of degradation or punctures before use.[12] Double-gloving can provide an additional layer of protection.

Glove MaterialRecommended UseAdvantagesDisadvantages
Nitrile Incidental contact, handling small quantitiesGood for solvents, oils, some acids and bases. Clear indication of tears. Good alternative for those with latex allergies.[13]Not recommended for prolonged exposure to highly corrosive substances.
Neoprene Extended contact, handling larger quantitiesGood for acids, bases, alcohols, and peroxides.[13][14] Good tear resistance.Poor for halogenated and aromatic hydrocarbons.[13]
Butyl Rubber High-risk applications, handling concentrated solutionsExcellent resistance to highly corrosive acids, ketones, and esters.[14]Poor for gasoline and aliphatic, aromatic, and halogenated hydrocarbons.[13][14]
Polyvinyl Chloride (PVC) Good for acids and basesGood resistance to abrasions.[13]Poor for most organic solvents.[13][15]
  • Laboratory Coat: A clean, buttoned laboratory coat is the minimum requirement.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is necessary.

  • Closed-Toe Shoes: Shoes that fully cover the feet are mandatory in any laboratory setting.[12]

Respiratory Protection

If work is conducted exclusively within a certified chemical fume hood, respiratory protection is typically not required. However, if there is a potential for aerosol generation that cannot be contained within the fume hood, a respiratory protection plan must be implemented, including fit-testing and training.

III. Operational and Disposal Plans

Step-by-Step Handling Procedure
  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is on and functioning correctly.

  • Handling: Conduct all manipulations of 3R,7S-Dimethyl-8-hydroxyoctanoic acid well within the fume hood. When diluting, always add the acid to the solvent slowly.

  • Post-Handling: After handling, decontaminate all surfaces within the fume hood.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, then goggles, and finally the lab coat. Wash hands thoroughly with soap and water immediately after removing all PPE.[12]

Spill Response

A written spill response plan must be in place and spill kits readily available.[16]

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or poses an immediate respiratory hazard, evacuate the area.

  • Containment: For a small, manageable spill, contain it with an appropriate absorbent material.

  • Neutralization: Neutralize the acid spill using a weak base such as sodium bicarbonate.[17][18] Use pH paper to confirm neutralization.

  • Cleanup: Collect the neutralized material using spark-proof tools and place it in a designated hazardous waste container.[19]

  • Decontamination: Decontaminate the spill area thoroughly.

Waste Disposal

All waste generated from the handling of 3R,7S-Dimethyl-8-hydroxyoctanoic acid, including contaminated PPE, must be treated as hazardous waste.[10]

  • Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name.

  • Segregation: Do not mix this waste stream with other incompatible waste.

  • Disposal: Arrange for the disposal of hazardous waste through a certified hazardous waste disposal service.[10][16] Never dispose of this chemical down the drain.

Visual Workflow for PPE Selection

Below is a diagram illustrating the decision-making process for selecting the appropriate level of PPE when handling 3R,7S-Dimethyl-8-hydroxyoctanoic acid.

PPE_Selection_Workflow cluster_assessment Initial Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling 3R,7S-Dimethyl-8- hydroxyoctanoic acid Risk Is there a significant splash hazard? Start->Risk BasePPE Standard PPE: - Chemical Splash Goggles - Nitrile Gloves (double-gloved) - Lab Coat - Closed-toe Shoes Risk->BasePPE No EnhancedPPE Enhanced PPE: - Add Face Shield - Consider Neoprene/Butyl Gloves - Add Chemical-Resistant Apron Risk->EnhancedPPE Yes Proceed Proceed with work in a chemical fume hood BasePPE->Proceed EnhancedPPE->Proceed

Caption: PPE selection workflow for handling 3R,7S-Dimethyl-8-hydroxyoctanoic acid.

References

  • UC Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Leaaf Environmental. (2025, September 16). Best Practices for Managing Hazardous Materials in the Workplace. Retrieved from [Link]

  • Chemscape Safety Technologies. (2020, October 14). Hierarchy of Controls for Chemical Hazard Management. Retrieved from [Link]

  • Superior Glove. (2026, March 11). How to Choose the Right Chemical Resistant Glove. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Controlling Exposure. Retrieved from [Link]

  • Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • Lab Manager. (2025, April 17). Conducting a Chemical Risk Assessment in the Laboratory. Retrieved from [Link]

  • University of Oregon. (n.d.). Engineering Controls | Division of Safety and Risk Services. Retrieved from [Link]

  • CHEMTREC®. (2020, January 14). Handling Hazardous Materials: 10 Basic Safety Rules. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Substitution and Engineering Controls. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Laboratory Risk Assessment. Retrieved from [Link]

  • Lab Manager. (2024, December 31). How to Neutralize Chemical Spills. Retrieved from [Link]

  • Temple University. (n.d.). Controlling Laboratory Chemical Hazards | Campus Operations. Retrieved from [Link]

  • University of Arizona. (n.d.). SOP for Administration of Novel Compounds to Rodents. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • ACS Publications. (2026, February 18). Evaluation of a Novel Risk Assessment Tool for Hazardous Chemicals in Academic Laboratories: An Exploratory Study. Retrieved from [Link]

  • 3E. (2024, December 30). Chemical Safety in the Workplace: Best Practices for Risk Reduction. Retrieved from [Link]

  • BC Knowledge for Employees. (n.d.). I have a chemical spill in the lab, what should I do? Retrieved from [Link]

  • CONEXPO-CON/AGG. (2025, January 28). Tips for Safely Handling Hazardous Materials on Construction Sites. Retrieved from [Link]

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  • The University of Tennessee, Knoxville. (n.d.). Chemical Hygiene Plan & Compliance. Retrieved from [Link]

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